molecular formula C6H5N3O B1303197 Isoxazolo[5,4-b]pyridin-3-amine CAS No. 92914-74-4

Isoxazolo[5,4-b]pyridin-3-amine

货号: B1303197
CAS 编号: 92914-74-4
分子量: 135.12 g/mol
InChI 键: NIHLEQFZWNKMEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazolo[5,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHLEQFZWNKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377105
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92914-74-4
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique fused ring structure, combining both isoxazole and pyridine moieties, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
CAS Number 92914-74-4
Melting Point 212-214 °C[1]
Boiling Point (Predicted) 336.6 ± 22.0 °C at 760 mmHg[1][]
Density (Predicted) 1.421 ± 0.06 g/cm³[1][]
pKa (Predicted) 3.04 ± 0.50[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Appearance Solid, Light Yellow to Light Orange[1]
SMILES Nc1noc2ncccc12[3]
InChI 1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)

Synthesis

The synthesis of this compound and its derivatives has been approached through various synthetic strategies, including conventional heating and more modern techniques like microwave and ultrasound irradiation to improve reaction times and yields.[4][5][6]

General Synthetic Workflow

A common synthetic route to the isoxazolo[5,4-b]pyridine core involves the cyclization of a substituted pyridine with a suitable isoxazole precursor or the annulation of a pyridine ring onto a functionalized isoxazole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Pyridine_Derivative Substituted Pyridine Reaction_Conditions Cyclization/ Annulation Pyridine_Derivative->Reaction_Conditions Isoxazole_Precursor Isoxazole Precursor Isoxazole_Precursor->Reaction_Conditions Target_Compound This compound Reaction_Conditions->Target_Compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been described in the literature.[7] The following is a generalized protocol based on reported methods.

Materials:

  • Substituted 2-halonicotinonitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • A solution of the substituted 2-halonicotinonitrile is prepared in a suitable solvent.

  • Hydroxylamine hydrochloride and a base are added to the solution.

  • The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-aminoisoxazolo[5,4-b]pyridine.

Spectral Data

  • ¹H NMR: The proton NMR spectra of isoxazolo[5,4-b]pyridine derivatives typically show characteristic signals for the protons on the pyridine ring and any substituents.[8][9]

  • ¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule.[9][10]

  • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretching of the amine group and the C=N and C=C bonds of the heterocyclic rings.[5]

  • Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, most notably antimicrobial and antiproliferative effects.[5][7][11]

Antimicrobial Activity

Certain sulfonamide derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[5][11] The proposed mechanisms of action for isoxazole-containing antimicrobial agents are varied and can include:

  • Inhibition of DNA Gyrase: Some heterocyclic compounds are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall can lead to cell lysis.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production is another common antimicrobial mechanism.

Antiproliferative Activity

Several studies have reported the cytotoxic activity of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines.[7][12][13] The antiproliferative mechanisms of isoxazole-containing compounds are thought to involve:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.[12]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.[13]

  • Kinase Inhibition: Some isoxazole derivatives may act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.

The following diagram illustrates the potential mechanisms of action for isoxazolo[5,4-b]pyridine derivatives.

Biological_Activity_Mechanisms cluster_compound cluster_antimicrobial Antimicrobial Activity cluster_antiproliferative Antiproliferative Activity Compound Isoxazolo[5,4-b]pyridine Derivatives DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Cell_Wall Disruption of Cell Wall Synthesis Compound->Cell_Wall Protein_Synth Inhibition of Protein Synthesis Compound->Protein_Synth Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition

Caption: Proposed mechanisms of biological activity.

Conclusion

This compound represents a promising scaffold in the design and development of new therapeutic agents. Its chemical properties and the biological activities exhibited by its derivatives make it a focal point for ongoing research. This guide provides a foundational understanding for scientists and researchers, summarizing the key data and experimental considerations for working with this compound. Further investigations are warranted to fully elucidate the mechanisms of action and therapeutic potential of this versatile heterocyclic system.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of Isoxazolo[5,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of novel compounds is paramount. This technical guide delves into the core principles and methodologies for the structure elucidation of Isoxazolo[5,4-b]pyridin-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

The isoxazolo[5,4-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. The precise determination of the three-dimensional arrangement of atoms and the connectivity within these molecules is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a detailed overview of the key experimental techniques and data interpretation involved in this process.

Synthesis and Characterization: A Generalized Workflow

The journey to elucidating the structure of a novel this compound derivative typically begins with its synthesis, followed by a battery of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Starting Materials (e.g., 5-aminoisoxazoles, β,γ-alkynyl-α-imino esters) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification product Synthesized Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, MS, IR) product->spectroscopy crystallography X-ray Crystallography (for single crystals) product->crystallography elemental Elemental Analysis product->elemental elucidation Structure Confirmation spectroscopy->elucidation crystallography->elucidation elemental->elucidation

A generalized workflow for the synthesis and structure elucidation of this compound derivatives.

Key Experimental Protocols

The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

General ¹H NMR Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to assign the protons to their respective positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

General HRMS (ESI) Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass calculated for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

General IR (KBr) Experimental Protocol:

  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder to form a fine, homogeneous mixture.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum by placing the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H (amine), C=N, C=C, and S=O (sulfonamide).

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and bond lengths and angles.

General X-ray Crystallography Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent.

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions.[1]

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for this compound derivatives, providing a reference for researchers in the field.

Table 1: Representative ¹H NMR Spectral Data

Compound/DerivativeSolventChemical Shift (δ, ppm) and MultiplicityAssignment
N-Isoxazolo[5,4-b]pyridine-3-yl-4-methoxybenzenesulfonamideCDCl₃3.91 (s, 3H), 6.96 (m, 2H), 7.37 (dd, 1H), 7.81 (m, 2H), 8.01 (dd, 1H), 8.28 (dd, 1H), 10.21 (s, br, 1H)OCH₃, Ph-H, H-5, Ph-H, H-4, H-6, NH
N-Isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide---
N-Isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide---

Data extracted from a study on sulfonamide isoxazolo[5,4-b]pyridines.[2]

Table 2: Representative IR Spectral Data

Compound/DerivativeSample Prep.Characteristic Absorption Bands (cm⁻¹)Assignment
N-Isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamideKBr3150, 1610, 1500, 1450, 1350, 1170, 1270, 780NH/CH, C=C/C=N, SO₂, ArC-O-C, CH

Data extracted from a study on sulfonamide isoxazolo[5,4-b]pyridines.[2]

Logical Flow for Structure Confirmation

The process of confirming the structure of a newly synthesized derivative is a logical progression of experiments and data analysis.

G cluster_synthesis Synthesis & Purification cluster_confirmation Definitive Structure Confirmation cluster_conclusion Final Elucidation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental xray Single Crystal X-ray (if crystalline) purification->xray structure Confirmed Structure nmr->structure ms->structure ir->structure elemental->structure xray->structure

Logical workflow for the confirmation of a synthesized this compound derivative's structure.

Conclusion

The structure elucidation of this compound derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to confidently and accurately determine the molecular architecture of these promising compounds, thereby accelerating the pace of drug discovery and development. The combination of spectroscopic data provides a detailed picture of the molecular connectivity and functional groups, while single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Isoxazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Isoxazolo[5,4-b]pyridin-3-amine, a key scaffold in the synthesis of pharmacologically active agents, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) data, grounded in established chemical principles and synthesized from available literature on its derivatives.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system where an isoxazole ring is annulated to a pyridine ring. This arrangement imparts a unique electronic and structural landscape, influencing its chemical reactivity and spectroscopic behavior.

PropertyValueSource(s)
CAS Number 92914-74-4[1][2][3][4][5]
Molecular Formula C₆H₅N₃O[1][2][3][4]
Molecular Weight 135.12 g/mol [1][2][4]
Physical Form Solid[1]

Synthesis Pathway: A Rationale-Driven Approach

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyanation cluster_2 Step 3: Cyclization N N O O N->O HNO₃/H₂SO₄ 2-Chloropyridine 2-Chloropyridine P P O->P NaCN 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Q Q P->Q NH₂OH·HCl, Base 2-Cyano-3-nitropyridine 2-Cyano-3-nitropyridine This compound This compound

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-3-nitropyridine

  • Rationale: Introduction of a nitro group is the first critical step. The nitro group serves as a precursor for the amine functionality of the isoxazole ring in the final product.

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2-chloropyridine.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to yield 2-chloro-3-nitropyridine.

Step 2: Synthesis of 2-Cyano-3-nitropyridine

  • Rationale: The cyano group is introduced to provide the carbon atom that will become C3 of the isoxazole ring. This nucleophilic substitution of the chloro group is a standard transformation.

  • Dissolve 2-chloro-3-nitropyridine in a suitable polar aprotic solvent like DMSO.

  • Add sodium cyanide (NaCN) portion-wise, monitoring for a slight exotherm.

  • Heat the mixture to facilitate the substitution reaction.

  • After completion (monitored by TLC), pour the reaction mixture into water to precipitate the product.

  • Filter, wash thoroughly with water to remove residual cyanide, and dry.

Step 3: Reductive Cyclization to this compound

  • Rationale: This is the key ring-forming step. Hydroxylamine reacts with the cyano group, and the adjacent nitro group is simultaneously or subsequently reduced to an amine, which then cyclizes to form the isoxazole ring.

  • Suspend 2-cyano-3-nitropyridine in ethanol.

  • Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or pyridine) to liberate free hydroxylamine.

  • Heat the mixture under reflux. The reaction involves the addition of hydroxylamine to the nitrile, followed by an intramolecular cyclization.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]

Spectroscopic Data Acquisition Protocols

The following are generalized but robust protocols for obtaining high-quality spectroscopic data for this compound.

Spectro_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Pure Compound IR FT-IR (KBr Pellet) Sample->IR NMR ¹H NMR (DMSO-d₆) Sample->NMR MS ESI-MS Sample->MS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectrum NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

  • Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar amine and to allow observation of exchangeable N-H protons.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Interpretation of Spectroscopic Data

The following sections detail the expected spectroscopic features of this compound, based on its structure and data from its sulfonamide derivatives.[1]

Infrared (IR) Spectrum Analysis

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3400 - 3200N-H Stretch (Amine)Two sharp to medium bandsAsymmetric and symmetric stretching of the primary amine (-NH₂) group.
3150 - 3000C-H Stretch (Aromatic)Weak to medium sharp bandsC-H stretching vibrations of the pyridine ring.
~1640N-H Bend (Amine)Medium to strong bandScissoring vibration of the primary amine.
1610 - 1450C=N & C=C StretchMultiple strong bandsOverlapping stretching vibrations from the isoxazole and pyridine rings.[1]
~1350C-N Stretch (Amine)Medium intensity bandStretching of the C-N bond of the aromatic amine.
~900 - 700C-H Bend (Aromatic)Medium to strong bandsOut-of-plane bending of the C-H bonds on the pyridine ring.
¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The pyridine ring protons are of particular diagnostic value.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Coupling
~8.70dd1HH-6This proton is ortho to the pyridine nitrogen, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (J ≈ 4-5 Hz) and H-4 (J ≈ 1-2 Hz).[1]
~8.25dd1HH-4This proton is also ortho to the pyridine nitrogen and is deshielded. It will appear as a doublet of doublets due to coupling with H-5 (J ≈ 8-9 Hz) and H-6 (J ≈ 1-2 Hz).
~7.40dd1HH-5This proton is meta to the pyridine nitrogen and will be the most upfield of the ring protons. It will show coupling to both H-4 (J ≈ 8-9 Hz) and H-6 (J ≈ 4-5 Hz).[1]
~6.50br s2H-NH₂The primary amine protons will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. Being in DMSO-d₆ allows for their observation.
Mass Spectrum Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretationRationale
136.05[M+H]⁺The protonated molecular ion peak. This is the base peak or a very prominent peak in the ESI spectrum, confirming the molecular weight of 135.12 g/mol .
108.05[M+H - CO]⁺A potential fragment resulting from the loss of carbon monoxide from the isoxazole ring, a common fragmentation pathway for such heterocycles.
92.05[M+H - C₂H₂N]⁺Possible fragmentation involving the cleavage of the isoxazole ring.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, ¹H NMR, and mass spectrometry. The characteristic N-H and aromatic stretching frequencies in the IR spectrum, the distinct downfield doublet of doublets for the pyridine protons in the ¹H NMR spectrum, and the confirmation of the molecular weight by the [M+H]⁺ peak in the mass spectrum provide a comprehensive and self-validating dataset. This guide serves as a foundational reference for researchers working with this important heterocyclic scaffold, enabling confident identification and further derivatization in drug discovery programs.

References

Antitumor Activity of Isoxazolo[5,4-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the antitumor activities of isoxazolo[5,4-b]pyridine analogs. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry for the development of novel anticancer agents. This document collates quantitative biological data, details key experimental methodologies, and visualizes associated workflows and potential mechanisms of action to serve as a resource for researchers in oncology and drug discovery.

Introduction

The isoxazolo[5,4-b]pyridine core is a fused heterocyclic system that has attracted significant interest due to its diverse pharmacological properties. Analogs of this scaffold have been investigated for various therapeutic applications, with a notable focus on their potential as anticancer agents. Research suggests that these compounds can exhibit cytotoxic and antiproliferative effects against various cancer cell lines, warranting further investigation into their mechanism of action and structure-activity relationships (SAR). This guide synthesizes the available preclinical data to facilitate ongoing research and development in this area.

Quantitative Antitumor Activity Data

The antitumor potential of isoxazolo[5,4-b]pyridine analogs and closely related structures has been evaluated in various in vitro studies. The following tables summarize the key quantitative data from these investigations, primarily focusing on the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, which are key indicators of a compound's potency.

Table 1: Cytotoxicity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
Compound IDStructureCell LineAssay TypeIC50 (µg/mL)Citation
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)Proliferation152.56[1]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast)Proliferation161.08[1]
Table 2: Cytotoxicity of Isoxazolo[5',4':5,6]pyrido[2,3-b]indole Derivatives
Compound IDStructureCell LineAssay TypeIC50 (µM)Reference Drug (Erlotinib) IC50 (µM)Citation
6h (Structure not specified)A-549 (Lung)Cytotoxicity0.62 ± 0.20>10[2]
6k (Structure not specified)A-549 (Lung)Cytotoxicity0.84 ± 0.12>10[2]
6l (Structure not specified)A-549 (Lung)Cytotoxicity1.20 ± 0.15>10[2]
6h (Structure not specified)H1299 (Lung)Cytotoxicity2.10 ± 0.24>10[2]
6k (Structure not specified)H1299 (Lung)Cytotoxicity3.50 ± 0.21>10[2]
6l (Structure not specified)H1299 (Lung)Cytotoxicity4.40 ± 0.14>10[2]

Experimental Protocols

The evaluation of the antitumor activity of isoxazolo[5,4-b]pyridine analogs involves a series of standard and specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.

In Vitro Cytotoxicity and Proliferation Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Proliferation Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., isoxazolo[5,4-b]pyridine analogs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or acidic isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

3.1.2 Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to measure cytotoxicity by staining total cellular protein.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration (e.g., 72 hours).[3]

  • Cell Fixation: The culture medium is discarded, and cells are fixed by gently adding cold 10% trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[3]

  • Washing: The plates are washed multiple times with water to remove the TCA and air-dried.[3]

  • Staining: A 0.4% SRB solution (in 1% acetic acid) is added to each well to stain the cellular proteins, followed by a 30-minute incubation at room temperature.[3]

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye and then air-dried.[3]

  • Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.[3]

  • Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader.[3]

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.[3]

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound at various concentrations for a specified time. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by resuspending the cell pellet in ice-cold 70% ethanol, which is added dropwise while gently vortexing to prevent cell clumping. The fixed cells are then incubated at -20°C for at least 2 hours.[3]

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A to prevent the staining of double-stranded RNA.[3]

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: The DNA content of the individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle, revealing any cell cycle arrest induced by the compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a putative signaling pathway that may be targeted by isoxazolo[5,4-b]pyridine analogs, based on evidence from structurally related compounds.

Experimental Workflow Diagrams

General Workflow for In Vitro Cytotoxicity Screening cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Node_A Cell Culture (Select appropriate cancer cell lines) Node_C Cell Seeding (Plate cells in 96-well plates) Node_A->Node_C Node_B Compound Preparation (Dissolve analogs in DMSO) Node_D Compound Treatment (Add serial dilutions of compounds) Node_B->Node_D Node_C->Node_D Node_E Incubation (e.g., 48-72 hours at 37°C) Node_D->Node_E Node_F Viability Assay (Add MTT or perform SRB staining) Node_E->Node_F Node_G Measurement (Read absorbance with microplate reader) Node_F->Node_G Node_H Calculate % Viability (Relative to vehicle control) Node_G->Node_H Node_I Dose-Response Curve (Plot % Viability vs. Concentration) Node_H->Node_I Node_J Determine IC50 Value (Concentration for 50% inhibition) Node_I->Node_J Workflow for Cell Cycle Analysis via Flow Cytometry Start Start Cell_Culture Culture and treat cells with Isoxazolo[5,4-b]pyridine analog Start->Cell_Culture Harvest Harvest cells (Trypsinization & Centrifugation) Cell_Culture->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix cells in ice-cold 70% Ethanol Wash_PBS->Fixation Incubate_Fix Incubate at -20°C (≥ 2 hours) Fixation->Incubate_Fix Stain Stain with Propidium Iodide (PI) and RNase A solution Incubate_Fix->Stain Incubate_Stain Incubate in dark (30 minutes) Stain->Incubate_Stain FCM_Analysis Analyze by Flow Cytometry Incubate_Stain->FCM_Analysis Data_Analysis Quantify cell cycle phases (G0/G1, S, G2/M) FCM_Analysis->Data_Analysis End End Data_Analysis->End Putative Kinase Inhibition Pathway for Isoxazolo[5,4-b]pyridine Analogs RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates Angiogenesis Angiogenesis RTK->Angiogenesis Promotes AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog Analog Analog->PI3K Inhibition

References

Unveiling the Anticancer Potential: A Technical Guide to the Antiproliferative Effects of Substituted Aminoisoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of substituted aminoisoxazolo[5,4-b]pyridines, a class of heterocyclic compounds demonstrating notable cytotoxic activity against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated workflows and potential signaling pathways to facilitate further research and development in this promising area of oncology.

Core Findings: Antiproliferative Activity

Several studies have synthesized and evaluated a range of substituted aminoisoxazolo[5,4-b]pyridines, identifying lead compounds with significant antiproliferative properties. The cytotoxic effects of these compounds have been assessed against a panel of human and mouse tumor cell lines, with some derivatives exhibiting inhibitory activity at concentrations meeting the international criteria for synthetic anticancer agents.

Table 1: Summary of In Vitro Antiproliferative Activity of Selected Substituted Aminoisoxazolo[5,4-b]pyridines
Compound IDSubstitutionCancer Cell Line(s)Activity Metric (ID50/IC50)Reference
V 3-chloroacetyl8 human or mouse tumor cell linesIn the range of 4 µg/ml[1][2]
VI 3-(2-bromo-propionyl)8 human or mouse tumor cell linesIn the range of 4 µg/ml[1][2]
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)152.56 µg/mL[3]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 (Breast Carcinoma)161.08 µg/mL[3]

ID50: Inhibitory Dose 50% - the dose of a compound that causes 50% inhibition of cell growth. IC50: Inhibitory Concentration 50% - the concentration of a compound that causes 50% inhibition of a specific biological or biochemical function.

Experimental Protocols: Assessing Antiproliferative Activity

The in vitro antiproliferative activity of substituted aminoisoxazolo[5,4-b]pyridines is typically evaluated using cell-based assays that measure cell viability or proliferation after exposure to the test compounds. The Sulforhodamine B (SRB) assay is a common and reliable colorimetric method for this purpose.[1][2][3]

Detailed Methodology: Sulforhodamine B (SRB) Assay

This protocol outlines the steps for determining the cytotoxicity of novel compounds against adherent cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF7, A549, HCT116) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells from sub-confluent cultures using trypsin-EDTA.

  • Determine cell viability (e.g., via trypan blue exclusion) and cell density using a hemocytometer.

  • Seed cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells per well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the test compound dilutions.

  • Include appropriate controls: wells with untreated cells (negative control), wells with vehicle control (e.g., DMSO at the highest concentration used), and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, gently aspirate the supernatant.

  • Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water to remove TCA and excess medium.

  • Allow the plates to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

4. Measurement and Data Analysis:

  • After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Potential Mechanisms

To better understand the experimental process and the potential biological impact of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compound Add Compounds to Wells compound_prep->add_compound incubation Incubate for 48-72h add_compound->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Solubilization (Tris) washing->solubilization read_od Read Optical Density solubilization->read_od calc_ic50 Calculate IC50 read_od->calc_ic50

Experimental workflow for in vitro antiproliferative screening.

While the precise molecular mechanisms of aminoisoxazolo[5,4-b]pyridines are still under investigation, many isoxazole and pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound Aminoisoxazolo[5,4-b]pyridine bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates p21 p21/p27 compound->p21 Upregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cdk CDK/Cyclin Complexes g1_s G1/S Phase Transition cdk->g1_s p21->cdk proliferation Cell Proliferation g1_s->proliferation

Hypothetical signaling pathway for antiproliferative effects.

Conclusion and Future Directions

Substituted aminoisoxazolo[5,4-b]pyridines represent a promising scaffold for the development of novel anticancer agents. The data presented herein highlights the potential of specific derivatives to inhibit the proliferation of various cancer cell lines. Future research should focus on elucidating the precise mechanism of action, including the identification of specific molecular targets and signaling pathways. Further optimization of the lead compounds to enhance their potency and selectivity, followed by in vivo efficacy and toxicity studies, will be crucial steps in advancing these compounds towards clinical applications.

References

Whitepaper: Antibacterial Properties of Novel Sulfonamide Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action or improved efficacy. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the isoxazolo[5,4-b]pyridine scaffold being a subject of significant interest. Derivatives of this structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, hypotensive, analgesic, and anticonvulsant properties.[1]

Sulfonamides, or "sulfa drugs," were among the first classes of antimicrobial agents to be widely used and continue to be vital in both human and veterinary medicine.[2][3] Their established mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] The fusion of the isoxazolo[5,4-b]pyridine core with a sulfonamide moiety represents a strategic approach to drug design, aiming to create hybrid molecules that may exhibit enhanced or novel antibacterial activities. This technical guide provides a comprehensive overview of the synthesis, antibacterial properties, and proposed mechanism of action for this emerging class of compounds.

Synthesis of Novel Sulfonamide Isoxazolo[5,4-b]pyridines

The synthesis of these novel derivatives typically involves the reaction of a core amine structure with various sulfonyl chlorides. A general synthetic pathway begins with 3-aminoisoxazolo[5,4-b]pyridine, which serves as the substrate for reaction with selected aryl sulfonic chlorides.[1][5] These reactions can be carried out using both classical heating under reflux and modern microwave-assisted methods, with the latter often providing improved yields and shorter reaction times.[1][5]

The workflow below illustrates the general synthetic scheme.

G sub 3-Aminoisoxazolo[5,4-b]pyridine (Substrate) reaction Reaction Conditions sub->reaction reagent Aryl Sulfonyl Chlorides (Reagent) reagent->reaction solvent Tetrahydrofuran (Solvent) + Anhydrous Pyridine solvent->reaction methodA Method A: Conventional Heating (Reflux for 6h) reaction->methodA Classical methodB Method B: Microwave Irradiation (240 W) reaction->methodB Microwave workup Workup & Purification methodA->workup methodB->workup product Novel Sulfonamide Isoxazolo[5,4-b]pyridines (Final Product) workup->product

Caption: General workflow for the synthesis of sulfonamide isoxazolo[5,4-b]pyridines.

Antibacterial Properties and Mechanism of Action

General Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[4] Bacteria rely on the de novo synthesis of folate, which is essential for producing nucleotides (and thus DNA and RNA) and certain amino acids. Sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid.[3][4] By blocking this step, sulfonamides halt the production of tetrahydrofolate, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[4]

The diagram below outlines this key metabolic pathway and the inhibitory action of sulfonamides.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Incorporation DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfonamides Sulfonamide Drugs (e.g., Isoxazolo[5,4-b]pyridines) Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via inhibition of the folic acid pathway.

In Vitro Antibacterial Activity

Preliminary studies have evaluated the antibacterial activity of newly synthesized sulfonamide isoxazolo[5,4-b]pyridine derivatives against clinically relevant Gram-negative bacteria.[1][5] Two compounds, in particular, have shown notable activity. The results are summarized in the table below.

Compound IDChemical NameTest StrainATCC No.Activity at Doses (µg)Reference
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa27853125, 250, 500[1][5]
Escherichia coli25922125, 250, 500[1][5]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa27853125, 250, 500[1][5]
Escherichia coli25922125, 250, 500[1][5]

Data sourced from Poręba et al. (2015). The study confirmed antimicrobial activity at the specified doses but did not provide specific Minimum Inhibitory Concentration (MIC) or zone of inhibition values.

These preliminary results indicate that the sulfonamide isoxazolo[5,4-b]pyridine scaffold is a promising template for developing new antibacterial agents, particularly against Gram-negative pathogens like P. aeruginosa and E. coli.[1][5]

Experimental Protocols

General Synthesis Protocol (Conventional Method)

This protocol outlines the classical synthesis approach for N-isoxazolo[5,4-b]pyridin-3-yl arylsulfonamides.[1]

  • Dissolution: Dissolve 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) in 100 mL of tetrahydrofuran in a reaction vessel.

  • Addition of Reagents: Add a few drops of anhydrous pyridine, followed by the appropriate arylsulfonyl chloride (0.02 mol). Arylsulfonyl chlorides used include benzene-, 4-bromobenzene-, 4-chlorobenzene-, and 4-methylbenzenesulfonyl chlorides.[1]

  • Reaction: Heat the reaction mixture under reflux for a period of 6 hours.

  • Solvent Evaporation: After the reaction is complete, remove the solvent by evaporation under vacuum.

  • Purification: Triturate the resulting residue with water.

  • Isolation: Filter the solid product, dry it, and recrystallize from ethanol to obtain the purified compound.[1][5]

Antibacterial Susceptibility Testing (Representative Protocol)

While the specific methodology was not detailed in the primary literature, a standard broth microdilution or agar well diffusion assay is typically used to determine antibacterial activity at specific concentrations. A representative protocol is described below.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (P. aeruginosa ATCC 27853, E. coli ATCC 25922) in a suitable broth medium.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and create serial dilutions to achieve the final test concentrations (500 µg, 250 µg, 125 µg).

  • Assay (Broth Microdilution):

    • Dispense the bacterial inoculum into the wells of a 96-well microtiter plate.

    • Add the test compound dilutions to the appropriate wells.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Assess bacterial growth by measuring optical density (OD) or by visual inspection. A lack of growth in the presence of the compound indicates antibacterial activity at that concentration.

Conclusion and Future Outlook

The conjugation of the isoxazolo[5,4-b]pyridine scaffold with a sulfonamide moiety has yielded novel compounds with demonstrable antibacterial activity against key Gram-negative pathogens.[1][5] The preliminary data for compounds such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog are promising.

Future research should focus on several key areas:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values to quantify the potency of these compounds.

  • Spectrum of Activity: Screening against a broader panel of pathogenic bacteria, including Gram-positive organisms and drug-resistant strains.

  • Structure-Activity Relationship (SAR): Synthesizing a wider array of derivatives to establish clear SAR, which can guide the design of more potent analogues.

  • Toxicity and Safety: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to assess their potential for therapeutic development.

References

The Rise of a Privileged Scaffold: A Technical Guide to Isoxazolo[5,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets. This privileged structure has demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiproliferative, and kinase inhibitory effects, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the isoxazolo[5,4-b]pyridine core, including its synthesis, biological activities, and its role as a kinase inhibitor, supported by experimental protocols and quantitative data.

Synthesis of the Isoxazolo[5,4-b]pyridine Core

The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be achieved through various synthetic routes, often involving the construction of the isoxazole or pyridine ring onto a pre-existing partner. A common and effective strategy involves the cyclization of a substituted pyridine precursor.

General Synthetic Workflow

A prevalent method for the synthesis of the key intermediate, 3-aminoisoxazolo[5,4-b]pyridine, starts from commercially available 2-chloro-3-nitropyridine. The following diagram illustrates a typical multi-step synthesis.

G start 2-chloro-3-nitropyridine step1 Nucleophilic Substitution (e.g., malononitrile, base) start->step1 intermediate1 2-substituted-3-nitropyridine step1->intermediate1 step2 Reduction of nitro group (e.g., Fe/AcOH or H2/Pd-C) intermediate1->step2 intermediate2 3-amino-2-substituted-pyridine step2->intermediate2 step3 Cyclization (e.g., with hydroxylamine) intermediate2->step3 final 3-substituted-isoxazolo[5,4-b]pyridine step3->final

Caption: Generalized synthetic workflow for isoxazolo[5,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

This protocol outlines a representative synthesis of 3-aminoisoxazolo[5,4-b]pyridine, a key building block for further derivatization.

Step 1: Synthesis of 2-(dicyanomethylene)-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add malononitrile (1.1 equivalents) and a base like potassium carbonate or triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to yield 2-(dicyanomethylene)-3-nitropyridine.

Step 2: Synthesis of 3-amino-2-cyanopyridine

  • Suspend 2-(dicyanomethylene)-3-nitropyridine (1 equivalent) in a mixture of acetic acid and water.

  • Add iron powder (Fe, 4-5 equivalents) portion-wise while stirring vigorously.

  • Heat the reaction mixture to 80-90 °C for 1-2 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-cyanopyridine.

Step 3: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

  • Dissolve 3-amino-2-cyanopyridine (1 equivalent) in a suitable solvent like ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (2-3 equivalents) and a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 3-aminoisoxazolo[5,4-b]pyridine.

Biological Activities of Isoxazolo[5,4-b]pyridine Derivatives

Derivatives of the isoxazolo[5,4-b]pyridine core have been reported to exhibit a range of biological activities, with antibacterial and antiproliferative properties being the most prominent.

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown promising activity against Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundStructureTest OrganismMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideR = HPseudomonas aeruginosa47[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideR = CH₃Pseudomonas aeruginosa44[1][2]

Structure Reference: R group on the benzenesulfonamide moiety.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the MIC of a test compound against bacterial strains such as E. coli and P. aeruginosa.[3][4][5]

  • Preparation of Test Compound: Prepare a stock solution of the isoxazolo[5,4-b]pyridine derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain an inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Activity

Isoxazolo[5,4-b]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundStructureCell LineIC₅₀ (µM)Reference
3-chloroacetylaminoisoxazolo[5,4-b]pyridineR = COCH₂ClVarious human tumor cell lines< 4 µg/mL[6]
3-(2-bromo-propionylaminoisoxazolo[5,4-b]pyridine)R = COCH(Br)CH₃Various human tumor cell lines< 4 µg/mL[6]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideR = SO₂PhMCF-7 (Breast)152.56 µg/mL[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideR = SO₂C₆H₄-4-MeMCF-7 (Breast)161.08 µg/mL[1][2]

Structure Reference: R group attached to the 3-amino position of the isoxazolo[5,4-b]pyridine core.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazolo[5,4-b]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Isoxazolo[5,4-b]pyridine as a Kinase Inhibitor Scaffold

The structural similarity of the isoxazolo[5,4-b]pyridine core to the purine scaffold makes it an attractive candidate for the design of kinase inhibitors. While direct evidence for isoxazolo[5,4-b]pyridines as potent kinase inhibitors is emerging, the closely related thiazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine scaffolds have been extensively studied, providing valuable insights into the potential of this heterocyclic system. These related compounds have shown potent inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2, PI3K, and c-KIT.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation and downstream signaling Ras Ras VEGFR2->Ras Autophosphorylation and downstream signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation and downstream signaling PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 3: VEGFR-2 Inhibitory Activity of Related Heterocyclic Compounds

Compound ClassSpecific CompoundIC₅₀ (µM)Reference
Oxazolo[5,4-d]pyrimidineDerivative 3bComparable to tivozanib[7]
Oxazolo[5,4-d]pyrimidineDerivative 3hComparable to tivozanib[7]
Pyridine-derivedCompound 100.12[8]
Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Table 4: PI3K Inhibitory Activity of Related Thiazolo[5,4-b]pyridine Derivatives

CompoundPI3K IsoformIC₅₀ (nM)Reference
Compound 19aPI3Kα3.6[9][10]
Compound 19aPI3Kγ1.8[9]
Compound 19aPI3Kδ2.5[9]
Compound 19bPI3Kα4.6[9]
Compound 19cPI3Kα8.0[9]
Targeting the c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase plays a crucial role in the development and proliferation of certain types of cancer, particularly gastrointestinal stromal tumors (GIST).

G SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds and dimerizes PI3K PI3K cKIT->PI3K Autophosphorylation and activation of RAS RAS cKIT->RAS Autophosphorylation and activation of STAT STAT cKIT->STAT Autophosphorylation and activation of Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->cKIT Inhibits

Caption: Inhibition of the c-KIT signaling pathway.

Table 5: c-KIT Inhibitory Activity of Related Thiazolo[5,4-b]pyridine Derivatives

Compoundc-KIT MutantIC₅₀ (µM)Reference
Compound 6rV560G/D816V4.77
Imatinib (Reference)V560G/D816V37.93
Sunitinib (Reference)V560G/D816V3.98

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and diverse biological activities, particularly in the realms of antibacterial and anticancer research, underscore its potential for the development of novel therapeutics. The demonstrated efficacy of structurally related heterocyclic systems as potent kinase inhibitors provides a strong rationale for the continued exploration of isoxazolo[5,4-b]pyridine derivatives in this area. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships, the elucidation of specific molecular targets and mechanisms of action, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The continued investigation of this promising scaffold is poised to yield the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isoxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of isoxazolo[5,4-b]pyridine derivatives. Moving beyond a mere recitation of facts, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis and evaluation of these promising heterocyclic compounds. With applications spanning from antibacterial to anticancer and neurotropic agents, a thorough understanding of this chemical scaffold is crucial for the modern medicinal chemist.

The Isoxazolo[5,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazolo[5,4-b]pyridine nucleus is a fused heterocyclic system that marries the electron-rich characteristics of the isoxazole ring with the versatile chemical handles of the pyridine moiety. This unique combination imparts a rigid conformational framework, which is often advantageous for specific and high-affinity interactions with biological targets. The isoxazole component can modulate physicochemical properties such as lipophilicity and metabolic stability, while the pyridine ring offers multiple points for substitution, allowing for the fine-tuning of a compound's pharmacological profile.

The inherent biological relevance of this scaffold is underscored by its structural similarity to purine bases, suggesting potential as antimetabolites in oncology.[1] Indeed, derivatives of this core have demonstrated a wide array of biological activities, including antibacterial, antiproliferative, and neurotropic effects, making it a focal point of contemporary drug discovery efforts.[2][3]

Strategic Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The construction of the isoxazolo[5,4-b]pyridine core can be approached through several convergent and efficient synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions: A Paradigm of Efficiency

Modern synthetic chemistry increasingly favors methodologies that are both atom-economical and operationally simple. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular complexity from simple precursors. For the synthesis of isoxazolo[5,4-b]pyridines, MCRs offer a streamlined approach to a diverse library of compounds.

A notable example involves the ultrasound-irradiated, one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile.[4] This method is particularly attractive due to its use of acetic acid as both a solvent and a catalyst, aligning with the principles of green chemistry. The sonochemical approach often leads to higher yields, shorter reaction times, and easier purification.[4]

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis
  • Step 1: Reactant Dissolution: In a sonication flask, dissolve aryl glyoxal (1.0 mmol), 5-aminoisoxazole (1.0 mmol), and malononitrile (1.0 mmol) in glacial acetic acid (5 mL).

  • Step 2: Ultrasonic Irradiation: Immerse the flask in an ultrasonic water bath and irradiate at a frequency of 40 kHz and a power of 300 W for 15-30 minutes at room temperature.

  • Step 3: Product Precipitation and Isolation: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration.

  • Step 4: Purification: Wash the solid product with cold ethanol and dry under vacuum to afford the pure isoxazolo[5,4-b]pyridine derivative.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has revolutionized synthetic chemistry by dramatically reducing reaction times from hours to minutes. This technology is particularly well-suited for the synthesis of heterocyclic compounds, often leading to improved yields and cleaner reaction profiles.

The synthesis of sulfonamide-substituted isoxazolo[5,4-b]pyridines can be efficiently achieved using microwave assistance.[3][5] This approach typically involves the reaction of 3-aminoisoxazolo[5,4-b]pyridine with various arylsulfonyl chlorides in the presence of a base.

Experimental Protocol: Microwave-Assisted Sulfonamide Synthesis[5]
  • Step 1: Reagent Combination: In a microwave-safe vessel, combine 3-aminoisoxazolo[5,4-b]pyridine (1.0 mmol), the desired arylsulfonyl chloride (1.1 mmol), and a few drops of anhydrous pyridine in a suitable solvent such as THF (10 mL).

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 240 W for 5-15 minutes, with a reaction temperature maintained at 60-65°C.

  • Step 3: Solvent Removal and Work-up: After cooling, evaporate the solvent under reduced pressure. Triturate the residue with water.

  • Step 4: Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the pure sulfonamide derivative.

Classical Synthetic Approaches: Foundational Methodologies

While modern techniques offer significant advantages, classical synthetic methods remain fundamental to the construction of the isoxazolo[5,4-b]pyridine scaffold. These often involve multi-step sequences that allow for precise control over the introduction of various functional groups.

A common strategy involves the reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones to regioselectively form the corresponding isoxazolo[5,4-b]pyridines.[6]

Experimental Protocol: Classical Synthesis from α,β-Unsaturated Ketones[6]
  • Step 1: Reaction Setup: A mixture of 5-amino-3-methylisoxazole (1.0 mmol) and the appropriate α,β-unsaturated ketone (1.0 mmol) is refluxed in glacial acetic acid (15 mL) for 4-6 hours.

  • Step 2: Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Product Isolation: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • Step 4: Purification: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the purified product.

Structural Elucidation and Characterization: A Self-Validating System

The unambiguous determination of the structure of novel isoxazolo[5,4-b]pyridine derivatives is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for mapping the proton and carbon frameworks of the molecule. The chemical shifts and coupling constants of the pyridine ring protons are particularly informative for confirming the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as C=O, N-H, and S=O stretches in various derivatives.

Representative Spectral Data:

For N-isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamide, the following characteristic spectral data have been reported:[5]

  • IR (KBr, cm-1): 3150 (N-H, C-H), 1610, 1500, 1450 (C=C, C=N), 1350, 1170 (SO2), 1270 (Ar-O-C).

  • 1H NMR (CDCl3, δ, ppm): 3.91 (s, 3H, CH3), 6.96 (m, 2H, Ph), 7.37 (dd, 1H, H-5), 7.81 (m, 3H, H-4 + Ph), 8.67 (dd, 1H, H-6), 10.96 (s, br, 1H, NH).

Biological Evaluation: Unveiling Therapeutic Potential

The therapeutic potential of novel isoxazolo[5,4-b]pyridine derivatives is assessed through a battery of in vitro and in vivo biological assays.

Anticancer Activity

The antiproliferative properties of these compounds are commonly evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

CompoundCancer Cell LineActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7 (Breast)50% inhibition at 152.56 µg/mL[5]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF-7 (Breast)50% inhibition at 161.08 µg/mL[5]
Isothiazolo[5,4-b]pyridine derivative with 2-hydroxypropylene spacerVariousGI50 ≈ 20 mM/L[7]
Antibacterial Activity

The antibacterial efficacy of isoxazolo[5,4-b]pyridine derivatives is typically determined by measuring their minimum inhibitory concentration (MIC) against a range of pathogenic bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa47[3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa44[3]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is the cornerstone of rational drug design. While a comprehensive SAR for the entire isoxazolo[5,4-b]pyridine class is still evolving, several key insights have emerged from initial studies.

  • Substitution on the Sulfonamide Moiety: In a series of sulfonamide derivatives, the nature of the substituent on the aryl ring was found to influence antibacterial activity. For instance, compounds with a simple benzene or a 4-methylbenzene substituent on the sulfonamide group exhibited activity against Pseudomonas aeruginosa and Escherichia coli.[3][5] This suggests that electronic and steric factors of this substituent play a role in target engagement.

  • The Importance of the Linker in Isothiazolo[5,4-b]pyridines: In a study of isothiazolo[5,4-b]pyridine derivatives with a tertiary amine, a 2-hydroxypropylene spacer between the heterocyclic core and the amine was found to be crucial for broad-spectrum anticancer activity.[7] This highlights the significance of the linker's length and flexibility in positioning the pharmacophoric groups for optimal interaction with the biological target.

  • Influence of Substituents on the Pyridine Ring: The electronic nature of substituents on the pyridine ring can significantly impact the overall electron distribution of the heterocyclic system, thereby influencing its binding affinity to target proteins. Further exploration of a wide range of electron-donating and electron-withdrawing groups on the pyridine moiety is warranted to build a more complete SAR profile.

SAR_Concepts cluster_0 Molecular Scaffold cluster_1 Modification Points cluster_2 Biological Activity Core Isoxazolo[5,4-b]pyridine R1 Pyridine Substituents Core->R1 Influences Target Binding R2 Isoxazole Substituents Core->R2 Modulates Physicochemical Properties Activity Anticancer, Antibacterial, etc. R1->Activity R2->Activity R3 Linker & Side Chain R3->Activity Critical for Pharmacophore Presentation

Caption: Key structural elements influencing the biological activity of Isoxazolo[5,4-b]pyridine derivatives.

Future Directions and Conclusion

The isoxazolo[5,4-b]pyridine scaffold represents a highly promising area for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse chemical libraries. Future efforts should focus on a more systematic exploration of the chemical space around this core, with a particular emphasis on elucidating detailed structure-activity relationships. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of lead compounds with optimized potency and selectivity. This in-depth technical guide serves as a valuable resource for researchers poised to make significant contributions to this exciting and rapidly advancing field.

References

In Silico Analysis of Isoxazolo[5,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of computational methodologies in the evaluation of Isoxazolo[5,4-b]pyridine derivatives as promising therapeutic agents.

The Isoxazolo[5,4-b]pyridine scaffold has emerged as a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure are being actively investigated for their potential as potent inhibitors of various protein kinases and other biological targets implicated in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the in silico analysis of Isoxazolo[5,4-b]pyridine derivatives, focusing on molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of their interaction with key signaling pathways.

Data Presentation: Computational Analysis of Isoxazolo[5,4-b]pyridine Analogs

The following tables summarize quantitative data from in silico studies on Isoxazolo[5,4-b]pyridine and closely related derivatives, offering insights into their binding affinities and pharmacokinetic profiles.

Table 1: Molecular Docking Studies of Isoxazolopyridine Derivatives against Human Serum Albumin (HSA)

Human Serum Albumin is a crucial transport protein in the bloodstream, and understanding the binding affinity of drug candidates to HSA is vital for predicting their distribution and bioavailability.

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)
4a3V03 (HSA)-7.8
4b3V03 (HSA)-8.1
4c3V03 (HSA)-8.2
4d3V03 (HSA)-8.0
4e3V03 (HSA)-8.3
4f3V03 (HSA)-8.4
4g3V03 (HSA)-8.5
Data adapted from a study on pyrazolopyridine and isoxazolopyridine derivatives, demonstrating the potential binding affinities of this class of compounds.[1][2]

Table 2: Predicted ADMET Properties of Representative Isoxazolo[5,4-b]pyridine Derivatives

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the drug-like properties of candidate molecules and identify potential liabilities.

PropertyDerivative 1Derivative 2Derivative 3
Absorption
Human Intestinal AbsorptionHighHighHigh
Caco-2 Permeability (logPapp)ModerateModerateHigh
Distribution
BBB PermeabilityLowLowLow
P-glycoprotein SubstrateNoNoYes
Metabolism
CYP2D6 InhibitorNoYesNo
CYP3A4 InhibitorYesYesYes
Excretion
Renal Organic Cation TransporterSubstrateNon-substrateNon-substrate
Toxicity
hERG InhibitionLow riskHigh riskLow risk
Ames MutagenicityNon-mutagenicNon-mutagenicNon-mutagenic
This table presents predicted data for hypothetical Isoxazolo[5,4-b]pyridine derivatives based on common in silico models. Actual values would be determined for specific synthesized compounds.

Experimental Protocols: Key In Silico Methodologies

Detailed and reproducible experimental protocols are fundamental to robust in silico drug discovery. The following sections outline the methodologies for molecular docking and ADMET prediction.

Molecular Docking Protocol

Objective: To predict the binding mode and estimate the binding affinity of Isoxazolo[5,4-b]pyridine derivatives to the active site of a target protein (e.g., a protein kinase).

Software: AutoDock Vina

Procedure:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structures of the Isoxazolo[5,4-b]pyridine derivatives are drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand structures are saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of potential binding sites.

  • Molecular Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and search algorithm settings, are provided as input.

    • The Lamarckian Genetic Algorithm is typically employed to explore the conformational space of the ligand within the defined active site.

    • The program generates a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

    • The binding energies of the different derivatives are compared to understand structure-activity relationships (SAR).

ADMET Prediction Protocol

Objective: To computationally evaluate the pharmacokinetic and toxicological properties of Isoxazolo[5,4-b]pyridine derivatives.

Software: SwissADME and ProTox-II web servers.

Procedure:

  • Input:

    • The chemical structures of the Isoxazolo[5,4-b]pyridine derivatives are provided as input to the web server, typically in the SMILES (Simplified Molecular Input Line Entry System) format.

  • Prediction of Physicochemical and Pharmacokinetic Properties (SwissADME):

    • The SwissADME server calculates a wide range of descriptors, including:

      • Physicochemical properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility.

      • Pharmacokinetic properties: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential, and cytochrome P450 (CYP) enzyme inhibition.

      • Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five, Ghose filter, Veber rule, and Egan rule.

      • Medicinal Chemistry Friendliness: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable structural motifs.

  • Toxicity Prediction (ProTox-II):

    • The ProTox-II server predicts various toxicity endpoints, including:

      • Organ toxicity: Hepatotoxicity.

      • Toxicological endpoints: Carcinogenicity, mutagenicity, and cytotoxicity.

      • LD50 value prediction: Estimation of the median lethal dose in rodents.

  • Data Analysis:

    • The predicted ADMET properties are compiled and analyzed to assess the overall drug-like profile of the compounds.

    • Compounds with favorable ADMET profiles (e.g., good oral bioavailability, low predicted toxicity) are prioritized for further experimental validation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures are essential for clear communication and understanding.

In_Silico_Drug_Discovery_Workflow cluster_0 Computational Design & Screening cluster_1 In Silico Profiling cluster_2 Experimental Validation Target_Identification Target Identification and Validation Library_Design Library Design of Isoxazolo[5,4-b]pyridines Target_Identification->Library_Design Select Target Virtual_Screening Virtual Screening (Molecular Docking) Library_Design->Virtual_Screening Chemical Library Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Ranked Hits ADMET_Prediction ADMET Prediction Hit_Identification->ADMET_Prediction Promising Hits MD_Simulations Molecular Dynamics Simulations ADMET_Prediction->MD_Simulations Filtered Hits Binding_Free_Energy Binding Free Energy Calculation MD_Simulations->Binding_Free_Energy Stable Complexes Synthesis Chemical Synthesis Binding_Free_Energy->Synthesis Prioritized Candidates In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays Synthesized Compounds Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Active Compounds

Caption: A generalized workflow for the in silico discovery and development of Isoxazolo[5,4-b]pyridine derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Isoxazolo_Derivative Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_Derivative->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for Isoxazolo[5,4-b]pyridine derivatives.[3]

This technical guide serves as a foundational resource for researchers and professionals engaged in the rational design and development of novel therapeutics based on the Isoxazolo[5,4-b]pyridine scaffold. By leveraging the power of in silico methodologies, the drug discovery process can be significantly accelerated, leading to the identification of more promising and effective drug candidates.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of isoxazolo[5,4-b]pyridine analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, ranging from antimicrobial to anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundChemical NameTarget OrganismMIC (µg/mL)
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)~47[1]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)~44[1]

These compounds also showed activity against Escherichia coli (ATCC 25922) at tested doses of 125, 250, and 500 µg but were inactive against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[2][3][4]

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[4] This suspension is then diluted to the final inoculum density.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.[2][3]

  • Controls:

    • Growth Control: Wells containing broth and inoculum without the antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.[4]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[5]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[3][4]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Bacteria Bacterial Culture InoculumPrep Standardized Inoculum (0.5 McFarland) Bacteria->InoculumPrep Inoculation Inoculation of Plate SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection for Turbidity Incubation->Readout MIC MIC Determination Readout->MIC G cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound Series Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan (e.g., with DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (~570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Viability ReadAbsorbance->CalculateViability IC50 Determine IC50 CalculateViability->IC50 G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras IsoxazoloPyridine Isoxazolo[5,4-b]pyridine Analog IsoxazoloPyridine->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_downstream Downstream Signaling SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K PI3K cKIT->PI3K Ras Ras cKIT->Ras STAT JAK/STAT Pathway cKIT->STAT IsoxazoloPyridine Isoxazolo[5,4-b]pyridine Analog IsoxazoloPyridine->cKIT Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation STAT->Differentiation G RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-KIT) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates IsoxazoloPyridine Isoxazolo[5,4-b]pyridine Analog IsoxazoloPyridine->PI3K Inhibits PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth mTOR->CellGrowth G cluster_downstream Downstream Effects in AML FLT3 FLT3 (mutant) STAT5 STAT5 FLT3->STAT5 Activates AuroraKinase Aurora Kinase Mitosis Mitotic Progression AuroraKinase->Mitosis IsoxazoloPyridine Isoxazolo[5,4-b]pyridine Analog IsoxazoloPyridine->FLT3 Inhibits IsoxazoloPyridine->AuroraKinase Inhibits Proliferation Leukemic Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis CellCycle Cell Cycle Arrest CellCycle->Mitosis Blocks

References

Isoxazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors: A Technical Guide Based on Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic compound of interest in medicinal chemistry. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the synthesis and evaluation of isoxazolo[5,4-b]pyridine derivatives as potent and selective kinase inhibitors. While research has explored their synthesis and other biological activities, such as antimicrobial and general antiproliferative effects, in-depth investigations into their kinase inhibition potential, including quantitative inhibitory data (e.g., IC50 values), specific kinase targets, and modulation of signaling pathways, are not extensively reported.

In light of this, the following technical guide has been constructed by drawing upon comprehensive data from structurally analogous and bioisosterically related heterocyclic systems, namely thiazolo[5,4-b]pyridines and pyrazolopyridines . These scaffolds share a similar bicyclic architecture with the isoxazolo[5,4-b]pyridine core and have been the subject of extensive research in the field of kinase inhibition. The data, experimental protocols, and signaling pathway diagrams presented herein are derived from studies on these related compounds and are intended to serve as a valuable resource and predictive guide for researchers and drug development professionals interested in exploring the potential of isoxazolo[5,4-b]pyridine derivatives as kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following tables summarize the quantitative data for thiazolo[5,4-b]pyridine and pyrazolopyridine derivatives against various protein kinases. This data provides a benchmark for the potential potency and selectivity that might be achievable with the isoxazolo[5,4-b]pyridine scaffold.

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K

Compound IDTarget KinaseIC50 (nM)Reference Compound
19a PI3Kα3.6-
PI3Kβ34-
PI3Kγ1.6-
PI3Kδ2.9-
19d PI3Kα53-
Phenyl-substituted analog of 19a PI3Kα501-

Data sourced from studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues.

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
6r Not Reported4.77
Imatinib 0.2737.93
Sunitinib 0.143.98

Data from a study on novel thiazolo[5,4-b]pyridine derivatives designed to overcome imatinib resistance.

Table 3: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives in c-KIT Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI50 (µM)HMC1.2 (c-KIT V560G, D816V mutations) GI50 (µM)
6r 0.941.15
Imatinib 0.2327.10
Sunitinib 0.180.96

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of related kinase inhibitors are provided below. These protocols can be adapted for the screening and characterization of novel isoxazolo[5,4-b]pyridine derivatives.

Radiometric Biochemical Kinase Assay (for c-KIT)

This assay quantifies the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate group from ATP to a substrate.

  • Assay Principle: The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Procedure:

    • Incubate the c-KIT kinase with various concentrations of the test compound.

    • Initiate the kinase reaction by adding a suitable substrate and [γ-³²P]ATP.

    • Allow the reaction to proceed for a defined time at a controlled temperature.

    • Stop the reaction and separate the radiolabeled substrate from the free radiolabeled ATP.

    • Quantify the radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.

Cell Viability (Anti-proliferative) Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

  • Cell Lines: GIST-T1 and HMC1.2 cells can be used as models for c-KIT dependent cancers.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations in serial dilutions.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

    • Measure the absorbance or fluorescence according to the chosen method.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

PI3K Enzyme Assay (HTRF)

This is a high-throughput screening method to measure PI3K activity.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Materials:

    • PI3K isozymes (α, β, γ, δ)

    • Substrate (e.g., PIP2)

    • ATP

    • HTRF detection reagents

  • Procedure:

    • Add the test compound, PI3K enzyme, and substrate to a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate to allow the phosphorylation of the substrate.

    • Stop the reaction and add HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled tracer).

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by related kinase inhibitors and a general workflow for their evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Thiazolo[5,4-b]pyridine Derivative (e.g., 19a) Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition.

Kinase_Inhibitor_Workflow Start Compound Synthesis (Isoxazolo[5,4-b]pyridine scaffold) BiochemAssay Biochemical Kinase Assay (e.g., Radiometric, HTRF) Start->BiochemAssay DetermineIC50 Determine IC50 BiochemAssay->DetermineIC50 CellAssay Cell-Based Assays (Proliferation, Apoptosis) DetermineIC50->CellAssay Potent Compounds DetermineGI50 Determine GI50 CellAssay->DetermineGI50 PathwayAnalysis Signaling Pathway Analysis (Western Blot) DetermineGI50->PathwayAnalysis Active Compounds InVivo In Vivo Efficacy Studies (Xenograft Models) PathwayAnalysis->InVivo End Lead Optimization InVivo->End

Experimental Workflow for Kinase Inhibitor Evaluation.

Methodological & Application

Synthesis Protocols for Isoxazolo[5,4-b]pyridin-3-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into Isoxazolo[5,4-b]pyridin-3-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

Introduction

Isoxazolo[5,4-b]pyridine derivatives are heterocyclic compounds that have demonstrated a range of biological activities, including anticancer and antibacterial properties. The core structure, this compound, serves as a crucial starting material for the synthesis of a diverse library of substituted analogs. This guide details established synthesis protocols, summarizes key reaction data, and explores the mechanistic basis of the observed biological effects.

Quantitative Data Summary

The synthesis of Isoxazolo[5,4-b]pyridine derivatives can be achieved through various methods, including conventional heating and microwave irradiation, with yields varying depending on the specific substituents and reaction conditions. The following tables summarize quantitative data from representative synthetic approaches.

Table 1: Synthesis of Sulfonamide Derivatives of this compound [1]

CompoundR GroupMethodYield (%)Melting Point (°C)
2 -C₆H₅A (Conventional)65278-280
2 -C₆H₅B (Microwave)70278-280
5 -C₆H₄-CH₃A (Conventional)--
5 -C₆H₄-CH₃B (Microwave)--
6 -C₆H₄-OCH₃A (Conventional)63195-197
6 -C₆H₄-OCH₃B (Microwave)76195-197

Method A: Classical heating. Method B: Microwave irradiation.

Table 2: One-Pot, Three-Component Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [2]

CompoundAr GroupYield (%)
8a Phenyl90
8b 4-Chlorophenyl85
8d 4-Methoxyphenyl88
8e 4-Nitrophenyl67
8g 2-Naphthyl75

Experimental Protocols

Protocol 1: Synthesis of the Core Moiety - this compound

Starting Material: 2-Chloro-3-cyanopyridine

Reagents: Hydroxylamine hydrochloride, a suitable base (e.g., sodium ethoxide, potassium carbonate), and an appropriate solvent (e.g., ethanol, DMF).

Procedure:

  • Dissolve 2-chloro-3-cyanopyridine in a suitable solvent.

  • Add hydroxylamine hydrochloride and a base to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (Conventional Method)[1]
  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) in 100 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and reflux condenser.

  • Add 0.011 mol of benzenesulfonyl chloride dropwise to the solution.

  • Reflux the reaction mixture with stirring.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under vacuum.

  • Wash the residue with water, filter, dry, and recrystallize from ethanol to obtain the final product.

Protocol 3: One-Pot, Three-Component Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones[2]
  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 3-methylisoxazol-5-amine (1 mmol).

  • Subject the mixture to microwave irradiation under controlled temperature and time conditions.

  • After the reaction, allow the vessel to cool.

  • Purify the resulting product, typically through recrystallization, to yield the desired isoxazolo[5,4-b]quinoline derivative.

Mechanistic Insights and Signaling Pathways

Derivatives of the isoxazole scaffold have been shown to exert their anticancer effects through the induction of cell cycle arrest and apoptosis.[3] A prominent mechanism involves the inhibition of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the G1 to S phase transition in the cell cycle.

G1_Phase_Arrest cluster_0 G1 Phase Regulation cluster_1 Inhibition by Isoxazole Derivative CDK4_CyclinD CDK4/Cyclin D Complex Rb Retinoblastoma Protein (Rb) CDK4_CyclinD->Rb Phosphorylates Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest CDK4_CyclinD->Cell_Cycle_Arrest Leads to E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1/S Transition S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Promotes Isoxazole_Derivative Isoxazolo[5,4-b]pyridine Derivative Isoxazole_Derivative->CDK4_CyclinD Inhibits

Caption: Proposed mechanism of G1 phase cell cycle arrest induced by Isoxazolo[5,4-b]pyridine derivatives.

Inhibition of the CDK4/Cyclin D complex by isoxazole derivatives prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for entry into the S phase, leading to cell cycle arrest at the G1 checkpoint.[4] This mechanism highlights a key signaling pathway through which these compounds can exert their antiproliferative effects.

Conclusion

The synthetic versatility of the Isoxazolo[5,4-b]pyridine scaffold allows for the generation of diverse chemical libraries with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. Further investigation into the specific molecular targets and signaling pathways will be crucial for the development of these compounds as effective therapeutic agents.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Advantage of Isoxazolo[5,4-b]pyridines and Microwave Synthesis

To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, this guide serves as a comprehensive resource for the synthesis of isoxazolo[5,4-b]pyridines. This heterocyclic scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2] The fusion of the isoxazole and pyridine rings creates a unique electronic and structural motif, making it a privileged scaffold in the design of novel therapeutic agents.

Traditionally, the synthesis of such fused heterocyclic systems has often involved multi-step procedures, harsh reaction conditions, and extended reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By leveraging the principles of dielectric heating, microwave irradiation offers rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles. This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.

This document provides detailed protocols and the underlying scientific rationale for the microwave-assisted synthesis of isoxazolo[5,4-b]pyridines, empowering you to efficiently construct libraries of these valuable compounds for your research and development endeavors.

Core Principles: Why Microwave Irradiation Excels

Microwave energy interacts with polar molecules and ions in the reaction mixture, leading to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction. This is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. The key advantages of this "molecular heating" include:

  • Rapid Reaction Rates: Reactions that might take hours or days under conventional heating can often be completed in minutes.

  • Higher Yields: The reduction in reaction time minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.

  • Improved Purity: The targeted heating often results in fewer side reactions, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • "Green" Chemistry: The potential for solvent-free reactions or the use of aqueous media makes MAOS an environmentally friendly technique.[3]

Primary Synthetic Protocol: One-Pot, Three-Component Synthesis in Aqueous Media

One of the most elegant and environmentally friendly methods for constructing the isoxazolo[5,4-b]pyridine core is a one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound, and 5-amino-3-methylisoxazole under microwave irradiation, often in water.[3][4] This catalyst-free approach is a prime example of the power of microwave synthesis for generating molecular complexity in a single step.

Reaction Mechanism: A Domino Sequence

The reaction is believed to proceed through a domino sequence involving a Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and dehydration.[3][5]

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aromatic aldehyde and the active methylene compound to form a Knoevenagel adduct.

  • Michael Addition: The 5-amino-3-methylisoxazole then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic isoxazolo[5,4-b]pyridine ring system.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Aromatic Aldehyde C Knoevenagel Adduct A->C + B - H2O B Active Methylene Compound B->C E Michael Adduct C->E + D D 5-Amino-3-methylisoxazole D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Isoxazolo[5,4-b]pyridine F->G - H2O

Caption: Proposed reaction mechanism for the three-component synthesis.

Detailed Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., indan-1,3-dione, tetronic acid) (1.0 mmol)

  • 5-Amino-3-methylisoxazole (1.0 mmol)

  • Water (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), 5-amino-3-methylisoxazole (1.0 mmol), and water (3 mL).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10-15 minutes. The pressure should be monitored and will typically range from 4-6 bar.

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure isoxazolo[5,4-b]pyridine derivative. Further purification by recrystallization or column chromatography is generally not required.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various isoxazolo[5,4-b]pyridine derivatives using the one-pot, three-component microwave-assisted method.

EntryAromatic Aldehyde (ArCHO)Active Methylene CompoundProductTime (min)Yield (%)
14-ChlorobenzaldehydeIndan-1,3-dione4-(4-Chlorophenyl)-3-methyl-4,5-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one1090
24-MethylbenzaldehydeIndan-1,3-dione3-Methyl-4-(p-tolyl)-4,5-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one1088
34-MethoxybenzaldehydeIndan-1,3-dione4-(4-Methoxyphenyl)-3-methyl-4,5-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one1085
42-ChlorobenzaldehydeIndan-1,3-dione4-(2-Chlorophenyl)-3-methyl-4,5-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one1286
54-FluorobenzaldehydeTetronic Acid4-(4-Fluorophenyl)-3-methyl-4,6-dihydrofuro[3,4-e]isoxazolo[5,4-b]pyridin-5(7H)-one1582
64-ChlorobenzaldehydeDimedone4-(4-Chlorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-5(1H)-one1579

Data compiled from multiple sources, including Tu et al.[3][4]

Alternative Synthetic Protocol: Cyclization of 2-Chloroquinoline-3-carbaldehydes

An alternative approach for the synthesis of isoxazolo[5,4-b]quinolines (a subclass of isoxazolo[5,4-b]pyridines) involves the microwave-assisted cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride.[6][7] This method is particularly useful when the quinoline scaffold is pre-assembled.

Reaction Workflow

Alternative_Synthesis Start 2-Chloroquinoline- 3-carbaldehyde Microwave Microwave Irradiation 100 W, 45 sec Start->Microwave Reagents NH2OH·HCl, NaOH, Ethanol Reagents->Microwave Product Isoxazolo[5,4-b]quinoline Microwave->Product

Caption: Workflow for the alternative synthesis route.

Detailed Experimental Protocol

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

  • Sodium hydroxide (NaOH) (6.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, dissolve the 2-chloroquinoline-3-carbaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium hydroxide (6.0 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 W for 45 seconds. Monitor the temperature and pressure, which will rise rapidly.

  • After the irradiation period, cool the vial to room temperature.

  • The reaction mixture is then filtered and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol to yield the pure isoxazolo[5,4-b]quinoline.

Applications and Future Directions

The isoxazolo[5,4-b]pyridine scaffold is a cornerstone in the development of new therapeutic agents. For instance, sulfonamide derivatives of this heterocyclic system have been synthesized and shown to possess promising antibacterial and antiproliferative activities.[1][2] The ability to rapidly generate a diverse library of these compounds using microwave-assisted synthesis is invaluable for structure-activity relationship (SAR) studies.

The protocols outlined in this guide provide a robust foundation for the efficient synthesis of isoxazolo[5,4-b]pyridines. The green, one-pot, three-component reaction is particularly advantageous for high-throughput synthesis and library generation in drug discovery programs. The alternative cyclization method offers a complementary route for more substituted quinoline-fused analogues.

As the demand for novel, effective, and safe therapeutic agents continues to grow, the combination of privileged scaffolds like isoxazolo[5,4-b]pyridines and enabling technologies like microwave synthesis will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

Ultrasound-assisted one-pot synthesis of isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ultrasound-assisted one-pot synthesis of isoxazolo[5,4-b]pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazolo[5,4-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as antibacterial, anti-inflammatory, analgesic, anticonvulsant, and psychotropic agents.[1] The synthesis of these molecules is a key area of research, with a focus on developing efficient, environmentally friendly, and high-yield methodologies. One such promising approach is the ultrasound-assisted one-pot synthesis, which aligns with the principles of green chemistry by often reducing reaction times, increasing yields, and simplifying purification processes.

This document aims to provide an overview of the synthesis and biological activity of isoxazolo[5,4-b]pyridines, with a focus on the ultrasound-assisted methodology. While a detailed, step-by-step protocol with specific quantitative data for the ultrasound-assisted one-pot synthesis from aryl glyoxal, 5-aminoisoxazoles, and malononitrile could not be fully compiled from the available literature, this document presents a general workflow and highlights the known biological activities of this compound class, supported by available data.

Synthetic Approach: Ultrasound-Assisted One-Pot Synthesis

A novel and efficient strategy for the synthesis of isoxazolo[5,4-b]pyridines involves a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation. In this reaction, acetic acid serves a dual role as both a solvent and a catalyst. This method is highlighted for its high efficiency, short reaction times, ease of product purification, and the use of readily accessible starting materials, positioning it as a green synthetic route. The proposed mechanism for this transformation involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization reactions.

General Experimental Workflow

The following diagram illustrates the general workflow for the ultrasound-assisted one-pot synthesis of isoxazolo[5,4-b]pyridines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylGlyoxal Aryl Glyoxal OnePot One-Pot Reaction Vessel ArylGlyoxal->OnePot Aminoisoxazole 5-Aminoisoxazoles Aminoisoxazole->OnePot Malononitrile Malononitrile Malononitrile->OnePot SolventCatalyst Acetic Acid (Solvent & Catalyst) SolventCatalyst->OnePot Ultrasound Ultrasound Irradiation Ultrasound->OnePot Energy Source Workup Work-up & Purification OnePot->Workup Reaction Mixture Product Isoxazolo[5,4-b]pyridines Workup->Product Isolated Product G A Aryl Glyoxal + Malononitrile B Knoevenagel Condensation A->B C Intermediate Product B->C E Michael Addition C->E D 5-Aminoisoxazole D->E F Adduct E->F G Cyclization F->G H Isoxazolo[5,4-b]pyridine G->H

References

Application Note: Three-Component Reaction for Isoxazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including potential as anticancer, antibacterial, and neurotrophic agents.[1][2][3][4] Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules from simple starting materials in a single step. This approach aligns with the principles of green chemistry by often utilizing environmentally benign solvents like water and energy-efficient techniques such as microwave or ultrasound irradiation.[1][2] This application note provides a detailed overview of a microwave-assisted three-component synthesis of isoxazolo[5,4-b]pyridines and a representative experimental protocol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various isoxazolo[5,4-b]pyridine derivatives via a three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and 5-amino-3-methylisoxazole under microwave irradiation in water.[1]

EntryAldehyde (Ar)1,3-Dicarbonyl CompoundProductTime (min)Temperature (°C)Yield (%)
14-ClC₆H₄Dimedone4-(4-chlorophenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one812092
24-MeOC₆H₄Dimedone4-(4-methoxyphenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one1012090
34-FC₆H₄Dimedone4-(4-fluorophenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one812091
4PhIndan-1,3-dione3-methyl-4-phenyl-4,5-dihydroindeno[1,2-b]isoxazolo[5,4-d]pyridin-5-one1512085
54-ClC₆H₄Indan-1,3-dione4-(4-chlorophenyl)-3-methyl-4,5-dihydroindeno[1,2-b]isoxazolo[5,4-d]pyridin-5-one1512088
64-MeOC₆H₄Tetronic acid6-hydroxy-3-methyl-4-(4-methoxyphenyl)-4,5-dihydroisoxazolo[5,4-b]pyran-5-one2012082

Experimental Protocols

General Protocol for the Three-Component Synthesis of 4-Aryl-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-ones.

This protocol is adapted from a microwave-assisted synthesis in water.[1]

Materials:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-Amino-3-methylisoxazole (1.0 mmol)

  • Distilled water (2.0 mL)

  • Microwave reactor vials (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methylisoxazole (1.0 mmol) is placed in a 10 mL microwave reactor vial.

  • Distilled water (2.0 mL) is added to the vial.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 120 °C for the time specified in the table above (typically 8-10 minutes).

  • After the reaction is complete, the vial is cooled to room temperature.

  • The solid product is collected by filtration.

  • The crude product is washed with cold water.

  • The product is purified by recrystallization from ethanol to afford the pure isoxazolo[5,4-b]quinoline derivative.

Mandatory Visualization

G cluster_workflow Experimental Workflow start 1. Mix Reactants: Aromatic Aldehyde, 1,3-Dicarbonyl Compound, 5-Aminoisoxazole in Water microwave 2. Microwave Irradiation (e.g., 120°C, 8-15 min) start->microwave Seal vial cool 3. Cool to Room Temperature microwave->cool filter 4. Filter and Wash with Water cool->filter recrystallize 5. Recrystallize from Ethanol filter->recrystallize product 6. Pure Isoxazolo[5,4-b]pyridine Product recrystallize->product

Caption: Experimental workflow for the synthesis of isoxazolo[5,4-b]pyridines.

G cluster_synthesis Synthesis Pathway cluster_applications Potential Applications reactants Aromatic Aldehyde + 1,3-Dicarbonyl Compound + 5-Aminoisoxazole reaction Three-Component Reaction (e.g., Microwave-assisted) reactants->reaction product Isoxazolo[5,4-b]pyridine Core Structure reaction->product biological_activity Biological Activity Screening product->biological_activity drug_discovery Drug Discovery & Development biological_activity->drug_discovery anticancer Anticancer Agents drug_discovery->anticancer antibacterial Antibacterial Agents drug_discovery->antibacterial neurotrophic Neurotrophic Agents drug_discovery->neurotrophic

Caption: From synthesis to potential therapeutic applications.

Reaction Mechanism

The proposed reaction mechanism for this three-component synthesis proceeds through a series of sequential reactions.[1] Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and the 1,3-dicarbonyl compound. This is followed by a Michael addition of the 5-amino-3-methylisoxazole to the resulting intermediate. The final steps involve cyclization and subsequent dehydration to yield the fused isoxazolo[5,4-b]pyridine ring system.

The three-component reaction strategy offers a highly efficient and versatile method for the synthesis of a diverse library of isoxazolo[5,4-b]pyridine derivatives. The use of microwave assistance and water as a solvent provides a green and rapid approach to these biologically important molecules, making it an attractive methodology for applications in medicinal chemistry and drug discovery. The operational simplicity and high yields make this protocol suitable for high-throughput synthesis and library generation.[1]

References

Application Notes and Protocols for the Regioselective Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various regioselective synthetic methods to obtain isoxazolo[5,4-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antitumor and antibacterial properties.[1][2][3] The following sections detail key synthetic strategies, experimental procedures, and comparative data to aid in the selection and implementation of the most suitable method for your research needs.

Introduction to Isoxazolo[5,4-b]pyridines

Isoxazolo[5,4-b]pyridines are fused heterocyclic systems that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure and the presence of multiple nitrogen and oxygen atoms provide a unique scaffold for interacting with biological targets. The development of efficient and regioselective synthetic methods is crucial for accessing a diverse range of derivatives for structure-activity relationship (SAR) studies. Several modern synthetic techniques, including microwave-assisted and ultrasound-assisted reactions, have been successfully applied to streamline the synthesis of these complex heterocycles, often in a more environmentally friendly manner.[2][4]

Key Regioselective Synthetic Strategies

Several regioselective methods for the synthesis of isoxazolo[5,4-b]pyridines have been developed. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Reaction of 5-Aminoisoxazoles with α,β-Unsaturated Ketones: A classical and effective method for the construction of the isoxazolo[5,4-b]pyridine core.[1]

  • Divergent Silver-Catalyzed Synthesis: This modern approach allows for the selective synthesis of different regioisomers by tuning the silver catalyst and reaction solvent.[5]

  • Microwave-Assisted Multi-Component Reactions: A green and efficient one-pot method that proceeds in water without the need for a catalyst, allowing for rapid library synthesis.[4]

  • Ultrasound-Assisted Synthesis: This method utilizes sonochemistry to accelerate reaction rates and improve selectivity, often with acetic acid serving as both a solvent and a catalyst.[2]

Below are detailed protocols for these key synthetic methodologies.

Experimental Protocols

Protocol 1: Synthesis via Reaction with α,β-Unsaturated Ketones

This protocol is based on the reaction of 5-amino-3-methylisoxazole with an appropriate α,β-unsaturated ketone to yield the corresponding isoxazolo[5,4-b]pyridine.[1]

Materials:

  • 5-amino-3-methylisoxazole

  • Appropriate α,β-unsaturated ketone (e.g., 2,6-dibenzylidenecyclohexanone)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • A solution of 5-amino-3-methylisoxazole (1.0 eq) and the α,β-unsaturated ketone (1.0 eq) in the chosen solvent is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically several hours, monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., ethanol), filtered, and dried to afford the crude product.

  • The crude product is recrystallized from an appropriate solvent to yield the purified isoxazolo[5,4-b]pyridine derivative.

Protocol 2: Divergent Silver-Catalyzed Regioselective Synthesis

This protocol describes a divergent synthesis that can selectively produce two different regioisomers of isoxazolo[5,4-b]pyridines by altering the silver catalyst and solvent.[5]

Materials:

  • 5-Aminoisoxazole derivative (1.0 eq)

  • Alkynyl-imino ester (1.2 eq)

  • For Regioisomer A: Silver triflate (AgOTf, 10 mol%) and phosphoric acid (20 mol%) in ethyl acetate.

  • For Regioisomer B: Silver acetate (AgOAc, 10 mol%) and phosphoric acid (20 mol%) in chloroform.

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Schlenk flask

  • Standard work-up and purification equipment

Procedure for Regioisomer A (C4-Alkylation Pathway):

  • To a Schlenk flask under an inert atmosphere, add the 5-aminoisoxazole derivative, ethyl acetate, silver triflate, and phosphoric acid.

  • Add the alkynyl-imino ester dropwise to the mixture at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired regioisomer.

Procedure for Regioisomer B (N-Alkylation Pathway):

  • Follow the same setup as for Regioisomer A, but use silver acetate and chloroform as the solvent.

  • The reaction conditions (temperature and time) may vary and should be optimized for the specific substrates.

  • Work-up and purification are performed as described for Regioisomer A.

Protocol 3: Microwave-Assisted One-Pot Tandem Reaction in Water

This protocol outlines a green and efficient synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines using microwave irradiation in water.[4]

Materials:

  • 5-Aminoisoxazole (e.g., 3-methyl-5-aminoisoxazole, 1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., dimedone, 1.0 mmol)

  • Water (5 mL)

  • Microwave reactor tube

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor tube, combine the 5-aminoisoxazole, aromatic aldehyde, active methylene compound, and water.

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the tube to room temperature.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 4: Ultrasound-Assisted Synthesis in Acetic Acid

This protocol details a rapid and efficient synthesis of isoxazolo[5,4-b]pyridines using ultrasound irradiation with acetic acid acting as both a solvent and a catalyst.[2]

Materials:

  • Aryl glyoxal (1.0 mmol)

  • 5-Aminoisoxazole (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial acetic acid (5 mL)

  • Reaction flask

  • Ultrasonic bath

  • Standard work-up and purification equipment

Procedure:

  • In a suitable reaction flask, dissolve the aryl glyoxal, 5-aminoisoxazole, and malononitrile in glacial acetic acid.

  • Place the flask in an ultrasonic bath and irradiate at a specified frequency and power.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., 30-60 minutes).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain the purified isoxazolo[5,4-b]pyridine.

Data Presentation

Table 1: Comparative Yields of Different Synthetic Methods
MethodKey ReagentsConditionsYield Range (%)Reference
Reaction with α,β-Unsaturated Ketones5-Amino-3-methylisoxazole, benzylidene derivativesRefluxNot specified[1]
Divergent Silver-Catalyzed Synthesis5-Aminoisoxazoles, alkynyl-imino estersAgOTf/EtOAc or AgOAc/CHCl3, 60 °CModerate to Good[5]
Microwave-Assisted Multicomponent Reaction5-Aminoisoxazole, aromatic aldehyde, active methylene compoundWater, 120 °C, 15-30 minGood to Excellent[4]
Ultrasound-Assisted SynthesisAryl glyoxal, 5-aminoisoxazole, malononitrileAcetic acid, ultrasoundHigh[2]
Table 2: Reported Biological Activities of Isoxazolo[5,4-b]pyridines
Compound TypeBiological ActivityTarget/AssayReference
Various isoxazolo[5,4-b]pyridinesAntitumorEhrlich Ascites Carcinoma cells[1]
Sulfonamide isoxazolo[5,4-b]pyridinesAntibacterialPseudomonas aeruginosa, Escherichia coli[3]
Sulfonamide isoxazolo[5,4-b]pyridinesAntiproliferativeMCF7 breast carcinoma cell line[3]
Various isoxazolo[5,4-b]pyridinesAntibacterialStaphylococcus aureus, Bacillus subtilis, Escherichia coli[2]
Various isoxazolo[5,4-b]pyridinesAntioxidantDPPH free radical scavenging[2]

Visualizations

Divergent_Synthesis_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Regioisomeric Products start1 5-Aminoisoxazole cond1 AgOTf, Phosphoric Acid Ethyl Acetate start1->cond1 Mix cond2 AgOAc, Phosphoric Acid Chloroform start1->cond2 Mix start2 Alkynyl-imino Ester start2->cond1 Mix start2->cond2 Mix inter1 C4-Alkylated Intermediate cond1->inter1 Selective Alkylation inter2 N-Alkylated Intermediate cond2->inter2 Selective Alkylation prod1 Regioisomer A inter1->prod1 Cyclization prod2 Regioisomer B inter2->prod2 Cyclization

Caption: Divergent synthesis workflow for isoxazolo[5,4-b]pyridines.

MCR_Workflow reagents 5-Aminoisoxazole + Aromatic Aldehyde + Active Methylene Cmpd + Water microwave Microwave Irradiation (e.g., 120 °C, 15-30 min) reagents->microwave One-Pot Reaction precipitation Cooling and Precipitation microwave->precipitation filtration Filtration and Washing precipitation->filtration product Purified Isoxazolo[5,4-b]pyridine filtration->product

Caption: Microwave-assisted multi-component reaction workflow.

References

Application Notes and Protocols for the Use of 3-Aminoisoxazolo[5,4-b]pyridine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 3-aminoisoxazolo[5,4-b]pyridine. This versatile scaffold serves as a key building block for the development of a variety of biologically active molecules, particularly in the area of kinase inhibition for anticancer and antimicrobial applications.

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to purine, enabling it to interact with a variety of biological targets. Derivatives of 3-aminoisoxazolo[5,4-b]pyridine have demonstrated significant potential as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in diseases such as cancer. This document outlines the synthesis of key intermediates and final compounds, their biological activities, and the signaling pathways they may modulate.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various 3-aminoisoxazolo[5,4-b]pyridine derivatives.

Table 1: Antiproliferative Activity of 3-Substituted Aminoisoxazolo[5,4-b]pyridine Derivatives

Compound IDR GroupCell LineID50 (µg/mL)
V -COCH₂ClP388 (mouse leukemia)2.1
A549 (human lung carcinoma)3.8
SW707 (human colon adenocarcinoma)3.5
HCV29T (human bladder cancer)3.1
MS (mouse sarcoma)3.2
BALB3T3 (mouse embryonic fibroblast)3.9
LLC (Lewis lung carcinoma)3.8
L1210 (mouse lymphoid leukemia)2.5
VI -COCH(Br)CH₃P388 (mouse leukemia)2.8
A549 (human lung carcinoma)>4
SW707 (human colon adenocarcinoma)3.9
HCV29T (human bladder cancer)3.8
MS (mouse sarcoma)>4
BALB3T3 (mouse embryonic fibroblast)>4
LLC (Lewis lung carcinoma)>4
L1210 (mouse lymphoid leukemia)3.2

Data sourced from a study on the antiproliferative activity of new 3-substituted aminoisoxazolo[5,4-b]pyridines.[1]

Table 2: Antibacterial and Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

Compound IDR GroupAntibacterial Activity (MIC, µg) vs. P. aeruginosa & E. coliAntiproliferative Activity vs. MCF7 (IC50, µg/mL)
2 -SO₂-Ph125, 250, 500152.56
5 -SO₂-Ph-4-CH₃125, 250, 500161.08

Data from the synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of key compounds are provided below.

Protocol 1: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine (Compound III)

This protocol describes the synthesis of the core scaffold, 3-aminoisoxazolo[5,4-b]pyridine, from 2-amino-3-cyanopyridine.

Workflow Diagram:

G A 2-Amino-3-cyanopyridine C Chlorinative Cyclization (0°C to RT) A->C B Sulfur Monochloride (S2Cl2) in DMF B->C D 3-Chloroisothiazolo[5,4-b]pyridine C->D F Nucleophilic Substitution D->F E Hydroxylamine Hydrochloride in Ethanol E->F G 3-Aminoisoxazolo[5,4-b]pyridine F->G

Caption: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine.

Materials:

  • 2-Amino-3-cyanopyridine

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium ethoxide

  • Ice-water bath

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-cyanopyridine (1.19 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add sulfur monochloride (2.70 g, 20.0 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-chloroisothiazolo[5,4-b]pyridine.

Step 2: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

  • React 3-chloroisothiazolo[5,4-b]pyridine with hydroxylamine hydrochloride in absolute ethanol in the presence of sodium ethoxide.

  • The reaction involves a nucleophilic substitution of the chlorine atom, followed by cyclization to form the isoxazole ring.

Protocol 2: Synthesis of N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (Compound 2)

This protocol details the synthesis of a sulfonamide derivative with demonstrated antibacterial and antiproliferative activity.

Workflow Diagram:

G A 3-Aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) D Reaction under Reflux (6 h) A->D B Benzenesulfonyl chloride (0.01 mol) in Tetrahydrofuran (100 mL) B->D C Anhydrous Pyridine (few drops) C->D E Solvent Evaporation D->E F Trituration with Water E->F G Filtration and Drying F->G H Recrystallization from Ethanol G->H I N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide H->I

Caption: Synthesis of a sulfonamide derivative.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol)

  • Benzenesulfonyl chloride (0.01 mol)

  • Anhydrous tetrahydrofuran (100 mL)

  • Anhydrous pyridine

  • Heating mantle and reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine in tetrahydrofuran in a round-bottom flask.

  • Add a few drops of anhydrous pyridine to the solution.

  • Add benzenesulfonyl chloride to the mixture.

  • Heat the reaction mixture under reflux for 6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide.

Protocol 3: Synthesis of 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine (Compound V)

This protocol outlines the synthesis of a chloroacetylamino derivative with significant antiproliferative activity.

Procedure:

  • React 3-aminoisoxazolo[5,4-b]pyridine with chloroacetyl chloride in a suitable solvent such as anhydrous dioxane or tetrahydrofuran.

  • The reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the HCl generated.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • The product is isolated by filtration and can be purified by recrystallization.

Signaling Pathway Inhibition

Derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

One such RTK is c-KIT, which is often mutated or overexpressed in various malignancies. The diagram below illustrates the c-KIT signaling pathway and the potential point of inhibition by 3-aminoisoxazolo[5,4-b]pyridine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS Activates PI3K PI3K cKIT->PI3K JAK JAK cKIT->JAK SCF SCF (Stem Cell Factor) SCF->cKIT Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 3-Aminoisoxazolo[5,4-b]pyridine Derivative Inhibitor->cKIT Inhibits Autophosphorylation

Caption: Inhibition of the c-KIT signaling pathway.

Inhibition of c-KIT by a 3-aminoisoxazolo[5,4-b]pyridine derivative would block the downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This ultimately leads to a reduction in cell proliferation and survival, providing a therapeutic strategy for cancers driven by aberrant c-KIT signaling.

Conclusion

3-Aminoisoxazolo[5,4-b]pyridine is a valuable and versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis of new derivatives and investigate their biological activities. The demonstrated potential of these compounds as kinase inhibitors highlights their importance in the ongoing development of targeted therapies for cancer and other diseases.

References

Application of Isoxazolo[5,4-b]pyridines in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties and structural resemblance to endogenous purines have made it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of isoxazolo[5,4-b]pyridine derivatives in drug discovery, including their synthesis, biological evaluation, and potential mechanisms of action.

Biological Activities and Therapeutic Potential

Isoxazolo[5,4-b]pyridine derivatives have been investigated for a multitude of therapeutic applications. Early studies revealed their potential as anti-inflammatory, hypotensive, analgesic, antisclerotic, anticonvulsant, and psychotropic agents.[1] More recent research has focused on their promising antimicrobial and anticancer properties.

Antimicrobial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable activity against pathogenic bacteria. For instance, compounds such as N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide have been shown to inhibit the growth of Pseudomonas aeruginosa and Escherichia coli.[1] This suggests their potential as a new class of antibiotics, particularly in an era of growing antimicrobial resistance.

Anticancer Activity

The antiproliferative effects of isoxazolo[5,4-b]pyridines have been a significant area of investigation. Sulfonamide derivatives have exhibited inhibitory activity against human breast carcinoma cell lines (MCF7).[1] The structural similarity of the isoxazolo[5,4-b]pyridine core to other fused heterocyclic systems known to be kinase inhibitors, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other receptor tyrosine kinases.[2][3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected isoxazolo[5,4-b]pyridine derivatives.

Table 1: Antimicrobial and Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives [1]

CompoundTarget Organism/Cell LineActivity MetricConcentration/Dose
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)Pseudomonas aeruginosa (ATCC 27853)Antimicrobial125, 250, and 500 µg
Escherichia coli (ATCC 25922)Antimicrobial125, 250, and 500 µg
MCF7 (Breast Carcinoma)50% Proliferation Inhibition152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5)Pseudomonas aeruginosa (ATCC 27853)Antimicrobial125, 250, and 500 µg
Escherichia coli (ATCC 25922)Antimicrobial125, 250, and 500 µg
MCF7 (Breast Carcinoma)50% Proliferation Inhibition161.08 µg/mL

Signaling Pathways and Experimental Workflows

The anticancer activity of many heterocyclic compounds is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. While the specific targets for many isoxazolo[5,4-b]pyridines are still under investigation, a plausible mechanism of action for their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Isoxazolo_Pyridine Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_Pyridine->P_VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Responses Promotes

Caption: Proposed mechanism of action for anticancer isoxazolo[5,4-b]pyridines.

The discovery and development of novel isoxazolo[5,4-b]pyridine derivatives follow a structured workflow from chemical synthesis to biological evaluation.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Isoxazolo[5,4-b]pyridine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening (Antimicrobial, Anticancer) Purification->Biological_Screening Data_Analysis Data Analysis (IC50, MIC) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: General workflow for the discovery of isoxazolo[5,4-b]pyridine-based drugs.

Experimental Protocols

Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives[8]

This protocol describes a general method for the synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide derivatives.

Materials:

  • 3-aminoisoxazolo[5,4-b]pyridine

  • Appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

  • Anhydrous pyridine

  • Tetrahydrofuran (THF)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 0.01 mol of 3-aminoisoxazolo[5,4-b]pyridine in 100 mL of THF in a round-bottom flask.

  • Add a few drops of anhydrous pyridine to the solution.

  • Add 0.02 mol of the appropriate arylsulfonyl chloride to the reaction mixture.

  • Heat the mixture under reflux for 6 hours.

  • After cooling, evaporate the solvent under vacuum using a rotary evaporator.

  • Triturate the resulting residue with water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure sulfonamide derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9]

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (isoxazolo[5,4-b]pyridine derivative)

  • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Inoculate a fresh culture of the bacterial strain in MHB and incubate until it reaches the exponential growth phase.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Perform serial twofold dilutions of the test compound in MHB directly in the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 35-37°C for 16-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Activity (MTT Assay)[1][2][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Test compound (isoxazolo[5,4-b]pyridine derivative)

  • Human cancer cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Conclusion

The isoxazolo[5,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its demonstrated antimicrobial and anticancer activities, coupled with established synthetic routes and biological evaluation methods, make it an attractive area for further research and development. The protocols and data presented herein provide a valuable resource for scientists and researchers in the field of drug discovery to explore the full therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Analytical Characterization of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazolo[5,4-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities, including antibacterial, anticancer, and antifungal properties.[1][2] The robust and unambiguous characterization of these molecules is paramount for drug discovery, development, and quality control. This document provides a comprehensive overview of the key analytical methods employed for the structural elucidation and purity assessment of Isoxazolo[5,4-b]pyridine derivatives. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of Isoxazolo[5,4-b]pyridines, providing detailed information about the chemical environment of individual atoms (¹H, ¹³C).

Application Note:

¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents on the Isoxazolo[5,4-b]pyridine scaffold. Chemical shifts (δ) and coupling constants (J) from ¹H NMR spectra help in assigning protons on the pyridine and isoxazole rings, as well as on any appended functional groups.[3][4] ¹³C NMR provides insights into the carbon framework of the molecule. For comprehensive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to establish connectivity between protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Isoxazolo[5,4-b]pyridine sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5]

  • Instrument Parameters (300-500 MHz Spectrometer): [5]

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).

      • Use a pulse angle of 45-90 degrees.

      • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Data Presentation: ¹H NMR Data for Representative Isoxazolo[5,4-b]pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
N-isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamideCDCl₃3.91 (s, 3H), 6.96 (m, 2H), 7.37 (dd, 1H), 7.81 (m, 3H), 8.67 (dd, 1H), 10.96 (s, br, 1H)CH₃, Ph, H-5, H-4 + Ph, H-6, NH
2,6-Bis(5,7-dimethyl-3a,4-dihydrooxazolo[5,4-b]pyridin-2-yl)pyridin-2-yl)-5,7-dimethyloxazolo[5,4-b]pyridineDMSO-d₆2.03 (s, 6H), 2.16 (s, 6H), 7.30 (s, 2H), 8.32 (t, J=2.7, 1H), 8.53 (d, J=7.8, 2H)2xCH₃, 2xCH₃, 2xH, H-4 of Py, H-3,5 of Py
4-chloro-3-methylisothiazolo[5,4-b]pyridineCDCl₃2.97 (s), 7.34 (d, J=5.0), 8.58 (d, J=5.0)Me, 5-H, 6-H

Data sourced from references[3][5][6].

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Isoxazolo[5,4-b]pyridine (5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (300-500 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Integration, Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR analysis of Isoxazolo[5,4-b]pyridines.

Mass Spectrometry (MS)

MS is a powerful technique used to determine the molecular weight and elemental composition of Isoxazolo[5,4-b]pyridine derivatives.

Application Note:

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula.[4][5] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[5] MS can also be coupled with chromatographic techniques like HPLC (LC-MS) for the analysis of complex mixtures and reaction monitoring.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the Isoxazolo[5,4-b]pyridine sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrument Parameters (ESI-QTOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) for nitrogen-containing heterocyclic compounds.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-1000).

    • Capillary Voltage: Optimize the capillary voltage (e.g., 3-4 kV) to achieve stable spray and maximum ion intensity.

    • Nebulizer Gas: Use nitrogen as the nebulizing and drying gas. Optimize the gas flow rate and temperature for efficient desolvation.

    • Mass Analyzer: Operate in high-resolution mode to achieve mass accuracy of <5 ppm.

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum.

    • Process the data to identify the monoisotopic peak of the molecular ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it with the theoretical formula.

Data Presentation: HRMS Data for an Isoxazolo[5,4-b]pyridine Derivative

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Molecular Formula
2,6-Bis(5,7-dimethyl-3a,4-dihydrooxazolo[5,4-b]pyridin-2-yl)pyridin-2-yl)-5,7-dimethyloxazolo[5,4-b]pyridineESI-QTOF372.1455372.1453C₂₁H₁₈N₅O₂⁺

Data sourced from reference[4].

Visualization: Mass Spectrometry Analysis Pathway

MS_Pathway cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output & Analysis Sample Dilute Sample Solution Infusion Direct Infusion Sample->Infusion LC LC System Sample->LC Ion_Source Ion Source (ESI) Infusion->Ion_Source LC->Ion_Source Mass_Analyzer Mass Analyzer (TOF, Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Data_Analysis Accurate Mass Measurement Mass_Spectrum->Data_Analysis Formula_Confirmation Elemental Formula Confirmation Data_Analysis->Formula_Confirmation

Caption: Pathway for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of Isoxazolo[5,4-b]pyridine compounds and for monitoring reaction progress.

Application Note:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Isoxazolo[5,4-b]pyridines. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7] The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. A UV detector is commonly used for detection, with the wavelength set to a λmax of the analyte for maximum sensitivity.[7][8]

Experimental Protocol: Purity Determination by RP-HPLC

  • Sample and Standard Preparation:

    • Prepare a stock solution of the Isoxazolo[5,4-b]pyridine sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.[1]

    • Prepare standard solutions of known concentrations for calibration if quantitative analysis is required.

  • Chromatographic Conditions:

    • Column: Octadecyl (C18) column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., 0.05 M phosphate buffer, pH 2-7). A typical starting point could be a 50:50 mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40 °C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., 250 nm).[8]

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • The retention time of the main peak is used for compound identification by comparison with a reference standard.

Data Presentation: HPLC Purity Analysis

CompoundColumnMobile PhaseRetention Time (min)Purity (%)
Isoxazolo[5,4-b]pyridine Derivative AC18 (4.6x150mm, 5µm)Acetonitrile:Water (60:40)5.8>98
Isoxazolo[5,4-b]pyridine Derivative BC18 (4.6x150mm, 5µm)Acetonitrile:0.05M Phosphate Buffer pH 3.0 (Gradient)8.2>99

Visualization: HPLC Experimental Workflow

HPLC_Workflow Mobile_Phase Mobile Phase (Solvent A & B) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Sample_Vial Sample Vial Sample_Vial->Injector Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

Caption: Workflow of an HPLC experiment.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Application Note:

Single-crystal X-ray diffraction is the gold standard for structural determination, providing precise information on bond lengths, bond angles, and stereochemistry.[9][10] This technique is particularly useful for confirming the regiochemistry of substitution on the Isoxazolo[5,4-b]pyridine ring system, which can sometimes be challenging to determine solely by NMR. The successful application of this method requires the growth of high-quality single crystals of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the Isoxazolo[5,4-b]pyridine derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

    • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation: Crystallographic Data for an Isoxazolo[5,4-b]pyridine Analog

ParameterValue
CompoundSubstituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole
Crystal systemTriclinic
Space groupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Data for a related heterocyclic system, sourced from reference[11].

Visualization: Logical Relationship of Analytical Methods

Analytical_Relationship Synthesis Synthesis of Isoxazolo[5,4-b]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Purity >95% NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Final_Characterization Fully Characterized Compound HPLC->Final_Characterization Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Ambiguous Structure NMR->Final_Characterization MS->Final_Characterization Xray->Final_Characterization

Caption: Interrelation of analytical techniques.

References

Application Notes and Protocols for the Analysis of Isoxazolo[5,4-b]pyridine-3-methanamine by LCMS and GCMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Isoxazolo[5,4-b]pyridine-3-methanamine, a key heterocyclic compound of interest in pharmaceutical and chemical research. The protocols outlined below are designed for implementation with modern Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) systems.

LCMS Analysis of Isoxazolo[5,4-b]pyridine-3-methanamine

Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of polar, non-volatile compounds like Isoxazolo[5,4-b]pyridine-3-methanamine. This method allows for direct analysis without the need for derivatization.

Experimental Protocol

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of Isoxazolo[5,4-b]pyridine-3-methanamine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid) to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix Preparation: For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[1][2] A generic protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and collecting the supernatant.

  • Final Sample Preparation: Evaporate the supernatant under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[3] Filter the final solution through a 0.22 µm syringe filter before injection.[4]

LCMS Method Parameters:

ParameterRecommended Conditions
LC System: Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column: Mixed-Mode Stationary Phase (e.g., Reversed-Phase/Cation Exchange)
Column Temperature: 40 °C
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Capillary Voltage: 3500 V
Gas Temperature: 300 °C
Gas Flow: 8 L/min
Nebulizer Pressure: 35 psi
Fragmentor Voltage: 135 V
Cell Accelerator Voltage: 7 V

Data Presentation: Quantitative LCMS Data

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoxazolo[5,4-b]pyridine-3-methanamineTo be determined150.06To be determinedTo be optimized
Internal Standard (e.g., Deuterated Analog)To be determinedTo be determinedTo be determinedTo be optimized

Note: The precursor ion for Isoxazolo[5,4-b]pyridine-3-methanamine (C7H7N3O) is expected to be [M+H]+ at m/z 150.06. Product ions and collision energy need to be determined experimentally by infusing a standard solution and performing a product ion scan.

Expected Fragmentation:

The fragmentation of the isoxazolo[5,4-b]pyridine core may involve cleavage of the O-N bond of the isoxazole ring and losses from the pyridine ring.[5] Common losses from pyridine-containing compounds include HCN.[6]

LCMS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Processing A Standard/Sample B Solvent Addition & Dilution A->B C Extraction (LLE/SPE) B->C D Evaporation & Reconstitution C->D E Filtration D->E F Injection into LC System E->F G Chromatographic Separation F->G H ESI Ionization G->H I Mass Analysis (MS/MS) H->I J Peak Integration I->J K Quantification J->K L Reporting K->L

Caption: Workflow for the LCMS analysis of Isoxazolo[5,4-b]pyridine-3-methanamine.

GCMS Analysis of Isoxazolo[5,4-b]pyridine-3-methanamine

Due to the high polarity and low volatility of the primary amine group, derivatization is essential for the successful analysis of Isoxazolo[5,4-b]pyridine-3-methanamine by GCMS.[7] Silylation is a common and effective derivatization technique for primary amines.[7]

Experimental Protocol

Sample Preparation and Derivatization:

  • Standard/Sample Preparation: Prepare standard solutions in an anhydrous aprotic solvent like pyridine or acetonitrile. For samples in aqueous solutions, evaporate to complete dryness under a stream of nitrogen.[7]

  • Derivatization Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • To the dried sample or standard, add 100 µL of anhydrous solvent (e.g., pyridine).

    • Add 100 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.[7]

    • Allow the vial to cool to room temperature before injection.

GCMS Method Parameters:

ParameterRecommended Conditions
GC System: Agilent 8890 GC System or equivalent
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature: 250 °C
Injection Mode: Splitless
Carrier Gas: Helium, 1.2 mL/min constant flow
Oven Program: Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp: 280 °C
Ionization Source: Electron Ionization (EI), 70 eV
Ion Source Temp: 230 °C
Quadrupole Temp: 150 °C
Scan Range: m/z 40-450

Data Presentation: Quantitative GCMS Data

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized Isoxazolo[5,4-b]pyridine-3-methanamineTo be determinedTo be determinedTo be determinedTo be determined
Internal Standard (e.g., Derivatized Analog)To be determinedTo be determinedTo be determinedTo be determined

Note: The mass spectrum of the derivatized compound will show a molecular ion corresponding to the di-silylated product. Key fragment ions should be determined from the experimental analysis of a derivatized standard.

Expected Fragmentation:

The fragmentation of the silylated derivative will likely involve losses of methyl groups (M-15), the trimethylsilyl group, and fragmentation of the heterocyclic core. The isoxazole ring is prone to O-N bond cleavage.[5] The pyridine ring may lose HCN.[6]

GCMS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GCMS Analysis cluster_data Data Processing A Standard/Sample B Evaporation to Dryness A->B C Addition of Anhydrous Solvent B->C D Addition of BSTFA + 1% TMCS C->D E Heating (70-80°C) D->E F Cooling to Room Temp E->F G Injection into GC System F->G H Chromatographic Separation G->H I EI Ionization H->I J Mass Analysis I->J K Peak Integration J->K L Quantification K->L M Reporting L->M

Caption: Workflow for the GCMS analysis of Isoxazolo[5,4-b]pyridine-3-methanamine.

Troubleshooting and Method Development Considerations

  • LCMS:

    • Peak Tailing: For basic compounds like Isoxazolo[5,4-b]pyridine-3-methanamine, peak tailing can occur on standard C18 columns due to interaction with residual silanols. Using a mixed-mode column or a mobile phase with a higher ionic strength can mitigate this.

    • Ion Suppression/Enhancement: Matrix effects can significantly impact quantification. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • GCMS:

    • Incomplete Derivatization: Ensure all reagents and solvents are anhydrous, as moisture will deactivate the silylating agent. Optimize the reaction time and temperature.

    • Poor Peak Shape: If peak tailing is observed even after derivatization, the GC liner may need to be deactivated or replaced.

    • Alternative Derivatization: If silylation proves problematic, acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can be explored.[8]

These protocols provide a robust starting point for the development and validation of analytical methods for Isoxazolo[5,4-b]pyridine-3-methanamine in various research and development settings. Method optimization and validation should be performed according to the specific requirements of the application and regulatory guidelines.

References

Application Notes and Protocols for the Heterocyclic Annulation of the Isoxazolo[5,4-b]pyridine System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of the isoxazolo[5,4-b]pyridine system, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocols are based on established and efficient synthetic methodologies, including microwave-assisted multi-component reactions and conventional heating methods.

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged scaffold found in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antibacterial, and potential antitumor properties.[1][2] The synthesis of isoxazolo[5,4-b]pyridines is therefore a key area of research in the development of new therapeutic agents. This document outlines two reliable and adaptable protocols for the synthesis of substituted isoxazolo[5,4-b]pyridines.

Experimental Protocols

Two primary methods for the synthesis of isoxazolo[5,4-b]pyridines are detailed below: a microwave-assisted one-pot tandem reaction and a conventional synthesis of sulfonamide derivatives.

Protocol 1: Microwave-Assisted One-Pot Synthesis of Polycyclic-Fused Isoxazolo[5,4-b]pyridines

This protocol describes a green and efficient one-pot tandem reaction for the synthesis of various polycyclic-fused isoxazolo[5,4-b]pyridines using microwave irradiation in water, without the need for any additional catalyst.[3]

Experimental Workflow:

cluster_prep Reaction Mixture Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation and Purification reagents Reactants: - 5-amino-3-methylisoxazole - Aldehyde - Active methylene compound mw_irradiation Microwave Reactor reagents->mw_irradiation Transfer solvent Solvent: Water solvent->mw_irradiation Add conditions Conditions: - Temperature: 120°C - Time: 15-30 min mw_irradiation->conditions cooling Cooling to room temperature mw_irradiation->cooling Reaction Completion filtration Filtration cooling->filtration washing Washing with water and ethanol filtration->washing drying Drying washing->drying recrystallization Recrystallization from ethanol drying->recrystallization product Pure Isoxazolo[5,4-b]pyridine Derivative recrystallization->product

Caption: Workflow for Microwave-Assisted Synthesis.

Procedure:

  • A mixture of 5-amino-3-methylisoxazole (1 mmol), an appropriate aldehyde (1 mmol), and an active methylene compound (e.g., dimedone, 1,3-indandione) (1 mmol) is prepared in water (5 mL) in a sealed microwave vessel.

  • The reaction vessel is placed in a microwave reactor and irradiated at 120°C for 15-30 minutes.

  • After completion of the reaction, the vessel is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with water and cold ethanol.

  • The crude product is dried and then purified by recrystallization from ethanol to afford the pure polycyclic-fused isoxazolo[5,4-b]pyridine derivative.

Quantitative Data Summary:

Reactants (Active Methylene Compound)ProductYield (%)
Dimedone4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones36-79
Indan-1,3-dioneIsoxazolo[5,4-b]pyridine products67-90

Table 1: Representative yields for the microwave-assisted synthesis of isoxazolo[5,4-b]pyridine derivatives.[4]

Protocol 2: Synthesis of N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide Derivatives

This protocol details the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines via conventional heating.[1] These compounds have been investigated for their antibacterial and antiproliferative activities.[1]

Experimental Workflow:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification start_mat 3-aminoisoxazolo[5,4-b]pyridine reflux Reflux start_mat->reflux sulfonyl_chloride Arylsulfonyl chloride sulfonyl_chloride->reflux solvent Tetrahydrofuran (THF) solvent->reflux conditions Conditions: - 6 hours reflux->conditions evaporation Solvent Evaporation (under vacuum) reflux->evaporation Reaction Completion trituration Trituration with water evaporation->trituration filtration Filtration trituration->filtration drying Drying filtration->drying recrystallization Recrystallization from ethanol drying->recrystallization product Pure Sulfonamide Derivative recrystallization->product

Caption: Workflow for Sulfonamide Derivative Synthesis.

Procedure (General Procedure A - Conventional Conditions):

  • To a solution of 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran, 0.01 mol of the appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride) is added.[1]

  • The reaction mixture is heated under reflux for 6 hours.[1]

  • After cooling, the solvent is evaporated under vacuum.[1]

  • The resulting residue is triturated with water, filtered, dried, and recrystallized from ethanol to yield the final product.[1]

Quantitative Data Summary:

Arylsulfonyl ChlorideProductYield (%) (Method A)Melting Point (°C)
Benzenesulfonyl chlorideN-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide--
4-Methylbenzenesulfonyl chlorideN-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide--
4-Methoxybenzenesulfonyl chlorideN-Isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamide63195-197

Table 2: Synthesis of N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide derivatives.[1] Note: Specific yield for the first two entries under conventional heating was not provided in the snippet.

Applications and Biological Significance

Derivatives of the isoxazolo[5,4-b]pyridine scaffold are of considerable interest due to their diverse biological activities. For instance, certain sulfonamide derivatives have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[1] Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide demonstrated activity at doses of 125, 250, and 500 μg.[1] Furthermore, these compounds have also exhibited antiproliferative activity, inhibiting the proliferation of the MCF7 breast carcinoma cell line.[1] The synthetic accessibility of this scaffold, particularly through efficient methods like microwave-assisted synthesis, makes it an attractive starting point for the development of new therapeutic agents.[3] The reaction of 5-amino-3-methylisoxazole with appropriate α,β-unsaturated ketones is another effective method for the regioselective synthesis of these compounds for potential antitumor evaluation.[2]

Conclusion

The protocols described provide robust and versatile methods for the synthesis of isoxazolo[5,4-b]pyridine derivatives. The choice of method will depend on the desired substitution pattern and available laboratory equipment. The microwave-assisted protocol offers a rapid and environmentally friendly approach, while the conventional synthesis of sulfonamides provides access to compounds with interesting biological profiles. These methodologies are valuable tools for researchers and scientists engaged in the discovery and development of novel heterocyclic compounds for pharmaceutical applications.

References

Application Notes and Protocols: Isoxazolo[5,4-b]pyridine Derivatives in Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the field of medicinal chemistry, particularly in the development of novel antitumor agents. Derivatives of this core structure have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This document provides a comprehensive overview of the application of isoxazolo[5,4-b]pyridine derivatives in antitumor research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Antitumor Activity of Isoxazolo[5,4-b]pyridine Derivatives

The antitumor potential of isoxazolo[5,4-b]pyridine derivatives has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxic or antiproliferative activities, primarily presented as IC50 or CC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

Compound IDStructureCell LineIC50 (µg/mL)
1 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)152.56
2 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 (Breast)161.08

Table 2: Cytotoxic Activity of Structurally Related Isoxazole Derivatives

Note: Data for structurally similar isoxazolo[4,5-b]indole and oxazolo[5,4-d]pyrimidine derivatives are included to provide a broader context of the potential of the isoxazole-pyridine scaffold.

Compound IDScaffoldCell LineIC50/CC50 (µM)Reference
3g Oxazolo[5,4-d]pyrimidineHT29 (Colon)58.4[1]
5a Isoxazolo[4,5-b]indoleHuh7 (Liver)0.7 ± 0.1[2]
5a Isoxazolo[4,5-b]indoleMCF7 (Breast)3.6 ± 0.4[2]
5a Isoxazolo[4,5-b]indoleHCT116 (Colon)4.2 ± 0.5[2]
Compound 4i 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridineMCF-7 (Breast)equipotent to Etoposide[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the antitumor properties of isoxazolo[5,4-b]pyridine derivatives.

Protocol 1: Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

This protocol describes a general method for the synthesis of N-substituted isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamides.

Materials:

  • 3-aminoisoxazolo[5,4-b]pyridine

  • Appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

  • Anhydrous pyridine

  • Tetrahydrofuran (THF)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1 equivalent) in anhydrous THF.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Add the corresponding arylsulfonyl chloride (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid precipitate, and dry.

  • Recrystallize the crude product from ethanol to yield the pure sulfonamide derivative.

Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF7, A549, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isoxazolo[5,4-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazolo[5,4-b]pyridine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Analysis of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptosis-related proteins to investigate the mechanism of cell death induced by isoxazolo[5,4-b]pyridine derivatives.

Materials:

  • Cancer cells treated with isoxazolo[5,4-b]pyridine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptotic proteins. An increase in the cleaved Caspase-3/total Caspase-3 ratio and the Bax/Bcl-2 ratio is indicative of apoptosis induction.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of isoxazolo[5,4-b]pyridine derivatives on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells treated with isoxazolo[5,4-b]pyridine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizations

Experimental Workflow for Antitumor Screening

G Workflow for Anticancer Screening of Isoxazolo[5,4-b]pyridine Derivatives cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Isoxazolo[5,4-b]pyridine Derivatives MTT MTT Assay for Cytotoxicity (IC50) Synthesis->MTT Screening Apoptosis Apoptosis Assays (Western Blot) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds KinaseAssay VEGFR-2 Kinase Assay (Optional) Apoptosis->KinaseAssay Further Investigation CellCycle->KinaseAssay Further Investigation

Caption: Workflow for anticancer screening of isoxazolo[5,4-b]pyridine derivatives.

Proposed Signaling Pathway: Induction of Apoptosis

G Proposed Mechanism: Apoptosis Induction by Isoxazolo[5,4-b]pyridine Derivatives Compound Isoxazolo[5,4-b]pyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation/Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by isoxazolo[5,4-b]pyridine derivatives.

Proposed Signaling Pathway: VEGFR-2 Inhibition

G Proposed Mechanism: VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Compound Isoxazolo[5,4-b]pyridine Derivative Compound->VEGFR2 Inhibits Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Proposed mechanism of VEGFR-2 signaling inhibition.

References

Application Notes and Protocols for In Vitro Antiproliferative Activity Assays of Isoxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Isoxazolopyridines

The isoxazolopyridine scaffold represents a privileged heterocyclic core in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] In oncology, these compounds have emerged as a promising class of agents with significant antiproliferative effects against various cancer cell lines.[1] The fusion of the isoxazole and pyridine rings creates a unique electronic and steric profile, enabling these molecules to interact with various biological targets crucial for cancer cell survival and proliferation, such as protein kinases.[3][4][5][6]

The initial step in evaluating the anticancer potential of novel isoxazolopyridine derivatives is to quantify their ability to inhibit cell growth in vitro. Antiproliferative assays are foundational in early-stage drug discovery, providing critical data on a compound's potency and selectivity. These assays measure the ability of a compound to inhibit cell growth, which can occur through cytostatic (cell cycle arrest) or cytotoxic (cell death) mechanisms.[7] This guide provides a detailed overview of the principles, protocols, and data interpretation for the most common and robust assays used to assess the antiproliferative activity of isoxazolopyridines.

Pillar 1: Selecting the Appropriate Antiproliferative Assay

The choice of assay is a critical decision that can influence the quality and interpretation of your results. The ideal assay should be sensitive, reproducible, cost-effective, and compatible with the chemical properties of the test compounds. The primary methods for assessing cell viability and proliferation can be categorized based on their underlying biological principle.[8][9]

  • Metabolic Activity Assays (Tetrazolium Reduction): These assays, such as the MTT assay, measure the metabolic activity of a cell population.[10] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt to a colored formazan product.[11] The intensity of the color is directly proportional to the number of living cells.[11]

  • Cellular Protein Content Assays (SRB): The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye provides a proxy for cell number, making it a measure of total cellular biomass.[13][14]

  • ATP Content Assays: The quantity of Adenosine Triphosphate (ATP) is a direct indicator of metabolically active cells, as ATP is rapidly degraded upon cell death.[7] Luminescence-based assays use the luciferase enzyme to react with ATP, producing a light signal proportional to the number of viable cells.[7]

  • Membrane Integrity Assays: These assays distinguish between live and dead cells. Dyes like Trypan Blue or Propidium Iodide (PI) are excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead or dying cells.[7][15]

Comparative Analysis of Common Assays
Assay PrincipleAssay NameAdvantagesDisadvantagesBest For
Metabolic Activity MTT, MTS, XTTWell-established, sensitive.Can be affected by compound interference with mitochondrial respiration; requires solubilization of formazan crystals.[9]Initial high-throughput screening of large compound libraries.
Protein Content Sulforhodamine B (SRB)Cost-effective, simple, less prone to compound interference, stable endpoint.[12][13]Fixation step required; less sensitive for suspension cells.Screening compounds with potential to alter cellular metabolism; adherent cell lines.
ATP Content ATP-based LuminescenceHighly sensitive, rapid, suitable for high-throughput screening.[7]Reagents can be expensive; signal can be short-lived.Detecting subtle changes in cell viability; multiplexing with other assays.
Membrane Integrity Trypan Blue, PIDirect measure of cell death; simple.Manual counting can be subjective; not suitable for high-throughput format (Trypan Blue).Validating results from other assays; used in conjunction with flow cytometry.[15]

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity. It is crucial to maintain consistency in all steps, from cell seeding to final measurements.

Experimental Workflow Overview

The general process for evaluating the antiproliferative activity of isoxazolopyridines is a multi-day workflow that requires careful planning and execution.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Viability Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plates incubate1 2. Incubate (24h) Allow cells to attach seed->incubate1 treat 3. Treat Cells with serial dilutions of Isoxazolopyridine incubate1->treat incubate2 4. Incubate (48-72h) Exposure period treat->incubate2 assay 5. Perform Assay (e.g., MTT or SRB) incubate2->assay read 6. Measure Absorbance Microplate Reader assay->read analyze 7. Calculate % Viability & Determine IC50 read->analyze G cluster_principle MTT Assay Principle MTT MTT (Yellow, Soluble) NAD(P)H-dependent oxidoreductases (in viable cells) Formazan Formazan (Purple, Insoluble) Solubilization (e.g., DMSO) MTT->Formazan Reduction Solution Measured Absorbance (~570 nm) Formazan->Solution Dissolution G cluster_principle SRB Assay Principle Fix Adherent Cells Trichloroacetic Acid (TCA) Stain Fixed Cellular Proteins Sulforhodamine B (SRB) Dye (Binds to basic amino acids) Fix->Stain Fixation Read Solubilized Protein-Bound Dye Measured Absorbance (~510-565 nm) Stain->Read Staining & Solubilization G cluster_pathway Potential Mechanism: Kinase Inhibition & Cell Cycle Arrest ISP Isoxazolopyridine Derivative Kinase Protein Kinase (e.g., CDK, VEGFR) ISP->Kinase Inhibition Signal Downstream Signaling Cascade Kinase->Signal Rb Rb Phosphorylation (pRb) Signal->Rb E2F E2F Release Rb->E2F Transition G1/S Phase Transition E2F->Transition Arrest Cell Cycle Arrest Transition->Arrest

References

Molecular docking of oxazolo[5,4-d]pyrimidine derivatives with VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Molecular Docking of Oxazolo[5,4-d]pyrimidine Derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, medicinal chemistry, and computational drug design.

Introduction: Targeting Angiogenesis at the Molecular Level

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis—the formation of new blood vessels.[1] In oncology, the tumor microenvironment exploits this pathway, upregulating VEGFR-2 to secure the blood supply required for rapid growth and metastasis.[2][3] This makes VEGFR-2 a validated and critical target for anticancer therapies.[2][4][5] The VEGFR-2 signaling cascade, upon activation by its ligand (VEGF-A), triggers downstream pathways like PI3K-Akt and MAPK, promoting endothelial cell proliferation, migration, and survival.[1][2][6][7]

Oxazolo[5,4-d]pyrimidines have emerged as a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors, due to their structural similarity to the native purine bases of ATP.[4][8][9] Several studies have reported the synthesis and potent inhibitory activity of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine derivatives against VEGFR-2.[10][11]

Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into the binding mode and affinity.[12] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking study of oxazolo[5,4-d]pyrimidine derivatives against the ATP-binding site of VEGFR-2 using widely accessible software.

Part 1: Scientific Principles and Strategy

The VEGFR-2 ATP-Binding Site: A Druggable Pocket

The intracellular kinase domain of VEGFR-2 contains a highly conserved ATP-binding pocket. Small molecule inhibitors are typically designed to compete with ATP, thereby preventing receptor autophosphorylation and blocking downstream signaling. Key amino acid residues within this "hinge region" are critical for anchoring inhibitors. For VEGFR-2, interactions with Cys919 in the hinge region are paramount for potent inhibition.[13] Additionally, hydrogen bonds with Glu917 , Asp1046 (part of the DFG motif), and Glu885 are often observed in co-crystal structures and are considered crucial for stabilizing the inhibitor-receptor complex.[13]

Protocol Validation: Ensuring Computational Rigor

A fundamental principle of trustworthy computational science is self-validation. Before screening novel compounds, the chosen docking protocol must demonstrate its ability to reproduce experimentally determined binding poses. This is achieved by "re-docking" a co-crystallized ligand back into its receptor's binding site.[12][14][15] The accuracy is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of < 2.0 Å is broadly accepted as validation of the protocol's accuracy.[14][15][16][17]

Part 2: Detailed Application Protocol

This protocol utilizes a combination of UCSF Chimera for visualization and initial preparation, AutoDock Tools for file preparation, and AutoDock Vina for the docking simulation. These tools are widely used, well-documented, and freely available for academic research.

Required Software and Resources
  • Protein Data Bank (PDB): For obtaining the VEGFR-2 crystal structure. (e.g., PDB ID: 4AG8, 3VHE, 3B8R).[18][19][20]

  • UCSF Chimera or ChimeraX: For structure visualization and preparation.

  • AutoDock Tools (MGLTools): For preparing protein (PDBQT) and ligand (PDBQT) files.

  • AutoDock Vina: For performing the docking simulation.

  • Ligand Structure: A 3D structure of the oxazolo[5,4-d]pyrimidine derivative (e.g., from PubChem or drawn using chemical software and energy minimized).

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain VEGFR-2 Structure (e.g., PDB: 4AG8) Clean 2. Prepare Receptor (Remove water, co-ligands) PDB->Clean PDBQT 4. Convert to PDBQT Format (Receptor & Ligand) Clean->PDBQT Ligand 3. Prepare Ligand (Generate 3D coordinates, add charges) Ligand->PDBQT Grid 5. Define Grid Box (Center on active site) PDBQT->Grid Config 6. Create Config File (Link receptor, ligand, grid) Grid->Config Vina 7. Run AutoDock Vina (Execute docking) Config->Vina Validate 8. Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) Vina->Validate Analyze 9. Analyze Results (Scores, Poses, Interactions) Validate->Analyze Visualize 10. Visualize Complex (Identify key H-bonds, hydrophobic interactions) Analyze->Visualize

Caption: Molecular Docking Workflow.

Step-by-Step Methodology

Step 1: Receptor Preparation

  • Download Structure: Obtain the crystal structure of VEGFR-2 from the PDB. For this example, we will use PDB ID: 4AG8 , which is complexed with the inhibitor Axitinib.

  • Clean the Structure (UCSF Chimera):

    • Open the PDB file (4AG8.pdb).

    • Delete water molecules (Actions > Atoms/Bonds > Delete, then select water).

    • Remove alternate conformations and any secondary protein chains if present, retaining only the chain of interest (e.g., Chain A).

    • Separate the co-crystallized ligand (Axitinib) and save it as a separate file (e.g., axitinib_crystal.mol2). This will be used for validation.

    • Save the cleaned protein structure as receptor.pdb.

  • Prepare for AutoDock (AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Load the receptor.pdb file (File > Read Molecule).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Add Kollman charges (Edit > Charges > Add Kollman Charges).[21]

    • Scientist's Note: Charges are essential for calculating the electrostatic interactions that contribute to the docking score. The Kollman charge model is well-suited for proteins.

    • Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose, select the receptor, and save as receptor.pdbqt).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Load your oxazolo[5,4-d]pyrimidine derivative's 3D structure (e.g., from a .mol2 or .sdf file).

  • Prepare for AutoDock (AutoDock Tools):

    • Load the ligand file (Ligand > Input > Open).

    • Add Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Scientist's Note: Gasteiger charges are optimized for small organic molecules and are standard for ligand preparation in AutoDock.

    • Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions). This step allows for ligand flexibility during docking.

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT, e.g., ligand.pdbqt).

Step 3: Grid Generation (Defining the Search Space)

  • Load Receptor in ADT: Ensure receptor.pdbqt is loaded.

  • Define Grid Box:

    • Go to Grid > Grid Box.

    • A bounding box will appear around the protein. This box defines the 3D space where Vina will search for binding poses.

    • Crucial Step: Center the grid box on the active site. The most reliable way to do this is to center it on the co-crystallized ligand's position. Load axitinib_crystal.mol2 to see its location and adjust the center_x, center_y, and center_z coordinates of the grid box accordingly.

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box completely encompasses the binding pocket with a small buffer (~4-5 Å) on each side. A typical size might be 26 x 26 x 26 Å.

    • Record the center and size coordinates. These are required for the configuration file.

Step 4: Docking Simulation with AutoDock Vina

  • Create Configuration File: Create a text file named conf.txt and add the following information, replacing the file names and coordinates with your own:

  • Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command:

  • Vina will run the simulation and generate two files: output_poses.pdbqt containing the predicted binding poses and their scores, and output_log.txt containing the binding affinity scores for each pose.

Step 5: Protocol Validation (Re-Docking)

  • Prepare the co-crystallized ligand (axitinib_crystal.mol2) as a PDBQT file (axitinib.pdbqt) following the ligand preparation steps.

  • Modify conf.txt to use axitinib.pdbqt as the ligand.

  • Run the Vina simulation.

  • Use a visualization tool (e.g., UCSF Chimera or PyMOL) to superimpose the top-ranked re-docked pose of Axitinib with the original crystal pose.

  • Calculate the RMSD. If the value is below 2.0 Å, the protocol is validated. [16][22]

Part 3: Data Analysis and Interpretation

Interpreting Binding Affinity Scores

AutoDock Vina reports binding affinity in kcal/mol. [23]The more negative the value, the stronger the predicted binding affinity. [16][24]The results are typically presented in a table.

Compound IDBinding Affinity (kcal/mol)Predicted Ki (nM)Key H-Bond Interactions (Residue)
Oxazolo-Derivative-1-9.885.2Cys919, Asp1046
Oxazolo-Derivative-2-8.5650.7Cys919, Glu885
Axitinib (Re-docked)-10.245.5Cys919, Asp1046
  • Note: Binding affinity is a prediction and should be used for ranking and prioritizing compounds for experimental testing, not as an absolute measure. [24]

Visualizing and Analyzing Binding Poses

The true value of docking lies in understanding the specific molecular interactions that drive binding. [16][24]

  • Load Results: Open the receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt) in a molecular visualization program like UCSF Chimera or Discovery Studio.

  • Identify Key Interactions: Focus on the top-scoring pose (Mode 1).

    • Hydrogen Bonds: Are there H-bonds to the key hinge residue Cys919? Or to Asp1046? The oxazolo[5,4-d]pyrimidine core is expected to form these crucial interactions. [11] * Hydrophobic Interactions: Examine the surrounding pocket for hydrophobic interactions with residues like Leu840, Val848, Ala866, and Leu1035, which can significantly contribute to binding affinity.

    • Compare with Known Inhibitors: Compare the binding mode of your derivative to that of known VEGFR-2 inhibitors like Axitinib or Sorafenib to see if it occupies the pocket in a similar, validated manner.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Binds P1 Autophosphorylation (pY1175) VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS/RAF/MEK/ERK (MAPK Pathway) PLCg->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival RAS->Proliferation AKT->Proliferation Inhibitor Oxazolo[5,4-d]pyrimidine (Inhibitor) Inhibitor->P1 Blocks

Caption: Simplified VEGFR-2 Signaling and Point of Inhibition.

Conclusion

This application note provides a robust and validated protocol for the molecular docking of oxazolo[5,4-d]pyrimidine derivatives with VEGFR-2. By following these steps, researchers can generate reliable computational hypotheses about the binding modes and relative affinities of novel inhibitors. These in silico results are crucial for guiding medicinal chemistry efforts, prioritizing compounds for synthesis and in vitro screening, and ultimately accelerating the discovery of new anticancer therapeutics.

References

Design and Synthesis of Isoxazole-Substituted Oxazolo[5,4-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of isoxazole-substituted oxazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their potential as anticancer agents, notably through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2]

Design Rationale

The oxazolo[5,4-d]pyrimidine scaffold is a purine analog where an oxazole ring replaces the imidazole ring.[3] This core structure is a versatile platform for developing targeted therapies. The incorporation of a pharmacologically active isoxazole substituent at the 2-position and various aliphatic amino chains at the 7-position of the condensed heterocyclic system has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines.[1][2][4][5]

In silico analyses, including molecular docking studies, have suggested that these derivatives can act as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1][2][5] The strategic design of these molecules focuses on optimizing their binding affinity to the VEGFR-2 active site, thereby inhibiting its signaling pathway and, consequently, tumor growth.

Synthetic Workflow

The general synthetic route to isoxazole-substituted oxazolo[5,4-d]pyrimidines involves a multi-step process commencing from a suitably substituted oxazole precursor. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Step 1: Oxazole Synthesis cluster_1 Step 2: Imidoester Formation cluster_2 Step 3: Amination and Cyclization A Starting Materials B Multistep Synthesis A->B Reaction C 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile B->C Yields Intermediate 1 D Intermediate 1 F Reflux D->F E Triethyl Orthoformate E->F G Imidoester Derivative (Intermediate 2) F->G Yields H Intermediate 2 J Reaction in Isopropanol H->J I Primary/Secondary Amine (R-NH2) I->J K Final Product: 2-(5-amino-3-methylisoxazol-4-yl)-7-(substituted-amino)oxazolo[5,4-d]pyrimidine J->K Yields G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Autophosphorylation VEGFR2->P Dimerization & Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activates Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response Leads to Inhibitor Isoxazole-Substituted Oxazolo[5,4-d]pyrimidine Inhibitor->P Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoxazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoxazolo[5,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing Isoxazolo[5,4-b]pyridines?

A1: Several effective methods are employed for the synthesis of Isoxazolo[5,4-b]pyridines. The choice of method often depends on the desired substitution pattern, available starting materials, and equipment. Key strategies include:

  • Microwave-Assisted Multicomponent Reactions: This is a popular, environmentally friendly approach that often involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a 5-aminoisoxazole derivative, frequently in water as a solvent.[1][2][3] This method is advantageous for its rapid reaction times and often high yields.

  • Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source to promote the reaction, often leading to shorter reaction times and improved yields.[3] A notable example is the one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile in acetic acid, where acetic acid serves as both a solvent and a catalyst.[3]

  • Catalyst-Driven Divergent Synthesis: This approach allows for the selective synthesis of different regioisomers of Isoxazolo[5,4-b]pyridines by carefully selecting the catalyst and reaction conditions. For instance, silver catalysts have been used to control the regioselectivity of the cyclization reaction.

  • Friedländer Annulation: This classical method for quinoline synthesis can be adapted for Isoxazolo[5,4-b]pyridines. It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Q2: How can I improve the yield of my Isoxazolo[5,4-b]pyridine synthesis?

A2: Optimizing the yield often involves a systematic evaluation of several reaction parameters:

  • Reaction Temperature: Temperature plays a critical role. For instance, in microwave-assisted synthesis, increasing the temperature from 100°C to 120°C has been shown to improve yields, while a further increase to 130°C may not offer any benefit.

  • Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates and product yields. Water has been demonstrated to be a superior solvent in some microwave-assisted multicomponent reactions, not only promoting the reaction but also simplifying the isolation procedure.

  • Catalyst Selection and Loading: In catalyst-driven reactions, the choice of catalyst and its concentration are crucial. For silver-catalyzed reactions, both the silver salt (e.g., AgNO₃, AgTfO) and its loading level can influence the yield and regioselectivity.[4]

  • Purity of Starting Materials: The purity of reactants, especially the 5-aminoisoxazole, is important as impurities can lead to side reactions and lower yields. The stability of 5-aminoisoxazole can be a concern, particularly under harsh conditions like high temperatures or microwave irradiation.[5]

Q3: What are some common side products to expect, and how can I minimize them?

A3: In multicomponent reactions for pyridine synthesis, the formation of side products can be a significant issue. While specific side products for Isoxazolo[5,4-b]pyridine synthesis are not extensively documented, analogous reactions suggest the following possibilities:

  • Self-condensation of Carbonyl Compounds: Under basic conditions, the 1,3-dicarbonyl reactant can undergo self-condensation (aldol condensation), reducing the amount available for the main reaction.

  • Formation of Alternative Heterocycles: Depending on the reaction conditions and the reactivity of the intermediates, alternative cyclization pathways may lead to the formation of other heterocyclic systems.

  • Incomplete Cyclization or Dehydration: The reaction proceeds through several intermediates. Inefficient cyclization or incomplete dehydration of intermediates can lead to a mixture of products.

To minimize side products, consider optimizing the order of reagent addition, controlling the reaction temperature, and using the appropriate catalyst.

Q4: What are the best practices for purifying Isoxazolo[5,4-b]pyridine derivatives?

A4: Purification strategies depend on the physical properties of the product and the nature of the impurities. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical; a solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal. Ethanol is often a suitable solvent for recrystallizing these types of compounds.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A suitable eluent system can be determined by thin-layer chromatography (TLC) analysis. A common solvent system for these compounds is a mixture of ethyl acetate and hexane.[4]

  • Trituration: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent (trituration) can be an effective purification step.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient reaction conditions (temperature, time).Systematically screen a range of temperatures and monitor the reaction progress by TLC to determine the optimal reaction time. For microwave-assisted synthesis, a temperature of 120°C has been found to be effective.
Purity of starting materials, especially the 5-aminoisoxazole.Ensure the purity of all reactants. The stability of 5-aminoisoxazole can be a factor, so consider using freshly prepared or purified material.[5]
Inappropriate catalyst or catalyst loading.For catalyst-driven reactions, screen different catalysts and optimize the catalyst loading. For example, in silver-catalyzed reactions, increasing the catalyst loading from 10 mol% to 20 mol% has been shown to improve yields.[4]
Incorrect solvent.Test a range of solvents with different polarities. For some microwave-assisted syntheses, water has proven to be an excellent solvent.
Formation of Multiple Products/Side Reactions Competing reaction pathways in multicomponent reactions.Adjust the order of reagent addition. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.
Self-condensation of carbonyl reactants.If using basic conditions, consider switching to an acidic catalyst or milder reaction conditions to minimize aldol-type side reactions.
Incomplete reaction or formation of stable intermediates.Monitor the reaction closely by TLC. If a stable intermediate is observed, you may need to adjust the reaction conditions (e.g., increase temperature, add a catalyst) to drive the reaction to completion.
Difficulty in Product Isolation and Purification Product is an oil or a low-melting solid.If recrystallization is not feasible, column chromatography is the recommended purification method.
Product is insoluble or poorly soluble.For purification by recrystallization, a high-boiling point solvent may be necessary. Ensure the product is fully dissolved at the higher temperature.
Co-elution of product and impurities during chromatography.Try a different eluent system with a different polarity. Sometimes, changing the stationary phase (e.g., from silica gel to alumina) can improve separation.
Tar formation.This can be due to decomposition at high temperatures. Try running the reaction at a lower temperature for a longer duration. Ensure that starting materials are pure, as impurities can sometimes catalyze polymerization or decomposition.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Isoxazolo[5,4-b]pyridine Synthesis

Method Starting Materials Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
Microwave-Assisted4-Fluorobenzaldehyde, Tetronic acid, 3-Methylisoxazol-5-amineWater12020 min92
Microwave-AssistedAromatic aldehydes, Indan-1,3-dione, 3-Methylisoxazol-5-amineAcetic acid/Ethyl acetate--67-90[7][8]
Ultrasound-AssistedAryl glyoxal, 5-Aminoisoxazoles, MalononitrileAcetic Acid--High[3]
Silver-Catalyzed2-Aminobenzamide derivatives, ortho-Alkynylquinoline carbaldehydesAgNO₃ (20 mol%) / DCE--up to 96[4]

Note: Yields are reported for specific derivatives and may vary with different substrates. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Polycyclic-Fused Isoxazolo[5,4-b]pyridines in Water

This protocol is adapted from the work of Tu et al.

  • Reactant Mixture: In a microwave-transparent sealed vessel, combine the aromatic aldehyde (1 mmol), the 1,3-dicarbonyl compound (e.g., tetronic acid, 1 mmol), and 3-methylisoxazol-5-amine (1 mmol) in water (2.0 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C with a maximum power of 200W for the time specified for the particular substrate (typically 10-30 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The solid product that precipitates is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is based on a novel strategy for the synthesis of Isoxazolo[5,4-b]pyridines.[3]

  • Reactant Mixture: In a suitable reaction vessel, combine the aryl glyoxal (1 mmol), the 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in glacial acetic acid.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate the mixture at a specified temperature and frequency.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is typically worked up by pouring it into ice water. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Aldehyde Aromatic Aldehyde MCR Multicomponent Reaction (Microwave or Ultrasound) Aldehyde->MCR Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->MCR Aminoisoxazole 5-Aminoisoxazole Aminoisoxazole->MCR Crude_Product Crude Isoxazolo[5,4-b]pyridine MCR->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for the multicomponent synthesis of Isoxazolo[5,4-b]pyridines.

Troubleshooting_Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Check_Catalyst Evaluate Catalyst (Type, Loading) Start->Check_Catalyst Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Optimize_Catalyst Screen Catalysts/ Optimize Loading Check_Catalyst->Optimize_Catalyst Ineffective Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Purify_Reagents->Improved_Yield Optimize_Catalyst->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in Isoxazolo[5,4-b]pyridine synthesis.

References

Technical Support Center: Efficient Three-Component Synthesis of Isoxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of three-component isoxazolopyridine synthesis. The following information is based on established synthetic methodologies, focusing on the reaction of a β-ketoester, an aromatic aldehyde, and hydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My three-component isoxazolopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this multicomponent reaction can stem from several factors. Key areas to investigate include reaction conditions, reagent purity, and the potential for side reactions. Consider the following troubleshooting steps:

  • Optimize Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. Experiment with a range of temperatures to find the optimal condition for your specific substrates.

  • Catalyst Selection and Loading: The choice and amount of catalyst are crucial. While some variations of this reaction can proceed without a catalyst, acidic or basic catalysts can often improve yields and reaction times. Conduct small-scale experiments to screen different catalysts (e.g., piperidine, p-toluenesulfonic acid) and their concentrations.

  • Solvent Polarity: The solvent plays a critical role in multicomponent reactions. The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate. Common solvents for this synthesis include ethanol, methanol, and acetic acid. Water can also be used, promoting a greener synthesis.[1][2]

  • Order of Reagent Addition: In some cases, the order in which you add the reagents can impact the final yield by minimizing the formation of side products. Consider pre-mixing two of the components before adding the third.

  • Purity of Starting Materials: Impurities in your β-ketoester, aldehyde, or hydroxylamine hydrochloride can lead to undesired side reactions and lower the yield of the desired isoxazolopyridine. Ensure the purity of your starting materials before use.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: A common side product in reactions involving β-ketoesters and hydroxylamine is the formation of isoxazol-5(4H)-one derivatives.[1][2] The formation of these byproducts can be influenced by the reaction conditions. To favor the formation of the desired isoxazolopyridine, consider the following:

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydroxylamine and the reactivity of the β-ketoester, potentially directing the reaction towards the desired product.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can lead to the accumulation of side products or degradation of the desired product.

Q3: Can microwave irradiation or ultrasound be used to improve the efficiency of this synthesis?

A3: Yes, both microwave irradiation and ultrasound have been successfully employed to enhance the synthesis of isoxazolopyridines and related heterocyclic compounds.[3][4][5][6]

  • Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and, in many cases, improve product yields by providing rapid and uniform heating.[3][4][5][6]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction by enhancing mass transfer and promoting the formation of reactive intermediates.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the three-component synthesis of isoxazolopyridines.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or suboptimal catalyst loading.Screen different catalysts (e.g., piperidine, PTSA, L-proline) and vary the molar percentage.
Incorrect reaction temperature.Optimize the temperature. Try running the reaction at room temperature, 50 °C, and reflux to find the best condition.
Poor quality of starting materials.Verify the purity of the β-ketoester, aldehyde, and hydroxylamine hydrochloride using techniques like NMR or melting point analysis. Purify if necessary.
Presence of moisture in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products Competing side reactions (e.g., formation of isoxazol-5(4H)-ones).Adjust the reaction pH. Monitor the reaction closely by TLC and stop it once the desired product is maximized.
Non-optimal solvent.Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, water).
Difficult Product Isolation Product is highly soluble in the workup solvent.Modify the extraction procedure by using a different solvent or by performing multiple extractions.
Formation of an emulsion during workup.Add a small amount of brine or a different organic solvent to break the emulsion.
Inconsistent Yields Variability in reaction setup and conditions.Ensure consistent stirring speed, heating, and reagent addition rates for each reaction.

Experimental Protocol: One-Pot Synthesis of Substituted Isoxazolo[5,4-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., ethanol, 5 mL)

Procedure:

  • To a round-bottom flask, add the β-ketoester (1 mmol), aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and catalyst (10 mol%).

  • Add the solvent (5 mL) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired isoxazolopyridine.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Model Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1245
2Piperidine (10)EthanolReflux675
3L-proline (10)EthanolReflux585
4PTSA (10)EthanolReflux868
5L-proline (10)Water80682
6L-proline (10)DMF80490

Note: This data is illustrative and based on typical outcomes for multicomponent reactions. Actual results may vary depending on the specific substrates used.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine β-Ketoester, Aldehyde, Hydroxylamine HCl, and Catalyst solvent 2. Add Solvent reactants->solvent heat 3. Heat and Stir solvent->heat cool 4. Cool Reaction heat->cool Monitor by TLC evap 5. Evaporate Solvent cool->evap extract 6. Aqueous Workup and Extraction evap->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify product Pure Isoxazolopyridine purify->product

Caption: Experimental workflow for the three-component synthesis of isoxazolopyridines.

Troubleshooting_Workflow cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_workup Workup Issues start Low Yield or Side Product Formation check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Review Workup Procedure start->check_workup impure Impure check_reagents->impure pure Pure check_reagents->pure suboptimal Suboptimal check_conditions->suboptimal optimal Optimal check_conditions->optimal inefficient Inefficient check_workup->inefficient efficient Efficient check_workup->efficient purify_reagents Purify Starting Materials end Improved Yield purify_reagents->end impure->purify_reagents Solution optimize_conditions Optimize Temp, Time, Catalyst, or Solvent optimize_conditions->end suboptimal->optimize_conditions Action modify_workup Modify Extraction or Purification Method modify_workup->end inefficient->modify_workup Solution

References

Technical Support Center: Purification of Isoxazolo[5,4-b]pyridine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Isoxazolo[5,4-b]pyridine products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying Isoxazolo[5,4-b]pyridine derivatives?

The most frequently used stationary phase for the column chromatography of these compounds is silica gel 60 (0.040-0.063 mm).[1] Silica gel is slightly acidic and is effective for separating a wide range of moderately polar to polar compounds.[2] For basic nitrogen-containing compounds like pyridines, it may be beneficial to add a small amount of a basic modifier like triethylamine or pyridine (about 0.1%) to the eluent to prevent tailing.[3]

Q2: How do I select an appropriate mobile phase (solvent system)?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A general guideline is to aim for an Rf value of approximately 0.3 for your desired product.[3] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The polarity can be gradually increased by adjusting the ratio of these solvents.

Q3: My Isoxazolo[5,4-b]pyridine derivative is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

For highly polar compounds, you will need a more polar eluent. Consider using solvent systems containing methanol (MeOH) or acetone. A common system for polar compounds is a mixture of dichloromethane (DCM) and methanol (e.g., 1-10% MeOH in DCM).[4] If the compound is still immobile, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[5]

Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Decomposition on silica gel can be a problem for sensitive compounds.[5][6] To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction with your chosen eluent, dry the plate, and then rotate it 90 degrees and run it again in the same solvent system.[4] If a new spot appears in addition to the original one, your compound is likely unstable on silica.

Alternatives to silica gel include:

  • Alumina: Can be acidic, neutral, or basic, offering options depending on your compound's properties.[2]

  • Deactivated Silica Gel: You can reduce the acidity of silica gel to minimize decomposition.[5]

  • Florisil: A magnesium silicate adsorbent that can be a milder alternative.[5]

Q5: How can I improve the separation of my product from an impurity that has a very similar Rf value?

To enhance the separation of compounds with close Rf values, you should use a less polar solvent system. This will generally increase the difference in their migration on the stationary phase.[4] Additionally, ensure you are using a sufficient amount of stationary phase; a common rule of thumb is to use 20-50 times the weight of your crude sample.[2] For very difficult separations, a higher ratio is recommended.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Compound Eluting 1. The solvent system is not polar enough. 2. The compound may have precipitated at the top of the column due to low solubility in the eluent. 3. The compound has decomposed on the column.1. Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a DCM/MeOH or a DCM/MeOH/NH4OH system.[1][5] 2. Ensure the compound is fully dissolved before loading. If solubility is an issue, use a dry loading technique.[3][4] 3. Test for compound stability on silica using 2D TLC. If it's unstable, switch to an alternative stationary phase like alumina or deactivated silica.[4][5]
Product Elutes Too Quickly (in the solvent front) The mobile phase is too polar.Use a less polar solvent system. Start with a higher ratio of the non-polar solvent (e.g., hexane) and gradually increase the polar component (e.g., ethyl acetate).
Poor Separation / Mixed Fractions 1. The column was not packed properly, leading to channeling. 2. The initial sample band was too wide. 3. The wrong solvent system was chosen, leading to co-elution. 4. The column was overloaded with the crude sample.1. Ensure the silica gel is packed evenly without air bubbles or cracks. Tapping the column gently during packing can help.[4] 2. Dissolve the sample in the minimum amount of solvent for loading.[7] 3. Optimize the solvent system using TLC to achieve a clear separation between spots. 4. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 50:1 ratio by weight).[2]
Tailing of the Product Band The compound is interacting too strongly with the stationary phase, which can be common for basic pyridine compounds on acidic silica gel.Add a small amount of a modifier to the eluent. For basic compounds, adding 0.1% triethylamine or pyridine can significantly reduce tailing.[3]
Cracks or Bubbles in the Column Bed The silica gel ran dry at some point during the packing or running of the column.It is crucial to always keep the solvent level above the top of the stationary phase. If cracks appear, the column must be repacked for good separation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of Isoxazolo[5,4-b]pyridine products using silica gel column chromatography.

1. Preparation of the Column (Slurry Packing)

  • Select a glass column of appropriate size for your sample amount.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.

  • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any trapped air bubbles.

  • Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., acetone or DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • Maintain a constant flow rate. If necessary, use gentle air pressure.

  • If a gradient elution is required, start with the least polar solvent mixture and gradually increase the polarity over time.

4. Analysis of Fractions

  • Monitor the separation by spotting the collected fractions on a TLC plate alongside a reference spot of your crude material.

  • Visualize the spots under a UV lamp or by using an appropriate stain.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified Isoxazolo[5,4-b]pyridine product.

Data Presentation: Common Solvent Systems

The following table provides examples of solvent systems that have been used for the purification of pyridine-containing heterocyclic compounds. These can serve as a starting point for developing a method for your specific Isoxazolo[5,4-b]pyridine derivative.

Solvent SystemRatio (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for compounds of moderate polarity.[4]
Dichloromethane / Methanol100:1 to 100:10Effective for more polar compounds.[3]
Dichloromethane / Methanol / Ammonium Hydroxide100:10:1Useful for very polar, basic compounds to improve peak shape and elution.[1]
Toluene / Ethyl Acetate9:1 to 1:1Offers different selectivity compared to hexane-based systems.[4]
Hexane / Acetone4:1 to 1:1Acetone is more polar than ethyl acetate and can be a useful alternative.[4]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Run TLC to Find Optimal Eluent prep_column 2. Pack Column with Silica Slurry prep_tlc->prep_column prep_sample 3. Prepare Sample (Wet or Dry Load) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent & Collect Fractions load_sample->elute analyze_fractions 6. Analyze Fractions by TLC elute->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Purified Product G sol sol prob Problem Encountered q1 Is the compound eluting? prob->q1 q2 Is the separation poor? q1->q2 Yes q4 Is the compound stuck at the top? q1->q4 No q3 Is the spot tailing? q2->q3 No sol2 Decrease eluent polarity. Use a longer column. q2->sol2 Yes sol3 Add modifier to eluent. (e.g., 0.1% Triethylamine) q3->sol3 Yes sol5 Decrease eluent polarity. q3->sol5 No, eluting too fast sol4 Check solubility. Use dry loading. Test for decomposition. q4->sol4 sol1 Increase eluent polarity. (e.g., add MeOH)

References

Overcoming low stability of 3-methylisoxazol-5-amine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low stability of 3-methylisoxazol-5-amine in chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 3-methylisoxazol-5-amine.

Issue 1: Degradation of 3-Methylisoxazol-5-amine During Reaction or Workup

Q: My reaction yield is low, and I suspect the starting material, 3-methylisoxazol-5-amine, is degrading. What are the common causes and solutions?

A: 3-Methylisoxazol-5-amine is known to be unstable under certain conditions, particularly in acidic media and at elevated temperatures. Degradation can lead to discoloration of the reaction mixture and the formation of byproducts, ultimately reducing the yield of your desired product.

Troubleshooting Steps:

  • pH Control: The stability of 3-methylisoxazol-5-amine is highly dependent on pH. Acidic conditions can lead to the opening of the isoxazole ring. It is recommended to maintain a neutral to alkaline pH throughout the reaction and workup.

    • Recommendation: If your reaction generates acidic byproducts (e.g., HCl from an acyl chloride), use a non-nucleophilic base to neutralize the acid as it forms. During aqueous workup, use a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to extract the product. A patent for the purification of 3-amino-5-methylisoxazole suggests that treatment with an aqueous caustic solution can prevent discoloration, indicating improved stability under basic conditions[1]. Studies on the microbial degradation of 3-amino-5-methylisoxazole also indicate that alkaline conditions are preferential for its stability[2][3].

  • Temperature Management: Elevated temperatures can accelerate the degradation of 3-methylisoxazol-5-amine.

    • Recommendation: Whenever possible, run reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and minimize the reaction time. For purification, consider techniques that avoid high temperatures, such as column chromatography over distillation if the product is thermally labile. Microbial degradation studies have shown that the degradation rate of 3-amino-5-methylisoxazole is temperature-dependent, with optimal degradation by certain microorganisms occurring between 30-35°C[2].

  • Use of Protecting Groups: If the amino group is not the reactive site for your desired transformation, protecting it can significantly enhance the stability of the molecule.

    • Recommendation: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines and is stable to a wide range of reaction conditions, except for strong acids. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is stable to acidic conditions but is cleaved by bases.

Workflow for Troubleshooting Degradation

start Low Yield / Suspected Degradation check_ph Check Reaction and Workup pH start->check_ph ph_acidic Is pH Acidic? check_ph->ph_acidic add_base Add Non-Nucleophilic Base Use Basic Workup ph_acidic->add_base Yes check_temp Check Reaction Temperature ph_acidic->check_temp No add_base->check_temp temp_high Is Temperature Elevated? check_temp->temp_high lower_temp Lower Temperature Minimize Reaction Time temp_high->lower_temp Yes consider_pg Consider Protecting Group Strategy temp_high->consider_pg No lower_temp->consider_pg outcome Improved Stability and Yield consider_pg->outcome

Caption: Troubleshooting workflow for degradation of 3-methylisoxazol-5-amine.

Issue 2: Low Yield in Acylation Reactions

Q: I am trying to perform an N-acylation on 3-methylisoxazol-5-amine, but the yield is consistently low. What are the possible reasons and how can I optimize the reaction?

A: Low yields in the acylation of 3-methylisoxazol-5-amine can be due to several factors, including the inherent instability of the starting material, side reactions, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Choice and Equivalents:

    • Acylating Agent: Highly reactive acylating agents like acyl chlorides can generate HCl, which can degrade the starting material. Consider using a less reactive agent like an acid anhydride.

    • Equivalents: Ensure you are using an appropriate amount of the acylating agent. A slight excess (1.1-1.5 equivalents) is often beneficial.

  • Base Selection: The choice of base is critical to neutralize the acidic byproduct without causing other issues.

    • Recommendation: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent. Ensure at least one equivalent of the base is used to scavenge the acid produced.

  • Reaction Conditions:

    • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can help to control the reaction rate and minimize side reactions.

    • Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Potential Side Reactions:

    • Diacylation: Although less common for this substrate, using a large excess of a highly reactive acylating agent could potentially lead to diacylation.

    • Ring Opening: As mentioned previously, acidic conditions can lead to the decomposition of the isoxazole ring.

Workflow for Optimizing Acylation Reactions

start Low Acylation Yield check_reagents Review Reagents and Equivalents start->check_reagents reagent_issue Suboptimal Acylating Agent or Stoichiometry? check_reagents->reagent_issue adjust_reagents Use Acid Anhydride Use 1.1-1.5 eq. reagent_issue->adjust_reagents Yes check_base Evaluate Base reagent_issue->check_base No adjust_reagents->check_base base_issue Inappropriate Base? check_base->base_issue use_non_nucleophilic_base Use TEA, DIPEA, or Pyridine base_issue->use_non_nucleophilic_base Yes check_conditions Assess Reaction Conditions base_issue->check_conditions No use_non_nucleophilic_base->check_conditions conditions_issue Harsh Conditions? check_conditions->conditions_issue optimize_conditions Start at 0°C Use Anhydrous Aprotic Solvent conditions_issue->optimize_conditions Yes outcome Improved Acylation Yield conditions_issue->outcome No optimize_conditions->outcome

Caption: Workflow for optimizing N-acylation of 3-methylisoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with 3-methylisoxazol-5-amine?

A1: To minimize degradation, it is best to handle 3-methylisoxazol-5-amine under neutral to alkaline conditions (pH > 7). A patented process for its purification utilizes a caustic solution, and microbial degradation studies show it is more stable in alkaline environments[1][2][3]. Acidic conditions, especially below pH 5, should be avoided as they can promote the decomposition of the isoxazole ring[2].

Q2: How should I store 3-methylisoxazol-5-amine?

A2: 3-Methylisoxazol-5-amine should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Q3: Can I use a protecting group to improve the stability of 3-methylisoxazol-5-amine during a reaction?

A3: Yes, using a protecting group for the amine functionality is an excellent strategy if the amine is not the desired reaction site. The most common protecting groups for amines are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice between them depends on the overall synthetic strategy, as they have orthogonal deprotection conditions (Boc is acid-labile, while Fmoc is base-labile).

Q4: Are there any known side reactions to be aware of when using 3-methylisoxazol-5-amine?

A4: Besides degradation under acidic or high-temperature conditions, be mindful of the nucleophilicity of the amino group. In reactions with multifunctional reagents, the amino group is likely to be the primary site of reaction. In some heterocyclization reactions, it has been observed that only the exocyclic amino group acts as the nucleophilic center[4].

Data Summary

The following table summarizes the known conditions affecting the stability of 3-methylisoxazol-5-amine based on available literature.

ParameterConditionObservationReference
pH Acidic (pH 5.0)Significant degradation (only 19.05% degraded in 48h by Nocardioides sp. N39, indicating low bioavailability/high stability against this specific degradation pathway but generally unstable)[2]
Alkaline (pH 9.0)More stable; completely catabolized by Nocardioides sp. N39 within 32h, suggesting higher stability of the molecule itself under these conditions.[2]
Temperature 20-35°CGenerally stable for short periods; optimal range for microbial degradation.[2]
40°CIncreased rate of degradation observed in microbial studies.[2]
Purification Treatment with aqueous caustic solution (e.g., NaOH)Prevents discoloration of the final product, suggesting stabilization.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 3-Methylisoxazol-5-amine

This protocol is a general procedure for the Boc protection of primary amines and can be adapted for 3-methylisoxazol-5-amine[5][6][7].

Materials:

  • 3-Methylisoxazol-5-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 3-methylisoxazol-5-amine (1.0 equiv) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Fmoc Protection of 3-Methylisoxazol-5-amine

This protocol is a general procedure for the Fmoc protection of primary amines and can be adapted for 3-methylisoxazol-5-amine[8][9].

Materials:

  • 3-Methylisoxazol-5-amine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • 1,4-Dioxane and water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylisoxazol-5-amine (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C.

  • Add Fmoc-Cl (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Pour the reaction mixture into cold water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for N-Acylation of 3-Methylisoxazol-5-amine

This protocol provides a general method for the N-acylation of 3-methylisoxazol-5-amine.

Materials:

  • 3-Methylisoxazol-5-amine

  • Acyl chloride or acid anhydride

  • Pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylisoxazol-5-amine (1.0 equiv) in anhydrous DCM and add pyridine or TEA (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

References

Technical Support Center: Catalyst Selection for Divergent Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the catalyst selection and troubleshooting common issues encountered during the divergent synthesis of Isoxazolo[5,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the divergent synthesis of Isoxazolo[5,4-b]pyridines?

A1: The divergent synthesis of Isoxazolo[5,4-b]pyridines relies on the selective use of different catalysts to control the regioselectivity of the cyclization reaction between a 5-aminoisoxazole and a β,γ-alkynyl-α-imino ester. This approach allows for the formation of two different constitutional isomers, the Isoxazolo[5,4-b]pyridine-α-carboxylates and the Isoxazolo[5,4-b]pyridine-γ-carboxylates, from the same set of starting materials by simply changing the catalyst.[1][2]

Q2: Which catalysts are primarily used to control the regioselectivity in this divergent synthesis?

A2: Current research indicates that silver salts, such as silver triflate (AgOTf) or silver acetate (AgOAc), and Brønsted acids, like phosphoric acid (H₃PO₄), are effective catalysts for directing the synthesis towards different isomers.[1][2] Silver catalysts typically favor the formation of the α-carboxylate isomer, while phosphoric acid promotes the formation of the γ-carboxylate isomer.

Q3: What are the typical reaction conditions for the silver-catalyzed synthesis of Isoxazolo[5,4-b]pyridine-α-carboxylates?

A3: While specific conditions can vary based on the substrates, a general starting point for the silver-catalyzed reaction involves using a catalytic amount of a silver salt (e.g., 5-10 mol% of AgOTf) in a suitable organic solvent, such as dioxane or toluene. The reaction is often carried out at an elevated temperature, typically ranging from 80 to 120 °C. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: What are the general reaction conditions for the phosphoric acid-catalyzed synthesis of Isoxazolo[5,4-b]pyridine-γ-carboxylates?

A4: For the synthesis of the γ-carboxylate isomer, a catalytic amount of phosphoric acid (e.g., 10-20 mol%) is typically employed. The reaction is generally performed in a high-boiling point solvent like dioxane or xylene at temperatures ranging from 100 to 140 °C. As with the silver-catalyzed reaction, careful monitoring of the reaction is crucial for optimal results.

Q5: Are there alternative, more environmentally friendly methods for the synthesis of Isoxazolo[5,4-b]pyridines?

A5: Yes, recent studies have explored greener synthetic routes. These include microwave-assisted and ultrasound-assisted multicomponent reactions.[2] For instance, a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation using acetic acid as both a solvent and catalyst has been reported to produce high yields of Isoxazolo[5,4-b]pyridines.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst (silver salt or phosphoric acid) is of high purity and has been stored correctly. Silver salts can be sensitive to light and moisture. - For silver catalysts, consider using a freshly opened bottle or purifying the catalyst before use.
Suboptimal Reaction Temperature - If the reaction is sluggish, incrementally increase the reaction temperature in 10 °C intervals. Be cautious of potential substrate or product decomposition at very high temperatures. - Conversely, if side products are observed, a lower temperature might be beneficial.
Incorrect Solvent - The solubility of starting materials and the stability of intermediates can be highly solvent-dependent. - If solubility is an issue, try a different solvent or a solvent mixture. Common solvents for this chemistry include dioxane, toluene, and DMF.
Presence of Impurities - Ensure all starting materials and the solvent are pure and dry. Water and other nucleophilic impurities can interfere with the catalytic cycle. - Use freshly distilled solvents and purified starting materials.
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended reaction times.
Issue 2: Poor Regioselectivity (Mixture of α and γ Isomers)
Possible Cause Troubleshooting Step
Inappropriate Catalyst Choice - The choice of catalyst is the primary factor controlling regioselectivity. For the α-isomer, ensure you are using a silver salt. For the γ-isomer, use phosphoric acid.[1][2]
Catalyst Loading - The amount of catalyst can influence selectivity. Titrate the catalyst loading (e.g., from 5 mol% to 15 mol%) to find the optimal concentration for your specific substrates.
Reaction Temperature - Temperature can affect the energy barrier for the formation of each isomer. Experiment with a range of temperatures to see if it improves the desired isomer ratio.
Solvent Effects - The polarity and coordinating ability of the solvent can influence the transition states leading to the different isomers. Screen a variety of solvents (e.g., dioxane, toluene, acetonitrile) to optimize regioselectivity.
Issue 3: Formation of Unidentified Side Products
Possible Cause Troubleshooting Step
Decomposition of Starting Materials or Product - High reaction temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture.
Side Reactions of the Imino Ester - The imino ester can be susceptible to hydrolysis or other side reactions. Ensure anhydrous conditions and consider adding the imino ester slowly to the reaction mixture.
Competing Reaction Pathways - The formation of oligomers or other undesired cyclization products can occur. Adjusting the concentration of the reactants (e.g., using higher dilution) may disfavor intermolecular side reactions.

Data Presentation

Table 1: Catalyst Performance in the Divergent Synthesis of Isoxazolo[5,4-b]pyridines (Template)

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Product Isomer (α/γ) Yield (%) Reference
1AgOTfe.g., 10e.g., Dioxanee.g., 100e.g., 12α-carboxylatee.g., 75[1][2]
2AgOAce.g., 10e.g., Toluenee.g., 110e.g., 12α-carboxylatee.g., 68[1][2]
3H₃PO₄e.g., 20e.g., Dioxanee.g., 120e.g., 24γ-carboxylatee.g., 82[1][2]
4User Data
5User Data

Note: The data in this table is illustrative. Researchers should consult the primary literature for specific yields and conditions for their substrates of interest.[1][2]

Experimental Protocols

General Procedure for Silver-Catalyzed Synthesis of Isoxazolo[5,4-b]pyridine-α-carboxylates (Template)
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-aminoisoxazole (1.0 equiv.), the β,γ-alkynyl-α-imino ester (1.1 equiv.), and the silver catalyst (e.g., AgOTf, 0.1 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane, 0.1 M) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Isoxazolo[5,4-b]pyridine-α-carboxylate.

General Procedure for Phosphoric Acid-Catalyzed Synthesis of Isoxazolo[5,4-b]pyridine-γ-carboxylates (Template)
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-aminoisoxazole (1.0 equiv.) and the β,γ-alkynyl-α-imino ester (1.1 equiv.).

  • Add the anhydrous solvent (e.g., dioxane, 0.1 M) via syringe.

  • Add phosphoric acid (0.2 equiv.) to the reaction mixture.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Isoxazolo[5,4-b]pyridine-γ-carboxylate.

Visualizations

Catalyst_Selection_Workflow start Start: Divergent Synthesis of Isoxazolo[5,4-b]pyridines target_isomer Desired Isomer? start->target_isomer alpha_carboxylate α-Carboxylate target_isomer->alpha_carboxylate α gamma_carboxylate γ-Carboxylate target_isomer->gamma_carboxylate γ silver_catalyst Select Silver Catalyst (e.g., AgOTf, AgOAc) alpha_carboxylate->silver_catalyst acid_catalyst Select Brønsted Acid Catalyst (e.g., H₃PO₄) gamma_carboxylate->acid_catalyst reaction_setup Set up Reaction: - Inert Atmosphere - Anhydrous Solvent - Elevated Temperature silver_catalyst->reaction_setup acid_catalyst->reaction_setup workup_purification Reaction Workup and Purification reaction_setup->workup_purification end End: Isolated Product workup_purification->end

Caption: Catalyst selection workflow for the divergent synthesis.

Troubleshooting_Flowchart start Start: Experiment Encountering Issues issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Selectivity side_products Side Products issue->side_products Purity check_catalyst Check Catalyst Activity and Purity low_yield->check_catalyst verify_catalyst Verify Correct Catalyst for Desired Isomer poor_selectivity->verify_catalyst lower_temp Lower Reaction Temperature side_products->lower_temp optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp change_solvent Change Solvent optimize_temp->change_solvent solution Problem Resolved change_solvent->solution titrate_loading Titrate Catalyst Loading verify_catalyst->titrate_loading titrate_loading->optimize_temp inert_atmosphere Ensure Inert Atmosphere lower_temp->inert_atmosphere inert_atmosphere->solution

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Microwave-Assisted Synthesis of Isoxazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects in the microwave-assisted synthesis of isoxazolopyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of isoxazolopyridines, with a focus on the role of the solvent.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate solvent polarity: The chosen solvent may not be efficiently absorbing microwave energy, leading to insufficient heating. Non-polar solvents like toluene or hexane are poor microwave absorbers.- Select a solvent with a higher dielectric constant and tangent delta for better microwave absorption. Polar aprotic solvents like DMF and DMSO, or protic solvents like ethanol and water, are generally good choices. - If a non-polar solvent is required for solubility reasons, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption.
Decomposition of starting materials or product: Excessive temperature can lead to degradation. This can be a particular issue with highly absorbing solvents that heat up very rapidly.- Reduce the microwave power and/or the target temperature. - Switch to a solvent with a lower boiling point to limit the maximum achievable temperature under atmospheric or low-pressure conditions. - Use a non-polar solvent to act as a heat sink, moderating the reaction temperature.
Incomplete reaction: The reaction time or temperature may be insufficient.- Increase the reaction time and/or the target temperature. - Switch to a higher-boiling point solvent that allows for a higher reaction temperature.
Formation of Byproducts Side reactions due to excessive heat: High temperatures can promote alternative reaction pathways.- Lower the reaction temperature. - Optimize the reaction time; prolonged exposure to high temperatures can lead to byproduct formation.
Solvent participating in the reaction: Some solvents can react with the starting materials or intermediates under certain conditions.- Ensure the chosen solvent is inert under the reaction conditions. Review the literature for known incompatibilities.
Difficulty in Product Purification High-boiling point solvent residue: Solvents like DMF or DMSO can be difficult to remove completely.- If possible, choose a lower-boiling point solvent that is still effective for the reaction. - Utilize high-vacuum distillation or lyophilization for solvent removal. - Perform a solvent exchange with a more volatile solvent after the reaction is complete.
Inconsistent Results Variable microwave absorption: The volume of the reaction mixture can affect the efficiency of microwave heating.- Ensure a consistent reaction volume for all experiments. - Use a microwave reactor with a reliable temperature and pressure feedback control system.
Presence of impurities: Water or other impurities in the solvent or reagents can affect the reaction outcome.- Use dry solvents and high-purity reagents, especially for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction time and yield in the microwave-assisted synthesis of isoxazolopyridines?

The choice of solvent is critical as it directly influences the efficiency of microwave heating and, consequently, the reaction kinetics. Polar solvents with a high dielectric loss factor, such as dimethylformamide (DMF), ethanol, and water, absorb microwave energy efficiently, leading to rapid heating and significantly reduced reaction times with high yields. Non-polar solvents like toluene are poor microwave absorbers and will result in slower heating and lower yields unless a reactant or catalyst is a strong microwave absorber.

Q2: Can water be used as a solvent for the microwave-assisted synthesis of isoxazolopyridines?

Yes, water is an excellent "green" solvent for certain microwave-assisted syntheses of isoxazolopyridines.[1][2] For example, the one-pot, three-component reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and an active methylene compound can be carried out efficiently in water under microwave irradiation, often without the need for a catalyst.[1][2]

Q3: What are the advantages of using a polar aprotic solvent like DMF or DMSO?

Polar aprotic solvents like DMF and DMSO are excellent microwave absorbers and can reach high temperatures, which can significantly accelerate reaction rates. They are also good at dissolving a wide range of organic compounds. However, their high boiling points can make them difficult to remove during product purification.

Q4: When would a non-polar solvent like toluene be a suitable choice?

A non-polar solvent like toluene might be chosen if the reactants have poor solubility in polar solvents. While toluene itself is a poor microwave absorber, the reaction can still proceed if one of the reactants or a catalyst strongly absorbs microwave energy. In some cases, a non-polar solvent can act as a heat sink, helping to control the reaction temperature and prevent overheating and decomposition.

Q5: Are there any safety concerns associated with certain solvents in microwave synthesis?

Yes. Solvents with low boiling points and high vapor pressures can rapidly build up pressure inside a sealed microwave vessel. Always use a microwave reactor equipped with accurate pressure and temperature sensors and operate within the manufacturer's recommended safety limits. Highly flammable solvents should also be handled with care.

Data Presentation

The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of pyridine-fused heterocycles under microwave irradiation. Note that the data for isoxazolo[5,4-b]pyridines is from a specific aqueous synthesis, while the data for 1,2,4-triazolo[1,5-a]pyridines provides a comparative overview of various organic solvents in a related system.

SolventHeterocyclic ProductReaction TimeTemperature (°C)Yield (%)Reference
WaterIsoxazolo[5,4-b]pyridine10 min10092[1][2]
Toluene1,2,4-Triazolo[1,5-a]pyridine5 h14086[3]
Pyridine1,2,4-Triazolo[1,5-a]pyridine7 h12076[3]
Chlorobenzene1,2,4-Triazolo[1,5-a]pyridine7 h12079[3]
Xylene1,2,4-Triazolo[1,5-a]pyridine7 h12069[3]
DMF1,2,4-Triazolo[1,5-a]pyridine12 h120Low[3]
Acetonitrile1,2,4-Triazolo[1,5-a]pyridine12 h120Low[3]
Ethanol1,2,4-Triazolo[1,5-a]pyridine12 h120No Product[3]
Methanol1,2,4-Triazolo[1,5-a]pyridine12 h120No Product[3]
THF1,2,4-Triazolo[1,5-a]pyridine12 h120No Product[3]
DMSO1,2,4-Triazolo[1,5-a]pyridine12 h120No Product[3]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines in Water [1][2]

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and the active methylene compound (e.g., tetronic acid or 1,3-indanedione, 1 mmol).

  • Add 3-4 mL of distilled water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolo[5,4-b]pyridine.

General Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (for solvent comparison) [3]

  • In an oven-dried 0.5-2.0 mL microwave vial, add the enaminonitrile (1.0 equiv.) and the benzohydrazide (2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen three times.

  • Add 1.5 mL of the desired dry solvent (e.g., toluene, pyridine, etc.).

  • Seal the reaction vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-140°C) for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product directly by silica gel column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis reagents 1. Combine Reactants and Solvent (Aldehyde, Aminoisoxazole, Active Methylene Compound, Solvent) mw_reaction 2. Microwave Irradiation (Set Temperature, Time, and Power) reagents->mw_reaction cooling 3. Cooling (To Room Temperature) mw_reaction->cooling workup 4. Product Isolation (Filtration/Extraction) cooling->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the microwave-assisted synthesis of isoxazolopyridines.

troubleshooting_workflow Troubleshooting Low Yield in Microwave Synthesis start Low or No Product Yield check_temp Was the target temperature reached? start->check_temp increase_power_time Increase microwave power or time. Consider a more polar solvent. check_temp->increase_power_time No check_decomposition Is there evidence of decomposition? check_temp->check_decomposition Yes success Problem Resolved increase_power_time->success lower_temp Lower the reaction temperature. Use a less absorbing solvent. check_decomposition->lower_temp Yes check_solubility Are all reactants soluble? check_decomposition->check_solubility No lower_temp->success change_solvent Choose a different solvent system. Consider a co-solvent. check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: A decision tree for troubleshooting low product yield in microwave synthesis.

References

Troubleshooting multicomponent condensation reactions for quinolin-5-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinolin-5-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during multicomponent condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions (MCRs) for synthesizing quinolin-5-one scaffolds?

A1: Several MCRs are employed for the synthesis of quinolin-5-one and its partially saturated analogues. The most prominent include the Friedländer annulation, Doebner-von Miller reaction, and Betti-type reactions. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for accessing polysubstituted quinolines.[1][2] Modified versions of the Doebner-von Miller reaction are also utilized, particularly for the synthesis of 2-methylquinoline derivatives.[3] Betti-type reactions offer an efficient route to functionalized 8-hydroxyquinolines, which can be precursors or analogues of quinolin-5-ones.[4][5][6][7]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in the synthesis of quinolin-5-one derivatives can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions and inhibit catalyst activity.

  • Catalyst Choice and Concentration: The selection of an appropriate acid or base catalyst is crucial and often substrate-dependent.

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of side products.

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence reaction rates and yields.

  • Reaction Time: It is important to monitor the reaction's progress to determine the optimal duration and prevent product decomposition.

Q3: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A3: Side product formation is a common issue in multicomponent reactions. In the context of quinolin-5-one synthesis, typical side reactions include:

  • Self-condensation of Carbonyl Compounds: Aldol condensation of ketone starting materials can occur, especially under basic conditions.

  • Polymerization: Harsh acidic conditions, particularly in reactions like the Doebner-von Miller synthesis, can lead to the polymerization of α,β-unsaturated carbonyl compounds, resulting in tar formation.[8]

  • Formation of Regioisomers: The use of unsymmetrical ketones in reactions like the Friedländer synthesis can lead to a mixture of regioisomers.

To minimize side products, consider optimizing the reaction temperature, using a biphasic reaction medium to sequester reactive carbonyl compounds, and carefully controlling the stoichiometry of reactants.[8]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • The isolated yield of the desired quinolin-5-one derivative is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Catalyst The choice of acid or base catalyst is critical. For Friedländer-type reactions, screen various catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids.[9]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. Optimize the temperature in increments of 10-20°C.
Poor Quality of Reagents Ensure all starting materials and solvents are pure and dry. Impurities can poison catalysts and lead to side reactions.
Insufficient Reaction Time Monitor the reaction progress by TLC. If starting materials are still present after the initial reaction time, extend the reaction duration.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Quinolin-5-one check_purity Check Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst Choice and Loading check_purity->check_catalyst Pure impure_reagents Purify/Replace Reagents check_purity->impure_reagents Impure? optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Effective wrong_catalyst Screen Different Catalysts (e.g., Lewis/Brønsted acids) check_catalyst->wrong_catalyst Ineffective? optimize_time Optimize Reaction Time optimize_temp->optimize_time Improved suboptimal_temp Systematically Vary Temperature optimize_temp->suboptimal_temp No Improvement? incomplete_reaction Monitor Reaction by TLC and Extend Time optimize_time->incomplete_reaction Still Low? solution Improved Yield impure_reagents->solution wrong_catalyst->solution suboptimal_temp->solution incomplete_reaction->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Tarry Byproducts and Purification Difficulties

Symptoms:

  • The reaction mixture is a dark, viscous tar.

  • The crude product is difficult to handle and purify.

  • Significant decomposition is observed during purification by silica gel chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Strong acids and high temperatures can promote polymerization. Consider using milder catalysts or a biphasic solvent system to reduce side reactions.[8]
Decomposition on Silica Gel Quinoline derivatives can be sensitive to acidic silica gel. Use deactivated silica (with triethylamine) or an alternative stationary phase like alumina for column chromatography.
Product is an Oil If the product is an oil, attempt to induce crystallization by trituration with a non-polar solvent or by forming a salt (e.g., hydrochloride).
Complex Mixture of Products Simplify the crude mixture before chromatography by performing a liquid-liquid extraction to remove highly polar or non-polar impurities.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

This protocol is adapted from a patented procedure for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.[10]

Materials:

  • 2-(Acetoxy-(3-phenyl))methyl methacrylate (Baylis-Hillman adduct)

  • 5,5-dimethyl-1,3-cyclohexanedione

  • Triethylamine

  • Ammonium acetate

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, combine the Baylis-Hillman adduct (40 mmol), 5,5-dimethyl-1,3-cyclohexanedione (48 mmol), and triethylamine (48 mmol).

  • Heat the mixture at 90°C with stirring for 6 hours in a "one-pot" fashion.

  • Cool the reaction mixture and recrystallize the crude product from 95% ethanol.

  • The expected product is 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Expected Yield: 37.8%[10]

Protocol 2: Friedländer Synthesis of 3,4-dihydroacridin-1(2H)-ones

This protocol describes a solid acid-catalyzed Friedländer synthesis of polycyclic quinolines.[11]

Materials:

  • 2-aminobenzophenone

  • 1,3-cyclohexanedione

  • SiO2/H2SO4 catalyst

Procedure:

  • Grind a mixture of 2-aminobenzophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and the SiO2/H2SO4 catalyst in a mortar.

  • Heat the mixture at 120°C for the specified time (optimization may be required).

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization of Reaction Conditions for Friedländer Synthesis [11]

EntryCatalystSolventTime (min)Yield (%)
1p-TsOHEthanol18060
2H2SO4Ethanol12070
3SiO2/H2SO4Neat7595
4SiO2/H2SO4Ethanol9085

Visualizations

Experimental Workflow for the Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives

experimental_workflow cluster_reactants Reactants Baylis-Hillman Adduct Baylis-Hillman Adduct reaction_step1 Step 1: Michael Addition & Cyclization (0-100°C, 1-12h) Baylis-Hillman Adduct->reaction_step1 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative->reaction_step1 Base Catalyst (e.g., Pyridine) Base Catalyst (e.g., Pyridine) Base Catalyst (e.g., Pyridine)->reaction_step1 Ammonium Acetate Ammonium Acetate reaction_step2 Step 2: Ammonolysis & Aromatization (0-100°C, 0.5-6h) Ammonium Acetate->reaction_step2 reaction_step1->reaction_step2 workup Post-treatment (e.g., Recrystallization) reaction_step2->workup product 7,8-dihydroquinolin-5(6H)-one Derivative workup->product

Caption: A typical experimental workflow for the two-step, one-pot synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

Logical Relationship of Common MCRs for Quinolin-5-one Synthesis

mcr_relationships MCR Multicomponent Reactions for Quinolin-5-one Derivatives Friedlander Friedländer Annulation (2-aminoaryl ketone + active methylene) MCR->Friedlander Doebner_von_Miller Doebner-von Miller Reaction (Aniline + α,β-unsaturated carbonyl) MCR->Doebner_von_Miller Betti Betti-type Reaction (Hydroxyquinoline + Aldehyde + Amine) MCR->Betti Ugi Ugi Reaction (Isocyanide-based MCR) MCR->Ugi Polysubstituted Quinolin-5-ones Polysubstituted Quinolin-5-ones Friedlander->Polysubstituted Quinolin-5-ones Substituted Quinolin-5-ones Substituted Quinolin-5-ones Doebner_von_Miller->Substituted Quinolin-5-ones Functionalized Hydroxyquinolin-5-ones Functionalized Hydroxyquinolin-5-ones Betti->Functionalized Hydroxyquinolin-5-ones Complex Quinolin-5-one Amides Complex Quinolin-5-one Amides Ugi->Complex Quinolin-5-one Amides

Caption: Logical relationship of common multicomponent reactions for the synthesis of various quinolin-5-one derivatives.

References

Technical Support Center: Refinement of Reaction Conditions for Isoxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazolopyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the nuances of reaction refinement, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to optimize your synthetic routes for higher yields, better purity, and predictable outcomes.

Troubleshooting Guide: From Reaction Failure to Refined Success

This section is structured to help you diagnose and solve specific experimental issues. Identify your primary problem and follow the diagnostic questions to pinpoint the root cause and implement effective solutions.

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in synthesis. The underlying cause often lies in one of three areas: starting materials, reaction conditions, or the reaction mechanism itself.

A: This is the foundational step of any successful synthesis.

  • Pyridine N-Oxides: These substrates can be hygroscopic and degrade upon storage. Confirm purity via NMR and check for the presence of the corresponding parent pyridine. The N-O bond is crucial for the cycloaddition, and its absence will halt the reaction.[1]

  • Alkynes: Terminal alkynes can homocouple (e.g., Glaser coupling) under certain conditions, especially in the presence of copper catalysts. Ensure your alkyne is free of oligomeric impurities.

  • Solvents & Reagents: Anhydrous conditions are often critical. Moisture can quench bases, deactivate catalysts, and promote side reactions. Ensure solvents are freshly dried according to standard laboratory procedures.

A: A one-size-fits-all approach is rarely effective. The electronic properties of your substituents dictate the required reaction environment.

  • Temperature: [3+2] cycloadditions often require elevated temperatures to overcome the activation energy barrier.[2] However, excessive heat can lead to decomposition of the N-oxide or product. If you see charring or a multitude of spots on TLC, consider lowering the temperature and extending the reaction time.

  • Solvent Choice: The polarity of the solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or acetonitrile are common choices. For multicomponent reactions, sometimes acetic acid or even water can serve as effective "green" solvents and catalysts.[3]

  • Concentration: If dimerization of a reactant, such as a nitrile oxide, is a suspected side reaction, operating at lower concentrations or using a slow-addition technique for one of the reactants can favor the desired intermolecular reaction.[4]

Problem 2: Formation of Multiple Products & Regioselectivity Issues

The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly with unsymmetrical alkynes. Controlling regioselectivity is key to an efficient and easily purifiable reaction.

A: Regioselectivity in [3+2] cycloadditions is governed by a combination of steric and electronic factors.[4]

  • Solvent and Temperature Effects: As demonstrated in some isoxazole syntheses, switching from a polar protic solvent like ethanol at reflux to a polar aprotic solvent like acetonitrile at room temperature can invert the regioselectivity.[5] It is crucial to perform a solvent screen to determine the optimal conditions for your specific substrate.

  • Catalysis: The use of catalysts can dramatically influence the outcome. For instance, in certain cycloadditions, copper(I) and ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers.[4] Silver salts have also been employed to direct the synthesis towards different isoxazolo[5,4‐b]pyridine carboxylate isomers.[6]

  • Substituent Effects: The electronic nature of the substituents on both the dipole (pyridine N-oxide) and the dipolarophile (alkyne) plays a pivotal role. Generally, the most nucleophilic atom of the dipole adds to the most electrophilic atom of the dipolarophile. Computational modeling (DFT) can often predict the favored isomer.

EntrySolventAdditiveTemperatureMajor IsomerRationale
1EtOHNoneRefluxIsomer APolar protic solvent stabilizes one transition state over the other.[5]
2MeCNPyridineRoom TempIsomer BAprotic solvent with a basic additive alters the reaction pathway.[5]
3TolueneCu(I)80 °CIsomer ACatalyst coordination directs the approach of the reactants.[4]
4DMFAgOTf80 °CIsomer BLewis acid activation of the alkyne influences the regiochemical outcome.[6][7]
Problem 3: Difficult Product Purification

Even with a successful reaction, purification can be a significant hurdle, often due to closely related side products or unreacted starting materials.

A: Understanding potential side reactions is key to designing an effective purification strategy.

  • Dimerization: Nitrile oxides, if used as precursors, are prone to dimerization to form furoxans.[4] This can be minimized by generating the nitrile oxide in situ or by using a large excess of the alkyne.

  • Deoxygenation: The pyridine N-oxide can be reduced back to the parent pyridine, especially at high temperatures or in the presence of certain metals.

  • Rearrangement: Base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, can occur under specific conditions, leading to structurally distinct isomers.[8]

A:

  • Column Chromatography: This is the most common method. A careful screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is essential to achieve good separation. Using a gradient elution can help resolve closely eluting spots.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen in your product can be exploited. An acid wash (e.g., dilute HCl) can pull the product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Workflow & Protocols

A robust and repeatable protocol is the cornerstone of successful synthesis. The following sections provide a generalized workflow and a detailed experimental procedure.

General Synthesis Workflow Diagram

The following diagram outlines the typical steps involved in the synthesis and purification of an isoxazolopyridine derivative.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification P1 Verify Starting Material Purity (NMR, GC-MS) P2 Dry Solvents & Glassware P1->P2 R1 Combine Pyridine N-Oxide & Alkyne in Solvent P2->R1 R2 Add Catalyst/Base (if required) R1->R2 R3 Heat to Reflux & Monitor by TLC/LC-MS R2->R3 W1 Quench Reaction (e.g., with H2O) R3->W1 W2 Solvent Extraction W1->W2 W3 Dry Organic Layer (e.g., MgSO4) W2->W3 W4 Concentrate in vacuo W3->W4 U1 Column Chromatography W4->U1 U2 Recrystallization U1->U2 U3 Characterize Pure Product (NMR, HRMS, mp) U2->U3

Caption: General workflow for isoxazolopyridine synthesis.

Protocol: General Procedure for [3+2] Cycloaddition

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridine N-oxide (1.0 eq) and the alkyne (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration relative to the N-oxide) via syringe under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 110 °C (oil bath temperature) and allow it to stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) followed by brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure isoxazolopyridine product.

Frequently Asked Questions (FAQs)

A: Yes, microwave-assisted synthesis is often an excellent way to reduce reaction times from hours to minutes and can sometimes improve yields.[9][10] It is particularly effective for thermally driven cycloadditions. However, it's important to use sealed microwave vials and carefully monitor temperature and pressure to avoid solvent boiling and starting material decomposition.

A: A base, such as K₂CO₃, is often used in syntheses that proceed via an intramolecular nucleophilic substitution (SₙAr) pathway rather than a cycloaddition.[3] In these cases, the base is required to deprotonate a nucleophile (e.g., an oxime), which then cyclizes onto the pyridine ring.

A: Stalling can indicate catalyst deactivation, product inhibition, or an equilibrium being reached.

  • Add More Reagent: If one of the reagents is known to be unstable under the reaction conditions, adding another portion mid-reaction might help drive it to completion.

  • Add More Catalyst: If using a catalyst, it may have degraded. Adding a fresh portion can restart the reaction.

  • Increase Temperature: A modest increase in temperature can sometimes provide the necessary energy to overcome the remaining activation barrier, but be wary of potential decomposition.

This diagram provides a logical path for diagnosing a failed or low-yielding reaction.

G Start Reaction Yield is Low/Zero Check_SM Verify Purity of Starting Materials (SMs) Start->Check_SM SM_Bad SMs Impure or Degraded Check_SM->SM_Bad Issue Found Check_Cond Review Reaction Conditions Check_SM->Check_Cond SMs OK Repurify Repurify or Resynthesize SMs SM_Bad->Repurify Success Reaction Successful Repurify->Success Cond_Bad Conditions Suboptimal Check_Cond->Cond_Bad Issue Found Check_Mech Consider Side Reactions Check_Cond->Check_Mech Cond. OK Optimize Screen Solvents, Temp, Catalyst Cond_Bad->Optimize Optimize->Success Side_Rxn Side Product Identified Check_Mech->Side_Rxn Issue Found Modify Modify Conditions to Minimize Side Reaction (e.g., lower temp, slow addition) Side_Rxn->Modify Modify->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Minimizing byproducts in the synthesis of isoxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazolo[5,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing isoxazolo[5,4-b]pyridine derivatives?

A1: One of the most prevalent and efficient methods is a one-pot, three-component reaction. This typically involves the condensation of an aryl glyoxal, a 5-aminoisoxazole derivative, and an active methylene compound like malononitrile.[1][2][3] This approach is often facilitated by ultrasound or microwave irradiation to enhance reaction rates and improve yields.[3][4]

Q2: My reaction is resulting in a complex mixture of products. What are the likely side reactions?

A2: In the multi-component synthesis of isoxazolo[5,4-b]pyridines, which often proceeds through a Knoevenagel condensation, Michael addition, and subsequent cyclization cascade, several side reactions can occur:

  • Formation of Knoevenagel Bis-Adduct: The intermediate from the Knoevenagel condensation between the aryl glyoxal and the active methylene compound may react with a second molecule of the active methylene compound.

  • Michael Addition Bis-Adduct: The Michael acceptor formed after the Knoevenagel condensation can potentially react with two equivalents of the 5-aminoisoxazole.

  • Incomplete Cyclization: The intermediate formed after the Michael addition may not fully cyclize to the desired pyridine ring, leading to open-chain byproducts.

  • Alternative Cyclization Pathways: Depending on the reaction conditions and the specific substrates used, the cyclization step may proceed through an alternative pathway, leading to the formation of other heterocyclic systems.

Q3: How can I improve the purity of my final product and minimize byproducts?

A3: To enhance the purity of your isoxazolo[5,4-b]pyridine derivatives, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may drive the reaction to completion but could also lead to the formation of byproducts. Temperature and reaction time are also critical parameters to optimize.

  • Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system can significantly influence the reaction pathway and selectivity.

  • Energy Input: The use of microwave irradiation or ultrasound can often lead to cleaner reactions and higher yields by reducing reaction times and minimizing the formation of thermal decomposition products.[2][3]

  • Purification Techniques: Effective purification is crucial. Column chromatography using silica gel is a common method for separating the desired product from byproducts. Recrystallization from a suitable solvent system can also be employed to obtain highly pure compounds.[5]

Q4: Are there any "green" synthesis approaches for isoxazolo[5,4-b]pyridines?

A4: Yes, several studies have focused on developing more environmentally friendly methods. The use of water as a solvent and microwave-assisted synthesis are considered green approaches as they reduce the reliance on volatile organic solvents and can lead to energy savings.[4] Ultrasound-assisted synthesis is another green technique that can enhance reaction efficiency.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of isoxazolo[5,4-b]pyridine derivatives and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Inactive reagents or catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of impurities in starting materials.- Check the purity and activity of all starting materials and catalysts.- Optimize the reaction temperature. For thermally sensitive compounds, consider lower temperatures for a longer duration.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Purify starting materials if necessary.
Formation of a Sticky, Intractable Residue - Polymerization of starting materials or intermediates.- Decomposition at elevated temperatures.- Lower the reaction temperature.- Reduce the reaction time.- Consider using a milder catalyst or solvent.- Employ ultrasound or microwave irradiation which can often prevent the formation of polymeric byproducts by providing localized energy for a shorter duration.
Difficult Purification / Multiple Spots on TLC - Formation of multiple byproducts due to side reactions (e.g., bis-adducts, incomplete cyclization).- Isomeric products.- Optimize the stoichiometry of reactants to disfavor the formation of bis-adducts.- Adjust the pH or catalyst to promote the desired cyclization pathway.- Utilize advanced purification techniques such as preparative TLC or HPLC.- Explore different solvent systems for column chromatography to achieve better separation.
Product is Contaminated with Starting Materials - Incomplete reaction.- Inappropriate work-up procedure.- Increase the reaction time or temperature (if stability allows).- Consider adding a small excess of one of the other reactants to drive the consumption of the remaining starting material.- Modify the work-up to effectively remove unreacted starting materials (e.g., acid-base extraction).

Experimental Protocols

Key Experiment: Microwave-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is adapted from a representative procedure for the efficient synthesis of isoxazolo[5,4-b]pyridine derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Methylisoxazol-5-amine (1 mmol)

  • Active methylene compound (e.g., tetronic acid or indan-1,3-dione) (1 mmol)

  • Water (5 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and the active methylene compound (1 mmol) is prepared in water (5 mL) in a sealed vessel.

  • The reaction vessel is placed in a microwave reactor.

  • The mixture is irradiated at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete (monitored by TLC), the vessel is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with water and then with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow start High Level of Byproducts Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_conditions Analyze Reaction Conditions (Temperature, Time) start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity adjust_stoichiometry Optimize Reactant Ratios check_stoichiometry->adjust_stoichiometry Incorrect adjust_conditions Modify Temperature or Time (e.g., lower temp, shorter time) check_conditions->adjust_conditions Suboptimal change_catalyst Consider Alternative Catalyst check_conditions->change_catalyst Optimal, but still issues change_solvent Investigate Different Solvent check_conditions->change_solvent Optimal, but still issues use_mw_us Employ Microwave or Ultrasound Irradiation check_conditions->use_mw_us Optimal, but still issues purify_reagents Purify Starting Materials check_purity->purify_reagents Impure end Minimized Byproducts adjust_stoichiometry->end adjust_conditions->end purify_reagents->end change_catalyst->end change_solvent->end use_mw_us->end

Caption: A logical workflow for troubleshooting and minimizing byproduct formation.

Reaction Pathway for Multicomponent Synthesis

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates A Aryl Glyoxal D Knoevenagel Adduct A->D Knoevenagel Condensation B 5-Aminoisoxazole E Michael Adduct B->E Michael Addition C Active Methylene Compound C->D D->E F Isoxazolo[5,4-b]pyridine (Desired Product) E->F Cyclization & Aromatization

Caption: General reaction pathway for the three-component synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Isoxazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Isoxazolo[5,4-b]pyridin-3-amine, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

A1: Several synthetic routes are available, broadly categorized into two main approaches: annulation of an isoxazole ring to a functionalized pyridine derivative, or annulation of a pyridine ring to a 4-aminoisoxazole.[1] Modern methods often employ microwave-assisted or ultrasound-assisted multi-component reactions, which can offer high yields and shorter reaction times.[2] Green chemistry approaches using water as a solvent have also been developed for the synthesis of isoxazolopyridin-3-amine derivatives, highlighting operational simplicity and scalability.[3]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale. For the synthesis of heterocyclic amines like this compound, key considerations include:

  • Heat Transfer: Exothermic reactions can lead to temperature control issues in large reactors, potentially causing side reactions and impurity formation.

  • Mass Transfer and Mixing: Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and selectivity on a larger scale.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can be cumbersome and inefficient at scale. Crystallization and filtration become critical steps for obtaining the final product with high purity.

  • Impurity Profile: The type and quantity of impurities may differ between lab-scale and large-scale production.

Q3: What are the potential biological activities of this compound and its derivatives?

A3: Isoxazolo[5,4-b]pyridine derivatives have shown a range of biological activities. For instance, sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have demonstrated antibacterial and antiproliferative activity.[4] The broader class of pyrazolopyridines, which are structurally related, are known to function as kinase inhibitors and are being investigated for anti-cancer targeted therapy.[5][6] Some isoxazolopyridine derivatives have also been investigated for their potential to inhibit cytochrome P450 enzymes.[7]

Troubleshooting Guides

Issue 1: Low Yield
Potential CauseSuggested Solution
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, LC-MS).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.- Ensure efficient mixing to avoid localized areas of low reagent concentration.
Side Reactions - Optimize the reaction temperature. For exothermic reactions, improve cooling to prevent temperature spikes.- Control the rate of addition of critical reagents.- Evaluate the stoichiometry of reactants; an excess of one reagent may promote side product formation.
Product Degradation - Assess the stability of the product under the reaction and work-up conditions.- If the product is sensitive to heat, consider running the reaction at a lower temperature for a longer duration.- If the product is acid or base sensitive, ensure the pH is controlled during work-up.
Inefficient Work-up - Optimize the extraction procedure to ensure the product is fully transferred to the desired phase.- For crystallization, screen different solvents and solvent mixtures to maximize recovery.- Ensure the product is not lost during filtration and washing steps.
Issue 2: Impurity Formation
Potential Impurity TypeIdentification and Control
Starting Material Impurities - Analyze the purity of all starting materials before use.- If necessary, purify starting materials to remove reactive impurities that could interfere with the reaction.
Byproducts from Side Reactions - Characterize major impurities using techniques like LC-MS and NMR.- Adjust reaction conditions (temperature, concentration, stoichiometry) to disfavor the formation of these byproducts.- For example, in reactions involving cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities.
Degradation Products - Identify degradation pathways by performing stress testing (e.g., heating the pure product in the reaction solvent).- Modify work-up and purification conditions to be milder (e.g., lower temperatures, shorter exposure to acidic or basic conditions).
Residual Solvents - Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature) to remove residual solvents.- Quantify residual solvents using Gas Chromatography (GC).

Experimental Protocols

Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives in Water (Lab-Scale Example) [2]

This method represents a green and efficient approach that could be a starting point for scale-up development.

  • Reactants: A mixture of an appropriate 5-aminoisoxazole, an active methylene compound (e.g., malononitrile), and an aldehyde or ketone.

  • Solvent: Water

  • Conditions: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration, washed with water, and dried. This method often avoids the need for chromatographic purification.

Considerations for Scaling Up the Above Protocol:

  • Microwave Technology: Specialized large-scale microwave reactors would be required.

  • Thermal Management: Even with microwaves, heat management is crucial. The power and temperature profile must be carefully controlled.

  • Mixing: Mechanical stirring within the reactor is necessary to ensure homogeneity.

  • Product Isolation: Filtration and drying equipment must be appropriately sized for the intended scale.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification (if necessary) cluster_analysis Analysis A Reactant A (e.g., 5-Aminoisoxazole derivative) Reaction Reaction (e.g., Microwave in Water) A->Reaction B Reactant B (e.g., Active Methylene Compound) B->Reaction C Reactant C (e.g., Aldehyde/Ketone) C->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing (e.g., with Water) Filtration->Washing Drying Drying (e.g., Vacuum Oven) Washing->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product QC Quality Control (HPLC, LC-MS, NMR) Pure_Product->QC

Caption: General workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Given that structurally related pyrazolopyridines are known kinase inhibitors, a potential mechanism of action for this compound derivatives in an anti-cancer context could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

signaling_pathway Hypothetical Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical signaling pathway showing inhibition of a receptor tyrosine kinase.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction cluster_impurities Impurity Issues cluster_no_impurities No Major Impurities Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Incomplete_Yes No Check_Completion->Incomplete_Yes No Complete_Yes Yes Check_Completion->Complete_Yes Yes Check_Mixing Is mixing adequate? Incomplete_Yes->Check_Mixing Check_Temp Is temperature optimal? Incomplete_Yes->Check_Temp Extend_Time Extend reaction time Incomplete_Yes->Extend_Time Check_Impurities Are there significant impurities? Complete_Yes->Check_Impurities Complete_Yes->Check_Impurities Impurities_Yes Yes Check_Impurities->Impurities_Yes Yes No_Impurities_Yes No Check_Impurities->No_Impurities_Yes No Optimize_Temp Optimize temperature control Impurities_Yes->Optimize_Temp Control_Addition Control reagent addition rate Impurities_Yes->Control_Addition Check_Workup Review work-up and isolation procedure No_Impurities_Yes->Check_Workup

Caption: Logical flow for troubleshooting low yield during scale-up.

References

Validation & Comparative

Comparative In Vivo Efficacy of Isoxazolo[5,4-b]pyridine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available preclinical data on the anticancer properties of isoxazolo[5,4-b]pyridine derivatives, with a focus on their effectiveness in in vivo models.

The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the field of oncology. While a substantial body of research has been dedicated to the synthesis and in vitro evaluation of these compounds, comprehensive comparative studies detailing their in vivo efficacy are limited. This guide synthesizes the available preclinical data, focusing on a notable study of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, a class of complex analogs built upon the isoxazolo[5,4-b]pyridine core.

In Vivo Antitumor Activity of Isoxazolo[5',4':5,6]pyrido[2,3-b]indole Analogs

A key study by Rajanarendar and colleagues in 2012 investigated a series of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles for their anticancer activities. Among the synthesized compounds, analogs 7d and 7g demonstrated significant potential in both in vitro and in vivo settings, drawing comparisons to the established chemotherapeutic agent, Cisplatin.[1]

Summary of In Vivo Efficacy Data

While the specific quantitative outcomes of the in vivo studies, such as percentage of tumor growth inhibition or increase in lifespan, are not detailed in the available abstracts, the research highlights that analogs 7d and 7g exhibited noteworthy anticancer activity in murine models.[1] The in vivo experiments were conducted to validate the promising results obtained from in vitro cytotoxicity assays.

CompoundIn Vivo ModelComparatorOutcome
Analog 7dMurine Tumor ModelCisplatinPotential Anticancer Activity[1]
Analog 7gMurine Tumor ModelCisplatinPotential Anticancer Activity[1]
In Vitro Cytotoxicity Data

The in vivo potential of these compounds is supported by their potent in vitro activity against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)
Analog 7d HeLa (Cervical)1.21 ± 0.11
MCF-7 (Breast)1.89 ± 0.15
NCI-H460 (Lung)1.54 ± 0.13
Analog 7g HeLa (Cervical)1.56 ± 0.13
MCF-7 (Breast)1.23 ± 0.10
NCI-H460 (Lung)1.87 ± 0.16
Cisplatin HeLa (Cervical)1.87 ± 0.15
MCF-7 (Breast)2.12 ± 0.18
NCI-H460 (Lung)2.01 ± 0.17

Experimental Protocols

In Vivo Antitumor Activity Assessment (Methodology as described for similar compounds)

The in vivo anticancer efficacy of the isoxazolo[5',4':5,6]pyrido[2,3-b]indole analogs was evaluated in a murine tumor model. The following is a generalized protocol based on standard practices for such studies:

  • Animal Model: Male Swiss albino mice are typically used for these studies.

  • Tumor Cell Implantation: Ehrlich Ascites Carcinoma (EAC) cells are implanted intraperitoneally into the mice.

  • Treatment Regimen: Following a 24-hour period to allow for cell proliferation, the test compounds (analogs 7d and 7g) and the reference drug (Cisplatin) are administered. The compounds are typically dissolved in a suitable vehicle like DMSO.

  • Data Collection: The antitumor effect is assessed by monitoring parameters such as the increase in lifespan (% ILS) and changes in body weight. The mean survival time (MST) for each group is calculated.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional animal ethics committee guidelines.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways targeted by isoxazolo[5,4-b]pyridine analogs are still under extensive investigation, related indole-isoxazole hybrids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

G cluster_0 Cellular Stress/Drug Interaction cluster_1 Apoptotic Pathway Isoxazolo_Pyridine_Analog Isoxazolo[5,4-b]pyridine Analog Bax Bax (Pro-apoptotic) Isoxazolo_Pyridine_Analog->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Isoxazolo_Pyridine_Analog->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1. A putative signaling pathway for apoptosis induction by Isoxazolo[5,4-b]pyridine analogs.

The diagram above illustrates a potential mechanism where the analogs may inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and ultimately, apoptosis.

Experimental Workflow for In Vivo Studies

The workflow for evaluating the in vivo efficacy of these compounds follows a standardized preclinical path.

G Start Compound Synthesis and Characterization In_Vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro Lead_Selection Selection of Lead Compounds (7d, 7g) In_Vitro->Lead_Selection Animal_Model Animal Model Preparation (e.g., EAC inoculation) Lead_Selection->Animal_Model Treatment Treatment with Test Compounds and Control Animal_Model->Treatment Monitoring Monitoring of Tumor Growth and Survival Treatment->Monitoring Data_Analysis Data Analysis (MST, %ILS) Monitoring->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Figure 2. A generalized experimental workflow for the in vivo evaluation of anticancer compounds.

Conclusion

The available data, although limited in its direct comparative scope for the parent isoxazolo[5,4-b]pyridine scaffold, indicates that its more complex analogs, specifically the isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, hold significant promise as anticancer agents. The in vivo activity of analogs 7d and 7g, benchmarked against cisplatin, underscores the therapeutic potential of this heterocyclic system. Further comprehensive in vivo studies are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The exploration of their precise mechanisms of action will also be crucial in optimizing their therapeutic index and identifying potential biomarkers for patient stratification.

References

Isoxazolo[5,4-b]pyridine Derivatives Emerge as Potent Alternatives to 5-Fluorouracil in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and selective anticancer agents, a growing body of evidence suggests that certain isoxazolo[5,4-b]pyridine derivatives demonstrate superior or comparable cytotoxic activity against various cancer cell lines when compared to the long-standing chemotherapeutic agent, 5-fluorouracil (5-FU). These findings highlight the potential of this heterocyclic scaffold in the development of novel cancer therapies with potentially improved efficacy and reduced side effects.

This guide provides a comparative analysis of the cytotoxic profiles of isoxazolo[5,4-b]pyridine derivatives and 5-fluorouracil, supported by experimental data from recent studies. Detailed experimental protocols and an overview of the relevant signaling pathways are also presented to provide a comprehensive resource for researchers and drug development professionals.

Comparative Cytotoxic Activity

Recent studies have demonstrated the potent anticancer activity of various isoxazolo[5,4-b]pyridine and related isoxazole derivatives, with some compounds exhibiting significantly lower IC₅₀ values than 5-fluorouracil against the same cancer cell lines. The following table summarizes the comparative cytotoxic activity.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM) of DerivativeIC₅₀ (µM) of 5-FluorouracilReference
Isoxazolo[4,5-b]indole Derivatives 5aHuh7 (Liver)0.7 ± 0.12.8 ± 0.3[1]
5rHuh7 (Liver)2.5 ± 0.32.8 ± 0.3[1]
5tHuh7 (Liver)1.8 ± 0.22.8 ± 0.3[1]
5aMCF7 (Breast)3.6 ± 0.414.1 ± 1.5[1]
5rMCF7 (Breast)4.1 ± 0.514.1 ± 1.5[1]
5tMCF7 (Breast)5.3 ± 0.614.1 ± 1.5[1]
5aHCT116 (Colon)4.2 ± 0.518.4 ± 2.0[1]
5rHCT116 (Colon)3.9 ± 0.418.4 ± 2.0[1]
5tHCT116 (Colon)4.8 ± 0.518.4 ± 2.0[1]
Oxazolo[5,4-d]pyrimidine Derivatives 3gHT29 (Colon)58.4381.2[2][3]
Isoxazolo[5,4-b]pyridine Derivatives 3, 15, 8b, 4, 8a, 5Ehrlich ascites carcinomaHigher activity than 5-FU-[4]

Mechanisms of Action: A Tale of Two Scaffolds

The cytotoxic effects of 5-fluorouracil are primarily attributed to its role as an antimetabolite.[5] It disrupts DNA synthesis and repair by inhibiting thymidylate synthase, leading to a "thymineless death" in rapidly dividing cancer cells.[6][7] Additionally, its metabolites can be incorporated into RNA and DNA, further contributing to cellular damage.[5][6][7]

In contrast, isoxazole derivatives, including the isoxazolo[5,4-b]pyridine class, exhibit a broader range of mechanisms of action.[8] These can include the induction of apoptosis (programmed cell death), inhibition of crucial cellular enzymes like topoisomerase and histone deacetylases (HDACs), and interference with tubulin polymerization.[8] Some derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][3]

Signaling_Pathways cluster_0 5-Fluorouracil Pathway cluster_1 Isoxazolo[5,4-b]pyridine Derivatives Pathway (Generalized) FU 5-Fluorouracil FU_metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FU->FU_metabolites TS Thymidylate Synthase FU_metabolites->TS Inhibition RNA_dysfunction RNA Dysfunction FU_metabolites->RNA_dysfunction Incorporation into RNA DNA_damage DNA Damage FU_metabolites->DNA_damage Incorporation into DNA dNTPs dNTP Synthesis Blocked DNA_synthesis DNA Synthesis Inhibition Apoptosis_FU Apoptosis RNA_dysfunction->Apoptosis_FU DNA_damage->Apoptosis_FU Isox Isoxazolo[5,4-b]pyridine Derivative Multiple_Targets Multiple Cellular Targets (e.g., Kinases, Tubulin, Topoisomerase) Isox->Multiple_Targets Signaling_Cascades Disruption of Signaling Cascades Multiple_Targets->Signaling_Cascades Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascades->Cell_Cycle_Arrest Apoptosis_Isox Apoptosis Signaling_Cascades->Apoptosis_Isox

Fig. 1: Comparative signaling pathways of 5-Fluorouracil and Isoxazolo[5,4-b]pyridine derivatives.

Experimental Protocols

The evaluation of cytotoxic activity is a critical step in the discovery of new anticancer agents. The following are detailed methodologies for commonly employed in vitro assays.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isoxazolo[5,4-b]pyridine derivatives or 5-fluorouracil) and incubated for a specified period (e.g., 72 hours).[9]

  • MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.[9]

  • Incubation and Measurement: The plate is incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined.

Cytotoxicity_Workflow arrow arrow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds and control (5-FU) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_reagent Add cell viability reagent (e.g., MTS or SRB) incubate_48_72h->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance with a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate cell viability and determine IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Fig. 2: General workflow for an in vitro cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested.[1]

  • Fixation: The cells are washed and then fixed in ice-cold 70% ethanol to permeabilize the cell membranes.[1]

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[1]

  • Flow Cytometry Analysis: The DNA content of the individual cells is then analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[1]

Conclusion

The presented data underscores the significant potential of isoxazolo[5,4-b]pyridine and related isoxazole derivatives as a promising class of anticancer compounds. Their ability to exhibit potent cytotoxic activity, in some cases surpassing that of the established drug 5-fluorouracil, warrants further investigation. The diverse mechanisms of action associated with this scaffold may offer advantages in overcoming drug resistance and improving therapeutic outcomes. Continued research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is crucial for their translation into clinical applications.

References

A Comparative Analysis of Isoxazolo[5,4-b]pyridine Analogs and Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the in vitro cytotoxic activity of novel isoxazolo[5,4-b]pyridine-containing analogs against the widely used chemotherapeutic agent, cisplatin. The data presented is intended to inform researchers on the potential of this heterocyclic scaffold in the development of new anticancer agents.

Quantitative Comparison of Cytotoxic Activity

A study involving a series of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, which contain the isoxazolo[5,4-b]pyridine core structure, demonstrated promising anticancer activity for two of its analogs, 7d and 7g, when compared to cisplatin.[1][2] The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined against three human cancer cell lines: cervical (HeLa), breast (MCF-7), and lung (NCI-H460).[2]

The results, summarized in the table below, indicate that analogs 7d and 7g exhibit potent cytotoxic effects, with IC₅₀ values comparable to, and in some cases lower than, those of cisplatin.[2]

CompoundHeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)
Analog 7d 1.21 ± 0.111.89 ± 0.151.54 ± 0.13
Analog 7g 1.56 ± 0.131.23 ± 0.101.87 ± 0.16
Cisplatin 1.87 ± 0.152.12 ± 0.182.01 ± 0.17

Experimental Protocols

The following section outlines the methodologies employed for the key experiments cited in the evaluation of these isoxazolo[5,4-b]pyridine analogs.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium

  • Test compounds (isoxazolo[5,4-b]pyridine analogs and cisplatin)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (analogs 7d, 7g, and cisplatin) and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, the culture medium was removed, and 100 µL of fresh medium containing 20 µL of MTT solution was added to each well. The plates were then incubated for 4 hours.

  • Formazan Solubilization: After the incubation with MTT, the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ values were then calculated from the dose-response curves.

Visualizations

To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams have been generated.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_addition Add varying concentrations of Isoxazolo[5,4-b]pyridine analogs and Cisplatin incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT solution and incubate for 4h incubation_48h->mtt_addition formazan_solubilization Dissolve formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 490 nm formazan_solubilization->read_absorbance ic50_calculation Calculate IC50 values from dose-response curves read_absorbance->ic50_calculation

Caption: Workflow of the in vitro MTT cytotoxicity assay.

G Potential Signaling Pathway for Apoptosis Induction Compound Isoxazolo[5,4-b]pyridine Analog / Cisplatin DNA_Damage DNA Damage Compound->DNA_Damage Induces Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Activates Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

References

Validating Antitumor Efficacy in Ehrlich Ascites Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Ehrlich ascites carcinoma (EAC) model is a widely utilized transplantable tumor model in cancer research, valued for its rapid proliferation, high transplantability, and resemblance to human tumors, making it a sensitive model for screening potential chemotherapeutic agents.[1][2] This guide provides a comparative overview of the antitumor activities of various natural and synthetic compounds validated in the EAC model, with a focus on experimental data, detailed protocols, and the underlying molecular pathways.

Comparative Efficacy of Antitumor Compounds

The therapeutic potential of various compounds against Ehrlich ascites carcinoma has been evaluated based on several key parameters, including the inhibition of tumor growth (measured by tumor volume and viable cell count) and the increase in the lifespan of the tumor-bearing host. The following tables summarize the quantitative data from different studies, offering a clear comparison of their efficacy.

Table 1: Efficacy of Synthetic Compounds in EAC Models
CompoundDose% Inhibition of Viable Tumor Cells% Increase in LifespanReference Compound
Novel Azoles 10 mg/kgSignificant inhibitionSignificant increaseCisplatin (10 mg/kg)
15 mg/kgHighly significant inhibitionNear normal levels
Benzophenone Semicarbazone (BSC) Not specifiedSignificant inhibitionRemarkable increaseBleomycin
Metformin Not specified16.61% (vs. Cisplatin)Not specifiedCisplatin
1,3-thiazole analog (BTHP) 5 mg/kg/day38%131.25%Untreated Control
Substituted Glutamic Acid Analogs Not specifiedUp to 96.01% (inhibition of ascitic fluid weight)Not specifiedMitomycin-C
Table 2: Efficacy of Natural Compounds and Extracts in EAC Models
Compound/ExtractDose% Inhibition of Viable Tumor Cells% Increase in LifespanReference Compound
Cleome gynandra Extract Dose-dependentSubstantial reduction in tumor volumeNot specifiedUntreated Control
Achillea fragrantissima Extract Not specifiedSignificant reduction in tumor weightNot specifiedUntreated Control
Luteolin 25 mg/kgSignificant reduction in tumor volume and weightFrom 28 to 74 daysUntreated Control
Aegle marmelos Leaf Extracts
n-hexane extract (APHE)100 mg/kg62.2%Not specifiedDoxorubicin (0.8 mg/kg)
methanolic extract (APME)100 mg/kg59.25%Not specified
chloroform extract (APCE)100 mg/kg54.86%Not specified
Alternanthera brasiliana Extract (EAAB) Dose-dependentSignificant decreaseElevated lifespan5-Fluorouracil
Selenium Not specifiedSignificant reduction in tumor volume40% reduction in mortalityDoxorubicin

Experimental Protocols

Standardized protocols are crucial for the reproducibility of results. The following outlines a typical experimental workflow for validating antitumor activity in the EAC model.

Induction of Ehrlich Ascites Carcinoma

The EAC cell line is maintained by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.[1][3] For inducing tumors, a suspension of EAC cells (typically 2.5 × 10^6 cells) is injected i.p. into the mice.[1][4] The tumor is allowed to grow for a specified period, usually 24 hours, before the commencement of treatment.[3]

Treatment Regimen

The test compounds are administered at various doses, and the route of administration is typically intraperitoneal.[1][3] A standard chemotherapeutic drug, such as cisplatin, doxorubicin, or 5-fluorouracil, is often used as a positive control, while a control group receives a placebo (e.g., saline).[1][3][5] The treatment is usually continued for a specific duration, for instance, daily for 10 days.[1]

Assessment of Antitumor Activity

The effectiveness of the treatment is assessed by monitoring several parameters:

  • Tumor Volume and Weight: The ascitic fluid is collected, and its volume is measured. The tumor weight is also determined.[5][6]

  • Viable Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is counted, often using the trypan blue exclusion method.[1][5]

  • Survival Time: The lifespan of the treated mice is monitored and compared to the control group to determine the percentage increase in lifespan.[1][6]

  • Hematological and Biochemical Parameters: Blood samples are analyzed to assess the impact on red blood cells, white blood cells, hemoglobin, and various biochemical markers.[5][6]

Signaling Pathways in EAC and Therapeutic Intervention

The antitumor activity of the evaluated compounds is often mediated through the modulation of specific signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

p53 and Bcl-2 Apoptotic Pathway

Several compounds exert their anticancer effects by inducing apoptosis in EAC cells. This is often achieved by upregulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][7] An imbalance in the Bax/Bcl-2 ratio is a critical determinant of apoptosis.[1]

p53_Bcl2_Pathway cluster_0 Antitumor Compound cluster_1 Cellular Response Compound Antitumor Compound p53 p53 (Tumor Suppressor) Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptotic pathway in EAC cells.

Wnt/β-catenin/SMAD4 Signaling Pathway

The Wnt/β-catenin pathway is implicated in cancer development. Luteolin has been shown to exert its antitumor effects against EAC by blocking this pathway, leading to a reduction in tumor volume and weight.[8]

Wnt_Pathway cluster_0 Wnt Signaling Pathway cluster_1 Therapeutic Intervention Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin Activates SMAD4 SMAD4 BetaCatenin->SMAD4 Activates Proliferation Tumor Cell Proliferation SMAD4->Proliferation Promotes Luteolin Luteolin Luteolin->Wnt Inhibits

Caption: Inhibition of the Wnt/β-catenin/SMAD4 pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth and survival.[9] Rutin has been demonstrated to modulate this pathway, leading to increased apoptosis in cancer cells.[10] Melatonin has also been shown to inhibit the activity of the mTOR signaling pathway.[9]

PI3K_AKT_mTOR_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Therapeutic Intervention PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Rutin_Melatonin Rutin / Melatonin Rutin_Melatonin->mTOR Inhibits

Caption: Therapeutic inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Antitumor Activity Validation

The following diagram illustrates a generalized workflow for assessing the antitumor activity of a compound in the EAC model.

Experimental_Workflow cluster_workflow Experimental Workflow start EAC Cell Line Maintenance inoculation Intraperitoneal Inoculation of EAC Cells into Mice start->inoculation treatment Treatment with Test Compound/Control inoculation->treatment monitoring Monitoring of Tumor Growth and Survival treatment->monitoring data_collection Data Collection (Tumor Volume, Cell Count, etc.) monitoring->data_collection analysis Data Analysis and Comparison data_collection->analysis

Caption: Workflow for EAC model antitumor studies.

References

Heterocyclic Compounds in Oncology: A Comparative In Vivo Evaluation in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets have led to numerous FDA-approved anticancer drugs. For researchers and drug development professionals, understanding the in vivo efficacy and mechanisms of action of new heterocyclic entities is paramount. This guide provides a comparative analysis of recently investigated heterocyclic compounds in preclinical xenograft models, offering a snapshot of their performance against established treatments.

Comparative Efficacy of Novel Heterocyclic Compounds

This section details the in-vivo anti-tumor activity of selected novel heterocyclic compounds in comparison to standard-of-care chemotherapeutic agents. The data, derived from recent preclinical studies, is presented to facilitate a clear comparison of their therapeutic potential.

Quinazoline Derivative C18 vs. 5-Fluorouracil (5-FU) in a Gastric Cancer Xenograft Model

A recent study highlighted a novel quinazoline derivative, compound 18, which demonstrated significant anti-tumor effects in a human gastric cancer (MGC-803) xenograft model. The efficacy of compound 18 was directly compared with the widely used chemotherapeutic drug, 5-Fluorouracil (5-FU).

Data Summary:

CompoundDosageXenograft ModelTumor Growth Inhibition (TGI)Observations
Compound 18 Not SpecifiedMGC-803Significantly better than 5-FUNo obvious pathological damage or effect on body weight was observed in mice.[1]
5-Fluorouracil (5-FU) Not SpecifiedMGC-803Standard-

Further preclinical evaluation revealed that compound 18 effectively inhibited the migration of MGC-803 cells, induced cell cycle arrest at the G2/M phase, and promoted apoptosis.[1]

Imidazole-Pyridine Hybrid 5e vs. Cisplatin in an Ehrlich Ascites Carcinoma Model

In another investigation, an imidazole-pyridine hybrid, compound 5e, was evaluated for its in vivo antitumor efficacy in a mouse model bearing Ehrlich Ascites Carcinoma (EAC). Its performance was benchmarked against the platinum-based drug, cisplatin.

Data Summary:

CompoundDosageXenograft ModelTumor Volume ReductionObservations
Compound 5e 50 mg/kgEAC~50%No significant changes in body weight or vital organ morphology were observed during the treatment.[2]
250 mg/kgEAC~66%
Cisplatin 2.5 mg/kgEACStandard-

A notable decrease in tumor volume was observed starting from day 6 of the treatment with compound 5e, indicating its effectiveness in inhibiting tumor growth.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.

Xenograft Model: MGC-803 (Gastric Cancer)
  • Cell Line: Human gastric cancer cell line MGC-803.

  • Animal Model: Nude mice.

  • Tumor Implantation: MGC-803 cells are subcutaneously injected into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Compound 18 and 5-FU are administered to their respective groups. The exact dosage and schedule were not detailed in the provided search results.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary endpoint.[1]

  • Toxicity Assessment: Acute toxicity is assessed by observing the mice for any signs of pathological damage and by monitoring their body weight.[1]

Xenograft Model: Ehrlich Ascites Carcinoma (EAC)
  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

  • Animal Model: Mice.

  • Tumor Implantation: EAC cells are implanted to establish the tumor model.

  • Drug Administration: Treatment with compound 5e (50 and 250 mg/kg) and cisplatin (2.5 mg/kg) was administered intraperitoneally every alternate day for 26 days.[2]

  • Efficacy Evaluation: Tumor volume is measured regularly to assess the retardation in tumor growth.[2]

  • Toxicity Assessment: The body weight of the mice and the morphology of vital organs are monitored to assess treatment-related toxicity.[2]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these heterocyclic compounds is key to their rational development.

Quinazoline Derivative C18: A Multi-faceted Approach to Inhibit Gastric Cancer

Compound 18 exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. Its mechanism involves the modulation of key regulatory proteins in these pathways.

G C18 Compound 18 Apoptosis Induction of Apoptosis C18->Apoptosis CellCycleArrest G2/M Phase Arrest C18->CellCycleArrest Migration Inhibition of Cell Migration C18->Migration TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth Migration->TumorGrowth

Caption: Mechanism of action for Quinazoline derivative C18.

Imidazole-Pyridine Hybrid 5e: Targeting the Akt Signaling Pathway

The imidazole-pyridine hybrid 5e is suggested to exert its anticancer activity by targeting the Akt signaling pathway, a critical regulator of cell survival and proliferation.

G 5e Imidazole-Pyridine Hybrid 5e Akt Akt Receptor 5e->Akt Inhibits TumorGrowth Inhibition of Tumor Growth Akt->TumorGrowth Promotes

Caption: Proposed mechanism of Imidazole-Pyridine Hybrid 5e.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of these heterocyclic compounds in xenograft models is a standardized process designed to yield robust and reproducible data.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Cancer Cell Line Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization & Grouping D->E F Drug Administration E->F G Tumor Volume & Body Weight Measurement F->G Repeated Measures H Endpoint Analysis G->H I Statistical Analysis H->I

Caption: General workflow for in vivo xenograft studies.

References

A Comparative Guide to the Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridines: Classical vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and outcome of synthetic methodologies are paramount. This guide provides a direct comparison of classical and microwave-assisted approaches for the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, a class of compounds with recognized biological activity.

The synthesis of these target molecules involves the arylsulfonation of 3-aminoisoxazolo[5,4-b]pyridine with various arylsulfonyl chlorides.[1] This comparison demonstrates that while both classical heating and microwave irradiation can yield the desired products, the microwave-assisted approach offers significant advantages in terms of reaction time and, in some cases, improved yields.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from the comparative synthesis of a series of N-isoxazolo[5,4-b]pyridine-3-yl-arylsulfonamides, highlighting the differences in reaction times and product yields between the two methods.

CompoundAryl SubstituentMethodReaction TimeYield (%)
2 HClassical (A)6 hours70
Microwave (B)15 minutes75
3 4-BrClassical (A)6 hours65
Microwave (B)15 minutes70
4 4-ClClassical (A)6 hours60
Microwave (B)15 minutes75
5 4-CH₃Classical (A)6 hours70
Microwave (B)15 minutes80
6 4-OCH₃Classical (A)6 hours65
Microwave (B)15 minutes75

Experimental Protocols

The synthesis of these novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine was achieved through two distinct methodologies as outlined below.[1]

Classical Synthesis (General Procedure A)

A solution of 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran was prepared. To this solution, a few drops of anhydrous pyridine and 0.01 mol of the appropriate arylsulfonyl chloride (benzenesulfonyl, 4-bromobenzenesulfonyl, 4-chlorobenzenesulfonyl, 4-methylbenzenesulfonyl, or 4-methoxybenzenesulfonyl chloride) were added. The resulting reaction mixture was heated under reflux for 6 hours. Following the reflux period, the solvent was removed by evaporation under vacuum. The residue obtained was then triturated with water, filtered, dried, and finally crystallized from ethanol to yield the pure product.[1]

Microwave-Assisted Synthesis (General Procedure B)

In a manner similar to the classical method, a solution of 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran was prepared, to which a few drops of anhydrous pyridine and 0.01 mol of the corresponding arylsulfonyl chloride were added. This reaction mixture was then subjected to microwave irradiation and stirred under reflux in a microwave reactor for a total of 15 minutes, which was divided into three 5-minute intervals. After the irradiation cycles, the solvent was evaporated under reduced pressure. The resulting residue was triturated with water, filtered, dried, and recrystallized from ethanol to afford the final sulfonamide derivative.[2]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for producing sulfonamide isoxazolo[5,4-b]pyridines, applicable to both classical and microwave-assisted methods.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_methods Heating Method cluster_workup Work-up & Purification cluster_product Final Product A 3-Aminoisoxazolo[5,4-b]pyridine E Mixing of Reactants A->E B Arylsulfonyl Chloride B->E C Tetrahydrofuran (Solvent) C->E D Pyridine (Catalyst) D->E F Classical Reflux (6 hours) E->F Classical G Microwave Irradiation (15 minutes) E->G Microwave H Solvent Evaporation F->H G->H I Trituration with Water H->I J Filtration & Drying I->J K Recrystallization (Ethanol) J->K L Sulfonamide Isoxazolo[5,4-b]pyridine K->L

Caption: General workflow for the synthesis of sulfonamide isoxazolo[5,4-b]pyridines.

Conclusion

The comparative data clearly indicates that microwave-assisted synthesis is a significantly more time-efficient method for the preparation of sulfonamide isoxazolo[5,4-b]pyridines, reducing the reaction time from 6 hours to just 15 minutes.[1][2] Furthermore, the yields obtained via the microwave method were consistently equal to or higher than those from the classical approach. For researchers and professionals in drug discovery and development, where rapid synthesis and optimization are crucial, the microwave-assisted protocol presents a compelling alternative to conventional heating methods for this class of compounds. The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and reaction times.[3][4][5]

References

Thio-Analogues of Tetrahydroisoxazolopyridin-3-ol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of thio-analogues of tetrahydroisoxazolopyridin-3-ol and their corresponding oxygen-containing counterparts. The replacement of the oxygen atom with sulfur in the isoxazole ring significantly impacts the pharmacological profile of these compounds, particularly their interaction with the GABAergic system. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Comparative Biological Activity

The primary biological activities of interest for these compounds are their effects on GABA (gamma-aminobutyric acid) receptors and GABA uptake. The following tables summarize the comparative data for the key thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP), and its oxygenated counterpart, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), as well as their related analogues, thio-THPO and THPO.

CompoundTargetActivityQuantitative DataReference
THIP GABA-A ReceptorAgonistPotent Agonist[1]
Thio-THIP GABA-A ReceptorAgonistWeak Agonist[1]

Table 1: Comparison of GABA-A Receptor Agonist Activity

CompoundTargetActivityQuantitative DataReference
THPO GABA UptakeInhibitorPotent Inhibitor[1]
Thio-THPO GABA UptakeInhibitorSlightly weaker than THPO[1]

Table 2: Comparison of GABA Uptake Inhibition

A notable difference was also observed in the potential of these compounds to cross the blood-brain barrier (BBB). The I/U ratios, which are indicative of the ability to penetrate the BBB, were calculated for both the thio-analogues and their oxygen counterparts.[1] Lower I/U ratios for the thio-analogues suggest they may more readily enter the brain following systemic administration.[1]

CompoundI/U RatioPredicted BBB PenetrationReference
THIP 500 or 1500Enters the brain[1]
Thio-THIP 16May easily penetrate[1]
THPO 2500Enters the brain[1]
Thio-THPO 63May easily penetrate[1]

Table 3: Comparison of Blood-Brain Barrier Penetration Potential

Signaling Pathway

The primary target for THIP and its thio-analogue is the GABA-A receptor, a ligand-gated ion channel. The binding of a GABA-A agonist initiates a conformational change in the receptor, opening a chloride ion channel and leading to hyperpolarization of the neuron, which is an inhibitory effect.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA or Agonist (e.g., THIP, Thio-THIP) GABA_A_Receptor GABA-A Receptor GABA_Agonist->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Rat Brain Homogenization B Synaptic Membrane Isolation A->B C Incubate Membranes with Radioligand & Test Compound D Filter to Separate Bound & Free Ligand C->D E Measure Radioactivity of Bound Ligand D->E F Calculate IC50 Value E->F GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Rat Brain Homogenization B Synaptosome Isolation A->B C Incubate Synaptosomes with [3H]GABA & Test Compound D Terminate Uptake by Filtration & Washing C->D E Measure [3H]GABA in Synaptosomes D->E F Calculate IC50 Value E->F

References

Comparative Analysis of Isoxazolo[5,4-b]pyridine Based Kinase Inhibitors and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cross-reactivity and biological activity of isoxazolo[5,4-b]pyridine derivatives and related heterocyclic compounds.

Executive Summary

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry for the development of novel kinase inhibitors. However, publicly available data on the specific kinase inhibitory profiles and cross-reactivity of isoxazolo[5,4-b]pyridine derivatives are currently limited. This guide summarizes the available antiproliferative data for this scaffold and provides a comparative analysis with the closely related and better-characterized thiazolo[5,4-b]pyridine analogs to infer potential kinase targets and guide future research. While direct cross-reactivity studies on isoxazolo[5,4-b]pyridine kinase inhibitors are not extensively documented, the data on analogous compounds suggest that kinases such as c-KIT and PI3K may be relevant targets. This guide presents the available data in a structured format, details relevant experimental protocols, and provides visualizations to aid in the understanding of the structure-activity relationships and potential signaling pathways involved.

Data Presentation

Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives

While specific kinase inhibition data is not widely available, a study on 3-substituted aminoisoxazolo[5,4-b]pyridines has demonstrated their cytotoxic activity against various human and mouse tumor cell lines. The inhibitory dose 50% (ID50) values for two of the most active compounds are presented below.

Table 1: In Vitro Antiproliferative Activity of 3-Substituted Aminoisoxazolo[5,4-b]pyridines

Compound Chemical Name ID50 (µg/mL) Cell Lines
V 3-chloroacetylaminoisoxazolo[5,4-b]pyridine < 4 8 human and mouse tumor cell lines

| VI | 3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridine | < 4 | 8 human and mouse tumor cell lines |

Source: Data extrapolated from a study on the synthesis and antiproliferative activity of new 3-substituted aminoisoxazolo[5,4-b]pyridines. The specific cell lines and exact ID50 values below 4 µg/mL were not detailed in the available literature.

Comparative Cross-Reactivity Data: Thiazolo[5,4-b]pyridine Analogs

Due to the limited kinase-specific data for the isoxazolo[5,4-b]pyridine scaffold, we present data from its close structural analog, thiazolo[5,4-b]pyridine. These compounds have been evaluated for their inhibitory activity against various kinases, providing insights into the potential targets for the isoxazolo series.

Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 19a

Kinase Isoform IC50 (nM)
PI3Kα 3.4
PI3Kβ >30
PI3Kγ 1.8

| PI3Kδ | 2.5 |

Source: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2]

Table 3: Comparative Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 6r against c-KIT

Compound/Drug c-KIT (Wild-Type) IC50 (µM) c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported 4.77
Imatinib 0.27 37.93

| Sunitinib | 0.14 | 3.98 |

Source: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of the analogous thiazolo[5,4-b]pyridine derivatives. These protocols are standard in the field and would be applicable for the evaluation of isoxazolo[5,4-b]pyridine based kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Enzymatic Assay
  • Assay Principle: This assay measures the activity of PI3K isoforms by quantifying the amount of phosphorylated substrate produced. The assay is typically performed in a high-throughput format using a luminescent or fluorescent readout.

  • Procedure:

    • PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are incubated with the test compounds at various concentrations in a suitable assay buffer.

    • The kinase reaction is initiated by the addition of the substrate (e.g., phosphatidylinositol-4,5-bisphosphate) and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1][2]

Radiometric Biochemical Kinase Assay for c-KIT
  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Procedure:

    • The c-KIT kinase (both wild-type and mutant forms) is incubated with the test compounds at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and [γ-³²P]ATP.

    • The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are determined from the dose-response curves.[3]

Cell Viability (Antiproliferative) Assay
  • Assay Principle: This assay determines the concentration of a compound required to inhibit the growth of cultured tumor cells by 50% (GI50). It is a measure of the compound's cytotoxic or cytostatic effects.

  • Procedure:

    • Cancer cell lines (e.g., GIST-T1, HMC1.2) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin assay.

    • The absorbance or fluorescence is measured using a plate reader.

    • GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizations

G Structural Comparison of Scaffolds cluster_0 Isoxazolo[5,4-b]pyridine cluster_1 Thiazolo[5,4-b]pyridine isoxazolo_scaffold isoxazolo_label Core Scaffold thiazolo_label Analogous Scaffold thiazolo_scaffold

Caption: Structural comparison of the Isoxazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine cores.

G Potential Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: A potential signaling pathway (PI3K/Akt) that could be targeted by these inhibitors.

G Experimental Workflow for Kinase Inhibitor Screening Compound_Library Isoxazolo[5,4-b]pyridine Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Panel (Cross-Reactivity) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferative) Selectivity_Panel->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound

References

Head-to-Head Comparison: Unraveling the Biological Activity of Isoxazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer properties of isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine isomers reveals distinct activity profiles, highlighting the critical role of the nitrogen atom's position within the pyridine ring. While direct comparative studies on identical derivatives are limited, analysis of structurally similar compounds tested against the same cancer cell lines provides valuable insights into their therapeutic potential.

The isoxazolopyridine scaffold, a fusion of isoxazole and pyridine rings, has emerged as a promising framework in medicinal chemistry, with its various isomers demonstrating a range of biological activities. This guide provides a comparative analysis of the anticancer activity of two prominent isomers: isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine.

Comparative Anticancer Activity

To facilitate a meaningful comparison, data from various studies on the cytotoxicity of derivatives of both isomers against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines have been collated. It is important to note that these are not direct head-to-head comparisons of identical molecules but rather a compilation of data for different derivatives of each isomeric core.

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Isoxazolo[5,4-b]pyridine N-(4-methylphenyl)sulfonyl-isoxazolo[5,4-b]pyridin-3-amineMCF-7161.08 µg/mL (~490 µM)[1]
Isoxazolo[4,5-b]pyridine Indole-based 4,5-dihydroisoxazole derivativeMCF-794.68[2]
Isoxazolo[4,5-b]pyridine Indole-based 4,5-dihydroisoxazole derivativeA549>100[2]

Note: The IC50 value for the isoxazolo[5,4-b]pyridine derivative was converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 330 g/mol .

The significant difference in the substitution patterns of the tested compounds underscores the critical influence of appended functional groups on the overall biological activity. Further studies involving the synthesis and parallel testing of identically substituted derivatives of both isoxazolopyridine isomers are warranted to establish a definitive structure-activity relationship.

Experimental Protocols

The cytotoxic activities of the isoxazolopyridine derivatives were primarily evaluated using the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (isoxazolopyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][4][5][6]

Putative Signaling Pathway: Kinase Inhibition

Many isoxazole-containing heterocyclic compounds have been reported to exert their anticancer effects by inhibiting various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[7][8][9] Dysregulation of these pathways is a hallmark of cancer. While the specific kinase targets for isoxazolopyridine isomers are not yet fully elucidated, a plausible mechanism of action involves the inhibition of key kinases in oncogenic signaling cascades.

G Putative Signaling Pathway for Isoxazolopyridine Isomers cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Isoxazolopyridine Isoxazolopyridine Isomers Isoxazolopyridine->RTK Isoxazolopyridine->RAF Isoxazolopyridine->PI3K CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Putative mechanism of action for isoxazolopyridine isomers as kinase inhibitors.

The diagram above illustrates a simplified model of how isoxazolopyridine isomers may inhibit cancer cell proliferation and survival. By targeting key kinases such as Receptor Tyrosine Kinases (RTKs), RAF, or PI3K, these compounds can block downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways. Inhibition of these pathways ultimately leads to the downregulation of transcription factors responsible for cell cycle progression and the promotion of cell survival, thereby exerting an anticancer effect.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of isoxazolopyridine isomers is depicted below.

G Start Starting Materials Synthesis Chemical Synthesis of Isoxazolopyridine Isomers Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In vitro Anticancer Screening (e.g., MTT Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for isoxazolopyridine drug discovery.

References

Structure-Activity Relationship (SAR) of 3-Substituted Aminoisoxazolo[5,4-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted aminoisoxazolo[5,4-b]pyridines, focusing on their antiproliferative and antibacterial activities. The information is compiled from published studies to facilitate further research and development in this area.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Modifications at the 3-position of the aminoisoxazolo[5,4-b]pyridine core have been explored to understand the impact of different substituents on the biological profile of these compounds. This guide focuses on two main classes of derivatives: 3-amido/imino and 3-sulfonamido compounds, summarizing their synthesis, biological activity, and the key takeaways from SAR studies.

Data Presentation

Antiproliferative Activity of 3-Acylamino-aminoisoxazolo[5,4-b]pyridines

A study by Krystyna Porśba-Biały et al. investigated the antiproliferative activity of several 3-substituted aminoisoxazolo[5,4-b]pyridines. The most potent compounds were found to be those with short, halogenated acyl chains attached to the 3-amino group.[1]

Compound IDR GroupID50 (µg/mL) vs. Human Tumor Cell Lines
V -COCH₂Cl< 4
VI -COCH(Br)CH₃< 4

ID50 values are reported as being in the range of the international activity criterion for synthetic agents (4 µg/mL) against a panel of 8 human and mouse tumor cell lines.[1]

Antibacterial and Antiproliferative Activity of 3-Sulfonamido-aminoisoxazolo[5,4-b]pyridines

A series of novel sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine were synthesized and evaluated for their antibacterial and antiproliferative activities. The results indicate that the nature of the aryl sulfonyl substituent plays a crucial role in determining the biological activity.[2]

Compound IDAr GroupAntibacterial Activity (MIC in µg/mL)Antiproliferative Activity (IC50 in µg/mL)
P. aeruginosaE. coli
2 Phenyl125-500125-500
5 4-Methylphenyl125-500125-500

Experimental Protocols

General Synthesis of 3-Substituted Aminoisoxazolo[5,4-b]pyridines

The synthesis of the title compounds starts from the core molecule, 3-aminoisoxazolo[5,4-b]pyridine.

Synthesis of 3-Amido and 3-Imino Derivatives: 3-Aminoisoxazolo[5,4-b]pyridine is reacted with various acid halides or substituted aromatic aldehydes to yield the corresponding amides and Schiff bases, respectively. For instance, reaction with chloroacetyl chloride or 2-bromopropionyl bromide affords the active compounds V and VI.[1]

Synthesis of 3-Sulfonamido Derivatives: The 3-amino group of 3-aminoisoxazolo[5,4-b]pyridine is reacted with different arylsulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.[2]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was evaluated using a standard in vitro assay against a panel of human and mouse tumor cell lines.

  • Cell Culture: Tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (ID50 or IC50) is calculated from the dose-response curves.

In Vitro Antibacterial Activity Assay

The antibacterial activity was determined by assessing the minimum inhibitory concentration (MIC) of the compounds.

  • Bacterial Strains: Standard bacterial strains, such as Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922), are used.[2]

  • Broth Microdilution Method: The assay is typically performed in a 96-well plate format. A serial dilution of the test compounds is prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

G cluster_0 General Synthetic Pathways 3-Aminoisoxazolo[5,4-b]pyridine 3-Aminoisoxazolo[5,4-b]pyridine 3-Amido/Imino Derivatives 3-Amido/Imino Derivatives 3-Aminoisoxazolo[5,4-b]pyridine->3-Amido/Imino Derivatives RCOX or RCHO 3-Sulfonamido Derivatives 3-Sulfonamido Derivatives 3-Aminoisoxazolo[5,4-b]pyridine->3-Sulfonamido Derivatives ArSO₂Cl

Caption: General synthetic routes to 3-substituted aminoisoxazolo[5,4-b]pyridines.

G cluster_1 Antiproliferative Assay Workflow cluster_2 Antibacterial Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Assess Viability (MTT/SRB) Assess Viability (MTT/SRB) Incubate->Assess Viability (MTT/SRB) Observe Growth Observe Growth Incubate->Observe Growth Calculate IC50 Calculate IC50 Assess Viability (MTT/SRB)->Calculate IC50 Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Compound Dilutions->Inoculate with Bacteria Inoculate with Bacteria->Incubate Determine MIC Determine MIC Observe Growth->Determine MIC

Caption: Workflow for in vitro biological activity evaluation.

Structure-Activity Relationship Insights

  • For Antiproliferative Activity:

    • Small, electrophilic acyl groups at the 3-amino position, particularly those containing halogens, appear to be crucial for potent cytotoxic activity.[1] This suggests a possible covalent interaction with biological targets within the cancer cells.

    • The sulfonamide linkage at the 3-position also confers antiproliferative activity, with the nature of the aryl substituent influencing the potency.[2]

  • For Antibacterial Activity:

    • The presence of a sulfonamide group at the 3-position is associated with antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

    • Substituents on the aryl ring of the sulfonamide moiety can modulate the antibacterial spectrum and potency. The provided data shows that both unsubstituted phenyl and 4-methylphenyl groups lead to similar activity profiles.[2]

Conclusion

The 3-aminoisoxazolo[5,4-b]pyridine scaffold serves as a versatile platform for the development of novel therapeutic agents. SAR studies indicate that the substituent at the 3-amino position significantly influences the biological activity profile, with halogenated acylamino and arylsulfonamido groups showing promise for antiproliferative and antibacterial applications, respectively. Further exploration of a wider range of substituents at this position is warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols provided herein should facilitate the design and evaluation of new analogues in this chemical series.

References

A Comparative Analysis of the Isoxazole Derivative NVP-AUY922 and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Isoxazole Derivative Against a Conventional Anticancer Agent.

This guide provides a head-to-head comparison of the novel isoxazole derivative NVP-AUY922 (also known as Luminespib) and the established anthracycline chemotherapeutic agent, Doxorubicin. The focus of this analysis is on their cytotoxic effects against the MCF-7 human breast cancer cell line, supported by experimental data and detailed methodologies to ensure reproducibility.

Data Presentation: Cytotoxicity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NVP-AUY922 and Doxorubicin on the MCF-7 breast cancer cell line after a 24-hour treatment period. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundTarget/Mechanism of ActionCell LineIC50 (24h)
NVP-AUY922 HSP90 InhibitorMCF-718.5 nM[1]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF-7450 nM[1]

Mechanism of Action: A Tale of Two Pathways

NVP-AUY922 exerts its anticancer effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins.[2][3][4][5] By inhibiting HSP90, NVP-AUY922 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell growth, proliferation, and survival.[3][6] In contrast, Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the induction of apoptosis.

Below is a diagram illustrating the HSP90 signaling pathway and the point of inhibition by NVP-AUY922.

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Cellular Processes cluster_2 Therapeutic Intervention HSP90_open HSP90 (Open) HSP90_closed HSP90 (Closed, ATP-bound) HSP90_open->HSP90_closed ATP binding HSP90_closed->HSP90_open ATP hydrolysis Folded_Client Active Client Protein HSP90_closed->Folded_Client Degradation Client Protein Degradation HSP90_closed->Degradation Client_Protein Oncogenic Client Protein (e.g., Akt, HER2) Client_Protein->HSP90_closed Binding Proliferation Proliferation Folded_Client->Proliferation Survival Survival Folded_Client->Survival Angiogenesis Angiogenesis Folded_Client->Angiogenesis NVPAUY922 NVP-AUY922 (Isoxazole Derivative) NVPAUY922->HSP90_closed Inhibits ATP Binding Degradation->Proliferation Inhibition Degradation->Survival Inhibition Degradation->Angiogenesis Inhibition

HSP90 signaling pathway and inhibition by NVP-AUY922.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.

Workflow:

References

Safety Operating Guide

Proper Disposal of Isoxazolo[5,4-b]pyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For Isoxazolo[5,4-b]pyridin-3-amine, a heterocyclic amine compound utilized in pharmaceutical research and development, adherence to specific disposal protocols is critical. The primary guideline for its disposal, as mandated by safety data sheets (SDS), is to "Dispose of contents/container to an approved waste disposal plant" (P501)[1]. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this compound from the laboratory setting.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the waste in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in a compliant disposal process. This compound waste should be categorized as hazardous chemical waste.

  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables such as filter paper, gloves, and vials, should be collected in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container. Do not mix this waste with other solvent streams unless compatibility has been verified.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, acids, and bases to prevent any potential violent reactions.

Step 2: Waste Container Selection and Labeling

The selection of an appropriate container and accurate labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][3] The label must also include:

    • The full chemical name: "this compound"

    • The date when waste was first added to the container (accumulation start date).[2]

    • An indication of the hazards (e.g., toxic).

For transport off-site, additional DOT labeling requirements may apply, including the proper shipping name, identification number, and hazard class labels.[1][4]

Step 3: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Storage Conditions: Containers in the SAA must be kept closed except when adding waste.[6] Store the container in a secondary containment bin to prevent spills from reaching drains.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[5]

Step 4: Arranging for Disposal by an Approved Vendor

The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.

  • Vendor Selection: It is the responsibility of the waste generator to ensure the chosen vendor is properly licensed and compliant with all federal, state, and local regulations.[7] Perform due diligence by checking their credentials and references.[7][8]

  • Waste Profile: You will likely need to provide the disposal company with a waste profile sheet, which includes the chemical composition and hazard information for this compound.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final disposal ("cradle to grave"). Ensure that the manifest is accurately completed and signed.

The following table summarizes the key quantitative data related to the on-site accumulation of hazardous waste:

ParameterRegulatory LimitCitation
Maximum Volume in SAA 55 gallons[5]
Time to Move Full Container 3 calendar days[5]
Maximum Storage Time in SAA (if not full) 12 months[5]

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste management protocols and regulations and does not cite specific experimental procedures for the disposal of this compound, as the recommended method is incineration or other approved thermal destruction by a licensed facility.

Diagrams of Disposal Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.

Disposal Workflow for this compound Figure 1: Step-by-Step Disposal Workflow A Step 1: Waste Identification & Segregation - Solid vs. Liquid - Check for Incompatibilities B Step 2: Container Selection & Labeling - Use Compatible Container - Affix 'Hazardous Waste' Label A->B C Step 3: On-Site Accumulation - Store in Satellite Accumulation Area (SAA) - Keep Container Closed B->C D Step 4: Arrange for Disposal - Select Licensed Vendor - Complete Waste Profile & Manifest C->D E Step 5: Waste Pickup - Licensed Transporter Collects Waste - Sign Manifest D->E F Step 6: Final Disposal - Transport to Approved Facility - Incineration or Other Treatment E->F

Caption: Step-by-step workflow for the disposal of this compound.

Caption: Essential components of a compliant hazardous waste label.

References

Essential Safety and Operational Protocols for Handling Isoxazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isoxazolo[5,4-b]pyridin-3-amine (CAS No. 92914-74-4), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research and development.

Hazard Identification and Personal Protective Equipment

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[1] Due to its chemical structure containing isoxazole and pyridine moieties, it should be handled with caution in a well-ventilated area or a certified laboratory chemical fume hood.[2][3][4]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[2][5][6] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact. Butyl rubber and PVA offer good chemical resistance to pyridine-based compounds.[5][6]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood.[2][3][4] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large spills.Minimizes inhalation of dust or vapors which can be harmful.[2][4]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always work with this compound within a properly functioning and certified laboratory chemical fume hood.[2][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling Procedures:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling the compound.[9]

  • Do not eat, drink, or smoke in the laboratory to prevent ingestion.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][5]

  • Keep the container tightly closed and store it in a refrigerator at 2-8°C, under an inert atmosphere is recommended.[10][11][12]

  • Containers should be clearly labeled.[3]

Disposal Plan

Waste Collection:

  • Collect waste this compound and any contaminated materials in a sealed, airtight, and compatible waste container.

  • Label the waste container clearly with the contents.

Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using absorbent materials like sand or vermiculite.[2]

  • Collect the absorbed material into a sealed container for disposal.[2]

  • Clean the spill area thoroughly.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3][8]

  • In Case of Skin Contact: Flush the affected area with water for at least 15 minutes and seek medical attention.[3]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[9]

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling ppe->handling fume_hood Work in a Certified Chemical Fume Hood handling->fume_hood emergency Emergency Procedures handling->emergency weigh_transfer Weighing and Transfer fume_hood->weigh_transfer cleanup Cleanup & Disposal weigh_transfer->cleanup decontaminate Decontaminate Work Area and Equipment cleanup->decontaminate waste Dispose of Waste in Labeled, Sealed Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill emergency->spill Evacuate & Contain exposure Personal Exposure emergency->exposure First Aid & Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazolo[5,4-b]pyridin-3-amine
Reactant of Route 2
Isoxazolo[5,4-b]pyridin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。